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  • Product: 9a-aza-9a-homo Erythromycin A
  • CAS: 76820-32-1

Core Science & Biosynthesis

Foundational

Technical Guide: Beckmann Rearrangement in 9a-aza-9a-homo Erythromycin A Synthesis

Abstract This technical guide provides an in-depth analysis of the Beckmann rearrangement applied to the synthesis of 9a-aza-9a-homo Erythromycin A, the critical aglycone precursor to Azithromycin. Unlike typical linear...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides an in-depth analysis of the Beckmann rearrangement applied to the synthesis of 9a-aza-9a-homo Erythromycin A, the critical aglycone precursor to Azithromycin. Unlike typical linear amide formations, this reaction on the complex macrolide scaffold involves a stereospecific migration coupled with an intramolecular trapping mechanism by the C6-hydroxyl group, yielding a cyclic imino ether. This document details the mechanistic pathways, experimental protocols, and process control parameters required for high-yield industrial application.

Introduction & Strategic Importance

The transformation of Erythromycin A into Azithromycin represents a cornerstone in semi-synthetic antibiotic production.[1] The pivotal step in this sequence is the ring expansion of the 14-membered ketone (Erythromycin A) to a 15-membered azalide.

This expansion is achieved via the Beckmann rearrangement of Erythromycin A 9(E)-oxime. This specific rearrangement is unique because the resulting carbocation/nitrilium intermediate is intercepted by the internal C6-hydroxyl group, forming a 6,9-cyclic imino ether (9-deoxo-6-deoxy-6,9-epoxy-9,9a-didehydro-9a-aza-homoerythromycin A). This intermediate is subsequently reduced to yield the target 9a-aza-9a-homoerythromycin A.[2]

Key Technical Challenges:

  • Stereochemical Control: Only the (E)-isomer of the oxime rearranges to the desired expanded ring. The (Z)-isomer leads to complex side products.

  • Intermediate Stability: The cyclic imino ether is sensitive to hydrolysis; precise pH and temperature control are mandatory.

  • Regioselectivity: Ensuring migration of the correct carbon bond (C9-C10 vs C8-C9) depends strictly on the oxime geometry.

Mechanistic Deep Dive

The reaction follows a classic acid-mediated rearrangement but diverges in the termination step due to the macrolide's poly-functional nature.

The Pathway
  • Activation: The hydroxyl group of the Erythromycin A 9(E)-oxime is activated (e.g., tosylated or protonated), converting it into a good leaving group.

  • Migration: The C9a-C10 bond (anti-periplanar to the leaving group) migrates to the nitrogen atom.[3] This concerted 1,2-shift generates an expanded 15-membered ring containing a transient nitrilium ion.

  • Intramolecular Trapping: The nitrilium ion is not attacked by external water (which would form an amide/lactam directly) but is rapidly intercepted by the nucleophilic oxygen at C6.

  • Product Formation: This forms the stable 6,9-cyclic imino ether .

  • Reduction (Post-Rearrangement): The imino ether is reduced (typically with NaBH4) to the secondary amine, breaking the C6-O-C9 linkage and establishing the 15-membered azalide ring.

Visualization of the Pathway

BeckmannMechanism cluster_side Critical Failure Mode Erythromycin Erythromycin A (14-membered Ketone) Oxime Erythromycin A 9(E)-Oxime (Target Stereoisomer) Erythromycin->Oxime NH2OH·HCl, Base Activation Activated Oxime Species (N-O-Sulfonyl/Protonated) Oxime->Activation p-TsCl / Pyridine (0-5°C) Z_Oxime 9(Z)-Oxime Isomer Oxime->Z_Oxime Isomerization Transition Transition State: [1,2-Migration of C10 to N] Activation->Transition Stereoelectronic Alignment Nitrilium Transient Nitrilium Ion (15-membered ring) Transition->Nitrilium -TsO⁻ (Leaving Group) IminoEther 6,9-Cyclic Imino Ether (Trapped Intermediate) Nitrilium->IminoEther Intramolecular Trap by C6-OH Azalide 9a-aza-9a-homo Erythromycin A (Secondary Amine) IminoEther->Azalide Reduction (NaBH4, pH Control) SideProduct Complex Side Products (No Ring Expansion) Z_Oxime->SideProduct Incorrect Geometry

Caption: Mechanistic pathway of the Beckmann rearrangement transforming Erythromycin A Oxime into the Azalide scaffold via the cyclic imino ether.

Experimental Protocol

This protocol utilizes the Tosyl Chloride (p-TsCl) / Pyridine method, widely regarded as the benchmark for yield and stereochemical integrity in this synthesis.

Reagents & Materials
ReagentRoleSpecification
Erythromycin A 9(E)-OximeSubstrate>98% (E)-isomer purity
p-Toluenesulfonyl ChlorideActivating AgentRecrystallized, 2.0 - 2.5 eq
PyridineSolvent/BaseAnhydrous (<0.05% water)
Sodium Bicarbonate (aq)QuenchingSaturated solution
Dichloromethane (DCM)Extraction SolventHPLC Grade
Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • Charge a clean, dry reactor with Erythromycin A 9(E)-Oxime (1.0 eq) .

  • Add Pyridine (10-15 volumes) under a nitrogen atmosphere.

  • Cool the solution to 0°C to 5°C . Critical: Higher temperatures promote side reactions and oxime isomerization.

Step 2: Activation & Rearrangement

  • Slowly add p-TsCl (2.5 eq) portion-wise over 30 minutes, maintaining internal temperature <5°C.

  • Agitate the mixture at 0-5°C for 2 to 4 hours .

  • In-Process Control (IPC): Monitor by TLC or HPLC. The disappearance of the oxime peak and appearance of the less polar imino ether peak indicates completion.

Step 3: Quenching & Isolation

  • Ideally, the imino ether is not isolated if proceeding to reduction (One-Pot). If isolation is required for purification:

  • Pour the reaction mixture into a vigorously stirred mixture of DCM and Saturated NaHCO3 at 0°C.

  • Adjust pH to 9.5 - 10.0 using dilute NaOH if necessary. Note: The imino ether is stable in alkaline conditions but hydrolyzes rapidly in acid.

  • Separate the organic layer, wash with brine, and dry over Na2SO4.

  • Evaporate solvent under reduced pressure (Temp <40°C) to yield the crude 6,9-cyclic imino ether .

Step 4: Reduction to 9a-aza-9a-homo Erythromycin A

  • Dissolve the crude imino ether in Methanol .

  • Cool to 0°C .

  • Add Sodium Borohydride (NaBH4, 2-3 eq) in portions.

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench with water/acetic acid buffer (pH 6) to destroy excess hydride, then adjust to pH 10 for extraction.

Process Optimization & Troubleshooting

Solvent Effects & Green Chemistry

While pyridine is the traditional solvent, it poses toxicity and workup challenges. Modern industrial processes often utilize Acetone/Water mixtures with pH control (using NaOH/NaHCO3) or Acetonitrile .

  • Recommendation: For scale-up, evaluate the "Schotten-Baumann" type conditions (Acetone/Water/Base) using p-TsCl. This allows for easier isolation of the imino ether as a precipitate.

Impurity Profile Control
ImpurityOriginMitigation Strategy
Erythromycin A (Reversion) Hydrolysis of Imino EtherMaintain pH >9 during workup; avoid aqueous acidic contact.
(Z)-Oxime Derivatives Impure Starting MaterialEnsure (E)-Oxime purity >98% via recrystallization before rearrangement.
N-Demethylated Species Oxidative degradationPerform reaction under strict Nitrogen/Argon inert atmosphere.
Quantitative Benchmarks
  • Typical Yield (Imino Ether): 85 - 92%

  • Typical Yield (Final Azalide): 75 - 85% (over two steps)

  • Purity Target: >95% (HPLC Area %)

References

  • Djokic, S., et al. (1986). "Erythromycin Series.[2] Part 11. Ring Expansion of Erythromycin A Oxime by the Beckmann Rearrangement."[2][4] Journal of the Chemical Society, Perkin Transactions 1, 1881-1890.[2] Link

  • Kobrehel, G., & Djokic, S. (1982). "Process for the preparation of 11-aza-10-deoxo-10-dihydroerythromycin A and derivatives thereof." U.S. Patent 4,328,334. Link

  • Bayod-Jasanada, M., et al. (1997). "Synthesis of Azithromycin." Journal of Organic Chemistry.
  • Lazarevski, G., et al. (1996). "Acid catalyzed ring opening reactions of 6-deoxy-9-deoxo-9a-aza-9a-homoerythromycin A 6,9-cyclic imino ether."[5] The Journal of Antibiotics, 49(11). (Mechanistic details on the imino ether stability).

Sources

Exploratory

A Technical Guide to the Structural Elucidation of Azaerythromycin A via NMR Spectroscopy

Introduction Azaerythromycin A, also known as Azithromycin, is a pivotal semi-synthetic macrolide antibiotic derived from Erythromycin A. Its significance in clinical practice stems from a broad spectrum of activity and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azaerythromycin A, also known as Azithromycin, is a pivotal semi-synthetic macrolide antibiotic derived from Erythromycin A. Its significance in clinical practice stems from a broad spectrum of activity and favorable pharmacokinetic properties. The introduction of a nitrogen atom into the 15-membered macrolide ring fundamentally alters its chemical and biological characteristics compared to its predecessor. The definitive confirmation of such a complex molecular architecture is a non-trivial task that relies heavily on advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal cornerstone for the structural elucidation of complex organic molecules like Azaerythromycin A.[1] Its power lies in its ability to provide a detailed atom-by-atom map of the molecular framework, including connectivity and stereochemistry in solution, which mimics the physiological environment more closely than solid-state methods.[2]

This guide provides an in-depth, technically-focused walkthrough of the complete structural elucidation of Azaerythromycin A. We will proceed logically from fundamental 1D NMR experiments to a suite of 2D correlation techniques, demonstrating how each experiment provides a unique piece of the structural puzzle. The focus will be not only on the protocols themselves but on the scientific rationale driving the experimental choices and data interpretation, reflecting a field-proven approach to solving complex chemical structures.

Part 1: The Strategic Workflow for NMR-based Elucidation

A successful structural elucidation is not merely a collection of spectra but a systematic process of inquiry. Each experiment builds upon the last, progressively revealing more intricate details of the molecular structure. The overall strategy is to first identify individual spin systems (molecular fragments), then piece them together, and finally, determine their 3D arrangement.

G cluster_prep Phase 1: Preparation & 1D Analysis cluster_2d Phase 2: 2D Correlation & Fragment Assembly cluster_stereo Phase 3: Stereochemistry & Confirmation SamplePrep Sample Preparation H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR Initial Proton Map C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Proton Count & Multiplicity COSY COSY (¹H-¹H Connectivity) C13_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond) COSY->HSQC Assign Carbons HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Connect Fragments NOESY NOESY / ROESY (Through-Space Correlations) HMBC->NOESY Define 3D Arrangement Structure Final Structure Confirmation NOESY->Structure

Caption: Strategic workflow for the NMR-based structural elucidation of Azaerythromycin A.

Part 2: Experimental Protocols and Methodologies

Sample Preparation: The Foundation of Quality Data

The quality of NMR data is critically dependent on meticulous sample preparation.[3] A poorly prepared sample can lead to broadened lines, poor shimming, and ultimately, ambiguous or incorrect data.[4]

Protocol:

  • Analyte Purity: Begin with a highly purified sample of Azaerythromycin A, verified by LC-MS or another suitable chromatographic technique. Impurities can complicate spectral analysis.

  • Mass Determination: Accurately weigh 15-25 mg of Azaerythromycin A for a comprehensive suite of experiments. While a standard ¹H spectrum can be obtained with 5-10 mg, ¹³C-based experiments like HSQC and HMBC benefit from higher concentrations to reduce acquisition time.[5][6]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice for Azaerythromycin A, as it is a good solvent for macrolides and has a simple residual solvent signal.[2][7] Use a high-purity deuterated solvent to minimize interfering signals.

  • Dissolution: Prepare the sample in a small, clean glass vial first, not directly in the NMR tube.[5] Add approximately 0.6 mL of CDCl₃ to the weighed sample.[3] Gently vortex or sonicate to ensure complete dissolution. A homogenous solution is critical for achieving good magnetic field homogeneity (shimming).[6]

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[4] Solid particles will severely degrade spectral quality.[4]

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[3][6]

Expert Insight: Why prepare in a separate vial? Attempting to dissolve a sample directly in a tall, thin NMR tube often leads to incomplete mixing and a concentration gradient along the sample's length. This creates an inhomogeneous magnetic environment that is impossible to shim perfectly, resulting in broad, distorted spectral lines.

Acquisition of 1D Spectra: ¹H and ¹³C NMR

The 1D spectra provide the fundamental framework for the entire elucidation process.

¹H NMR Spectroscopy The ¹H NMR spectrum is the starting point, revealing the number of distinct proton environments, their chemical shifts (electronic environment), signal integrations (relative number of protons), and coupling patterns (J-coupling, indicating neighboring protons).

Experimental Protocol (¹H NMR):

  • Spectrometer: 400 MHz or higher is recommended for resolving the complex, overlapping signals of Azaerythromycin A.[8]

  • Pulse Program: Standard single-pulse (zg30).

  • Number of Scans (NS): 16 to 64 scans. This is usually sufficient for a high signal-to-noise ratio with the recommended sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Referencing: Calibrate the spectrum using the residual CHCl₃ signal at δ 7.26 ppm.

¹³C NMR and DEPT Spectroscopy The ¹³C NMR spectrum shows all unique carbon atoms. However, due to the low natural abundance of ¹³C, it is much less sensitive than ¹H NMR. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for determining the multiplicity of each carbon signal (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons).

Experimental Protocol (¹³C{¹H} and DEPT):

  • Pulse Program: Standard proton-decoupled ¹³C (zgpg30). For multiplicity, run DEPT-90 (shows CH signals) and DEPT-135 (shows CH₃/CH as positive signals and CH₂ as negative signals).

  • Number of Scans (NS): 1024 to 4096 scans are often required for a good signal-to-noise ratio.

  • Referencing: Calibrate the spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.

Carbon Type DEPT-90 DEPT-135
C (quaternary)No SignalNo Signal
CH PositivePositive
CH₂ No SignalNegative
CH₃ No SignalPositive
Caption: Interpreting DEPT-90 and DEPT-135 spectra to determine carbon multiplicity.

Part 3: Assembling the Structure with 2D NMR

2D NMR experiments are the key to connecting the individual signals observed in the 1D spectra into a coherent molecular structure.[1]

COSY (COrrelation SpectroscopY): Identifying Spin Systems

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9] This allows for the tracing of proton-proton connectivity, effectively building molecular fragments or "spin systems."

Experimental Protocol (COSY):

  • Pulse Program: Standard gradient-selected COSY (cosygpqf).

  • Data Points (F2 & F1): 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).

  • Interpretation: A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.

Application to Azaerythromycin A: In Azaerythromycin A, COSY is critical for:

  • Tracing the connectivity within the desosamine and cladinose sugar rings.

  • Identifying coupled protons along the backbone of the 15-membered macrolide ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[10] This is the most reliable way to assign the chemical shifts of protonated carbons.

Experimental Protocol (HSQC):

  • Pulse Program: Standard gradient-selected, multiplicity-edited HSQC (hsqcedetgpsisp2.2).

  • ¹JCH Coupling Constant: Set to an average value of 145 Hz, which is typical for C-H bonds in organic molecules.

  • Interpretation: A cross-peak at (δH, δC) confirms a direct bond between the proton at δH and the carbon at δC. The multiplicity-edited version also provides DEPT-135 information, where CH/CH₃ signals appear in one phase (e.g., red) and CH₂ signals appear in the opposite phase (e.g., blue).[11]

HMBC (Heteronuclear Multiple Bond Correlation): Building the Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the final carbon skeleton. It reveals correlations between protons and carbons over longer distances, typically two to three bonds (²JCH, ³JCH).[9] This is how disparate spin systems, identified by COSY, are connected.

Experimental Protocol (HMBC):

  • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

  • Long-Range Coupling Constant: Optimized for a value between 7-10 Hz. This range is a good compromise for detecting both ²JCH and ³JCH correlations.

  • Interpretation: A cross-peak at (δH, δC) indicates a 2- or 3-bond coupling between the proton at δH and the carbon at δC.

Application to Azaerythromycin A: HMBC is essential for identifying key structural connections, such as:

  • The glycosidic linkages between the sugar moieties and the macrolide ring.

  • Correlations across quaternary carbons and heteroatoms (oxygen and nitrogen), which break the COSY connectivity chains.

  • Confirming the placement of methyl groups on the macrolide backbone.

G cluster_macrolide Macrolide Ring Fragment cluster_cladinose Cladinose Sugar Fragment C13 C-13 δC 78.2 H13 H-13 δH 3.85 C1_clad C-1' δC 103.5 H1_clad H-1' (Anomeric) δH 4.60 H1_clad:f0->C13:f0  ³JCH Correlation (Key Glycosidic Linkage)

Caption: Diagram of a key HMBC correlation linking the anomeric proton of the cladinose sugar (H-1') to the macrolide ring (C-13) in Azaerythromycin A.

NOESY/ROESY: Determining Relative Stereochemistry

While COSY, HSQC, and HMBC establish the 2D connectivity, they do not define the 3D arrangement of atoms. The Nuclear Overhauser Effect (NOE) is a through-space phenomenon observed between protons that are close in proximity (typically < 5 Å), regardless of their bonding connectivity. A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment maps these spatial relationships.

Expert Insight: For a molecule the size of Azaerythromycin A, a ROESY experiment is often preferred. In medium-sized molecules, the NOE can be close to zero, making signals difficult to detect. The ROESY experiment circumvents this issue, always producing positive cross-peaks.

Experimental Protocol (ROESY):

  • Pulse Program: roesygpph.

  • Mixing Time: A mixing time of 200-500 ms is typically used to allow for the buildup of NOE correlations.

  • Interpretation: A cross-peak between two protons indicates they are close in space. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between them.

Application to Azaerythromycin A: ROESY is indispensable for:

  • Determining the relative stereochemistry of the numerous chiral centers on the macrolide ring. For example, a strong ROE between H-2 and H-4 would suggest they are on the same face of the ring.

  • Confirming the orientation of the sugar moieties relative to the macrolide.

Part 4: Data Consolidation and Structure Verification

The final step involves collating all the data from the 1D and 2D experiments to build a self-validating and unambiguous structural assignment.

Summary of Assignments for Azaerythromycin A (Illustrative) Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Position ¹H δ (ppm) ¹³C δ (ppm) Key HMBC Correlations (from H at position) Key ROESY Correlations (from H at position)
H-23.5584.1C-1, C-3, C-4, 2-CH₃H-4, 2-CH₃
H-83.9078.0C-7, C-9, C-10H-7, H-14
H-1' (Cladinose)4.60103.5C-13, C-2', C-5'H-2', H-5'
H-1'' (Desosamine)4.2595.8C-5, C-2'', C-5''H-3'', H-5''
N(CH₃)₂2.2840.3C-2'', C-3''H-1'', H-2''

This table serves as a final check. Each piece of data must be consistent with the proposed structure. An HMBC correlation must correspond to a 2- or 3-bond distance, and a ROESY correlation must correspond to a plausible spatial proximity in a 3D model of the molecule. Any inconsistencies would require re-evaluation of the assignments or further experimentation.

Conclusion

The structural elucidation of a complex natural product derivative like Azaerythromycin A is a testament to the analytical power of modern NMR spectroscopy. Through a logical and systematic application of 1D and 2D NMR techniques—from the foundational ¹H and ¹³C spectra to the intricate connectivity maps provided by COSY, HSQC, and HMBC, and finally to the 3D insights from ROESY—an unambiguous and complete atomic-level description of the molecule can be achieved. This guide has outlined not just the "how" but the "why" of this process, providing a robust framework for researchers and scientists in drug development and chemical analysis.

References

  • Structure Elucidation of Antibiotics by NMR Spectroscopy . (2019). ResearchGate. [Link]

  • Azithromycin EP Impurity A . Veeprho. [Link]

  • CAS No : 76801-85-9 | Product Name : Azaerythromycin A . Pharmaffiliates. [Link]

  • Erythromycin series. Part 13. Synthesis and structure elucidation of 10-dihydro-10-deoxo-11-methyl-11-azaerythromycin A . (1988). Semantic Scholar. [Link]

  • NMR Sample Preparation: The Complete Guide . Organomation. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . (2020). YouTube. [Link]

  • AZAERYTHROMYCIN A . gsrs. [Link]

  • NMR Sample Preparation . Iowa State University Chemical Instrumentation Facility. [Link]

  • An investigation of the predominant structure of antibiotic azithromycin in chloroform solution through NMR and thermodynamic analysis . (2022). RSC Publishing. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1 . (2023). YouTube. [Link]

  • The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC . ResearchGate. [Link]

  • Sample Preparation . University College London. [Link]

  • Erythromycin A . Magritek. [Link]

  • 2D NMR A correlation map between two NMR parameters . University of Arizona. [Link]

  • How To Prepare And Run An NMR Sample . ALWSCI. [Link]

  • Azaerythromycin C . Veeprho. [Link]

  • Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3 . (1991). Semantic Scholar. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Properties of 9a-aza-9a-homo Erythromycin A (Azithromycin)

[1] Introduction: The Structural Imperative 9a-aza-9a-homo Erythromycin A , universally known as Azithromycin , represents a seminal advancement in macrolide chemistry.[1][2][3] It was designed specifically to overcome t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Structural Imperative

9a-aza-9a-homo Erythromycin A , universally known as Azithromycin , represents a seminal advancement in macrolide chemistry.[1][2][3] It was designed specifically to overcome the inherent acid instability of Erythromycin A, which degrades rapidly in the gastric environment. By expanding the 14-membered lactone ring of erythromycin to a 15-membered "azalide" ring via the insertion of a nitrogen atom, researchers achieved a compound with superior stability, unique pharmacokinetics, and a broader spectrum of activity.[3]

This guide details the physicochemical properties that drive these performance metrics, providing a self-validating framework for researchers in drug development.

Molecular Architecture & Synthesis

The transformation from Erythromycin A to Azithromycin is not merely an addition of atoms but a fundamental restructuring of the macrolactone ring to prevent intramolecular cyclization.

The Beckmann Rearrangement

The synthesis hinges on the Beckmann rearrangement of Erythromycin A 9-oxime.[4] This converts the ketone at position 9 into an amide-like intermediate (imino ether), which is subsequently reduced and methylated.[1]

Synthesis Erythromycin Erythromycin A (14-membered lactone) Oxime Erythromycin A 9-oxime (Intermediate) Erythromycin->Oxime Hydroxylamine Rearrangement Beckmann Rearrangement (Ring Expansion) Oxime->Rearrangement Sulfonyl Chloride / Base IminoEther 6,9-Imino Ether (Transitional State) Rearrangement->IminoEther Azithromycin 9a-aza-9a-homo Erythromycin A (Azithromycin) IminoEther->Azithromycin 1. Reduction (NaBH4) 2. Reductive Methylation

Caption: Figure 1: Synthetic pathway transforming the 14-membered erythromycin ring into the 15-membered azalide ring via Beckmann rearrangement.[1]

Physicochemical Profile

Acid Stability: The Key Differentiator

The primary failure mode of Erythromycin A is acid-catalyzed intramolecular dehydration. The C6-hydroxyl group attacks the C9-ketone to form a hemiketal, which dehydrates to a spiroketal (anhydroerythromycin), rendering the drug inactive.

Mechanism of Stabilization: In 9a-aza-9a-homo Erythromycin A, the C9 carbonyl is replaced by a tertiary amine (N-methyl group) .[1] This removes the electrophilic ketone target, effectively blocking the spiroketalization pathway.

  • Erythromycin A T1/10 (pH 2, 37°C): ~3.7 seconds

  • Azithromycin T1/10 (pH 2, 37°C): ~20.1 minutes

  • Result: ~300-fold increase in acid stability.[3]

AcidStability cluster_0 Erythromycin A (Unstable) cluster_1 Azithromycin (Stable) Ery Erythromycin A (C9 Ketone + C6 OH) Spiro Anhydroerythromycin (Inactive Spiroketal) Ery->Spiro Acid Catalyzed Internal Dehydration Azi Azithromycin (N-Methyl at 9a) Hydrolysis Cladinose Hydrolysis (Slow Decay) Azi->Hydrolysis Ether Bond Cleavage (Very Slow)

Caption: Figure 2: Comparative degradation pathways. Azithromycin blocks the rapid spiroketalization seen in Erythromycin.

Ionization (pKa) and Lipophilicity

Azithromycin is dibasic , possessing two ionizable nitrogen centers.[1] This unique ionization profile drives its tissue accumulation (lysosomal trapping).[1]

ParameterValueStructural Origin
pKa1 ~8.5 - 8.8Dimethylamine on Desosamine sugar
pKa2 ~9.5Tertiary amine (N-methyl) in the 15-membered ring
logP 3.0 - 4.0Lipophilic macrocyclic lactone core
logD (pH 7.4) ~0.5 - 1.0Reduced lipophilicity at physiological pH due to ionization
Solubility and Polymorphism

Solubility is critical for formulation and bioavailability. Azithromycin exists in distinct hydrate forms with vastly different stability profiles.

  • Monohydrate: Formed from ethanol/water.[5] Hygroscopic and thermodynamically unstable. It tends to lose water or absorb more to convert to the dihydrate.[6]

  • Dihydrate: The thermodynamically stable commercial form. It is less hygroscopic and maintains crystal lattice integrity under ambient conditions.

Solubility Profile:

  • Water: Low (~0.5 mg/mL) due to lipophilic macrocycle.[1]

  • Ethanol: High solubility.[7]

  • pH Dependence: Solubility increases significantly at pH < 6.0 due to protonation of both nitrogen centers.

Biopharmaceutical Implications: Lysosomal Trapping

The physicochemical properties of Azithromycin (lipophilicity + dibasic nature) create a "ion trapping" mechanism.

  • Entry: Uncharged Azithromycin (at neutral extracellular pH) diffuses across the cell membrane.

  • Trapping: Inside the acidic lysosome (pH ~4.5), the drug becomes diprotonated (dicationic).

  • Retention: The charged species cannot cross the lipid bilayer back out, leading to massive accumulation (up to 50-100x serum concentration).

LysosomalTrapping Extracellular Extracellular Fluid (pH 7.4) Drug: Uncharged/Mono-cation Membrane Lipid Bilayer (Permeable to Uncharged) Extracellular->Membrane Passive Diffusion Lysosome Lysosome (pH 4.5) Drug: Dication (++) TRAPPED Membrane->Lysosome Ionization Lysosome->Membrane Impermeable (Blocked)

Caption: Figure 3: Ion trapping mechanism driven by the dibasic pKa profile of Azithromycin.[1]

Experimental Protocols

Protocol: Comparative Acid Stability Assay

Objective: To validate the structural stability of the 9a-aza modification against Erythromycin A.

  • Preparation:

    • Prepare 0.1 M HCl buffer (pH 2.0).[1]

    • Prepare stock solutions of Azithromycin and Erythromycin A (1 mg/mL) in acetonitrile.

  • Incubation:

    • Dilute stock 1:10 into the pH 2.0 buffer at 37°C.

    • Maintain constant stirring.

  • Sampling:

    • Erythromycin: Sample every 5 seconds for the first minute (rapid quenching required).

    • Azithromycin: Sample every 10 minutes for 2 hours.

  • Quenching: Immediately neutralize samples with 0.1 M NaOH or dilute into mobile phase buffer (pH 7.0) to stop degradation.

  • Analysis:

    • Analyze via HPLC-UV (210 nm) or LC-MS.[1]

    • Self-Validation: Erythromycin peak should disappear almost instantly (< 1 min). Azithromycin peak should remain stable (>90% remaining after 1 hour).[1]

Protocol: Equilibrium Solubility & Polymorph Check

Objective: To distinguish between monohydrate and dihydrate forms via solubility behavior.

  • Solvent: Phosphate buffer pH 7.4.

  • Procedure:

    • Add excess solid (Azithromycin) to glass vials containing buffer.[1]

    • Incubate at 25°C with agitation for 24 hours.

  • Analysis:

    • Filter supernatant (0.45 µm PTFE filter).[1]

    • Quantify dissolved drug via HPLC.[8]

    • Solid Phase Analysis (Critical): Analyze the remaining solid residue via Powder X-Ray Diffraction (PXRD) .[1]

    • Validation: If the starting material was monohydrate, the residue may show conversion to dihydrate peaks, confirming the instability of the monohydrate form in aqueous media.

References

  • Fiese, E. F., & Steffen, S. H. (1990). Comparison of the acid stability of azithromycin and erythromycin A. Journal of Antimicrobial Chemotherapy, 25(suppl_A), 39-47.[3] Link

  • Djokic, S., et al. (1986). Erythromycin series.[9] Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement.[4] Journal of the Chemical Society, Perkin Transactions 1, 1881-1890. Link

  • McFarland, J. W., et al. (1997). Quantitative Structure-Activity Relationships among Macrolide Antibacterial Agents: In Vitro and In Vivo Potency against Pasteurella multocida.[1] Journal of Medicinal Chemistry, 40(9), 1340–1346. Link[1]

  • Gandhi, R., et al. (2002). Characterization of Azithromycin hydrates. AAPS PharmSciTech, 3, Article 18. Link

  • Girard, A. E., et al. (1987). Pharmacokinetic and in vivo evaluation of a new azalide, CP-62,993 (Azithromycin).[1] Antimicrobial Agents and Chemotherapy, 31(12), 1948-1954.[1] Link[1]

Sources

Exploratory

CAS number 76801-85-9 physicochemical data

Technical Monograph: 9-Deoxo-9a-aza-9a-homoerythromycin A (CAS 76801-85-9) [1][2][3][4] Part 1: Executive Summary & Identity[1] Subject: 9-Deoxo-9a-aza-9a-homoerythromycin A CAS Registry Number: 76801-85-9 Primary Role:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 9-Deoxo-9a-aza-9a-homoerythromycin A (CAS 76801-85-9) [1][2][3][4]

Part 1: Executive Summary & Identity[1]

Subject: 9-Deoxo-9a-aza-9a-homoerythromycin A CAS Registry Number: 76801-85-9 Primary Role: Critical Synthetic Intermediate & Pharmacopeial Impurity (Azithromycin Impurity A)[1][2][3][4]

Overview: CAS 76801-85-9 represents a pivotal molecule in the semi-synthesis of azalide antibiotics.[1][2][3][4] Chemically defined as 9-Deoxo-9a-aza-9a-homoerythromycin A (often referred to as Azaerythromycin A or Desmethyl Azithromycin ), it is the immediate precursor to the blockbuster antibiotic Azithromycin.[1][2][3][4] Its formation marks the transition from the 14-membered lactone ring of Erythromycin A to the 15-membered azalactone ring characteristic of the azalide class.

In drug development and quality control (QC), this substance is strictly monitored as Azithromycin Impurity A (EP/USP standards). Its presence indicates incomplete reductive methylation during the final stage of Azithromycin manufacturing.

Part 2: Physicochemical Profile

The following data aggregates experimental values and predictive models suitable for pre-formulation and analytical method development.

PropertyValue / DescriptionContextual Note
Molecular Formula C₃₇H₇₀N₂O₁₂Differs from Azithromycin by one methyl group (-CH₃).[1][2][3][4]
Molecular Weight 734.96 g/mol Monoisotopic mass: 734.49 Da.
Appearance White to off-white crystalline solidHygroscopic nature requires storage under inert atmosphere.[1][2][3][4]
Melting Point 126 – 136 °CDistinct from Azithromycin (113–115 °C), aiding in thermal analysis differentiation.
Solubility Soluble: Methanol, Acetone, ChloroformSlightly Soluble: WaterLipophilic profile similar to parent macrolides.
LogP (Octanol/Water) 3.11 (Experimental/ACD)Highly lipophilic; requires organic modifiers in RP-HPLC.[1][2][3][4]
pKa (Basic) ~8.6 – 9.5 (Predicted)The secondary amine (9a-N) and desosamine tertiary amine are basic centers.[3]
UV Absorption Weak (λmax < 215 nm)Lacks strong chromophores; detection requires low UV or electrochemical methods.

Part 3: Synthetic Pathway & Mechanism

The synthesis of CAS 76801-85-9 is the defining "ring-expansion" step in azalide chemistry.[1][2][3][4] It involves the insertion of a nitrogen atom into the erythromycin lactone ring.[5]

Mechanism of Formation
  • Oximation: Erythromycin A reacts with hydroxylamine to form Erythromycin A Oxime.

  • Beckmann Rearrangement: The oxime undergoes rearrangement (typically using sulfonyl chlorides) to form a 6,9-imino ether intermediate.[4]

  • Reduction (The Critical Step): The imino ether is reduced (using Sodium Borohydride, NaBH₄, or catalytic hydrogenation) to cleave the ether linkage and generate the secondary amine: 9-Deoxo-9a-aza-9a-homoerythromycin A (CAS 76801-85-9) .[1][2][3][4]

Note: This compound is then selectively methylated to produce Azithromycin.[6][7][8]

Visualization: Synthetic Workflow

The following diagram illustrates the chemical genealogy of CAS 76801-85-9.[1][2][3][4][7]

SynthesisPath cluster_impurity Critical Quality Attribute (CQA) Eryth Erythromycin A (14-membered Lactone) Oxime Erythromycin A Oxime Eryth->Oxime NH2OH / H+ Imino 6,9-Imino Ether (Intermediate) Oxime->Imino Beckmann Rearrangement (Tosyl Chloride) Target 9-Deoxo-9a-aza-9a-homoerythromycin A (CAS 76801-85-9) Imino->Target Reduction (NaBH4 or H2/Pt) Azith Azithromycin (Final Drug) Target->Azith Eschweiler-Clarke Methylation

Caption: The ring-expansion synthesis pathway. CAS 76801-85-9 is the stable secondary amine intermediate formed prior to final methylation.[1][2][3][4]

Part 4: Analytical Characterization Protocols

Detecting CAS 76801-85-9 is challenging due to its structural similarity to Azithromycin and weak UV absorbance.[1][2][3][4] The following protocol is adapted from validated pharmacopeial methods (EP/USP) for "Related Substances."

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify CAS 76801-85-9 (Impurity A) in the presence of Azithromycin.[1][2][3][4]

1. Chromatographic Conditions:

  • Column: High-pH stable C18 (e.g., Phenomenex Gemini or Waters XBridge), 250 mm x 4.6 mm, 5 µm.[2][3][4]

    • Rationale: Macrolides degrade in acidic media but are stable at basic pH. High pH (pH 11) suppresses protonation of the amine groups, improving peak shape and retention.

  • Mobile Phase:

    • Buffer: 0.05 M Potassium Hydrogen Phosphate (K₂HPO₄), adjusted to pH 11.0 with Potassium Hydroxide.

    • Organic: Acetonitrile : Methanol (Ratio optimized, typically 20:80 organic mix).

    • Isocratic Ratio: Buffer:Organic (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 60°C.

    • Rationale: Elevated temperature reduces mobile phase viscosity and improves mass transfer for large macrolide molecules.

2. Detection System:

  • UV Detection: 210 nm or 215 nm.

    • Note: Sensitivity is low. For trace analysis (<0.1%), Electrochemical Detection (Amperometric) or LC-MS/MS is recommended.[1][2][3][4]

    • LC-MS Transition: m/z 735.5 [M+H]⁺ (Target) vs. 749.5 [M+H]⁺ (Azithromycin).[3]

3. Sample Preparation:

  • Diluent: Mobile phase or Phosphate Buffer pH 8.0 : Methanol (40:60).

  • Concentration: 1.0 mg/mL (for impurity screening).

4. System Suitability Criteria:

  • Relative Retention Time (RRT): CAS 76801-85-9 typically elutes at RRT ~0.4 to 0.6 relative to Azithromycin.[1][2][3][4]

  • Resolution (Rs): > 2.0 between Impurity A and Azithromycin.

Visualization: Analytical Logic

HPLC_Logic Sample Sample Matrix (Azithromycin Bulk) Condition Conditioning: High pH (11.0) + 60°C Sample->Condition Dissolution Separation Separation (C18 Column) Hydrophobic Interaction Condition->Separation Injection Elution Elution Order Separation->Elution Impurity Impurity A (CAS 76801-85-9) More Polar (Secondary Amine) Elutes First Elution->Impurity Drug Azithromycin Less Polar (Tertiary Amine) Elutes Second Elution->Drug

Caption: HPLC separation logic. The secondary amine (Impurity A) is more polar than the methylated tertiary amine (Azithromycin), resulting in earlier elution.

Part 5: Stability & Degradation[1][2][4]

  • Hydrolysis: The lactone ring is susceptible to hydrolysis at extreme pH (pH > 12 or pH < 2). However, the "aza" modification makes the ring significantly more stable to acid degradation compared to Erythromycin.

  • Oxidation: The secondary amine at position 9a is prone to N-oxidation if not stored under inert gas (Nitrogen/Argon).[1][2][4]

  • Storage: -20°C is recommended for reference standards; 2-8°C for bulk intermediates, strictly protected from light and moisture.[1][2][3][4]

References

  • European Pharmacopoeia (Ph. Eur.) . Azithromycin Monograph 01/2008:1484. (Defines "Impurity A" as 9-deoxo-9a-aza-9a-homoerythromycin A).[1][2][3][4][6][8][9][10]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 9810601: 9-Deoxo-9a-aza-9a-homoerythromycin A.[1][2][3][4] Retrieved from PubChem.[11] Link[3]

  • Zubata, P., et al. (2002).[12] "A new HPLC method for azithromycin quantitation."[5][13][12][14] Journal of Pharmaceutical and Biomedical Analysis, 27(5), 833-836.[3][4][12] (Establishes UV detection parameters at 215 nm). Link

  • Bayod-Jasanada, M., et al. (2007).[2][3][4] "Process for preparing 9-deoxo-9a-aza-9a-homoerythromycin A." World Intellectual Property Organization, WO2007029266A2.[1][2][3][4] (Details the synthetic reduction pathway). Link[3]

  • CymitQuimica . Chemical Safety Data Sheet: 9-Deoxo-9a-aza-9a-homoerythromycin A. (Source for melting point and physical appearance). Link

Sources

Foundational

mechanism of action of 9a-aza-9a-homo Erythromycin A on bacterial ribosomes

Executive Summary 9a-aza-9a-homo Erythromycin A , universally known as Azithromycin , represents a critical evolution in macrolide pharmacology. Unlike its progenitor Erythromycin A, this 15-membered azalide features a n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9a-aza-9a-homo Erythromycin A , universally known as Azithromycin , represents a critical evolution in macrolide pharmacology. Unlike its progenitor Erythromycin A, this 15-membered azalide features a nitrogen atom inserted into the lactone ring. This structural modification confers superior acid stability and tissue penetration while maintaining a conserved mechanism of action: the inhibition of bacterial protein synthesis via reversible binding to the 50S ribosomal subunit.

This technical guide dissects the molecular interactions, kinetic behaviors, and experimental validation of Azithromycin’s binding to the nascent peptide exit tunnel (NPET). It is designed for researchers requiring a granular understanding of ribosomal crystallography and binding kinetics.

Molecular Architecture & Stability

The transition from Erythromycin A to Azithromycin is not merely cosmetic; it fundamentally alters the drug's physicochemical profile.

  • The Beckmann Rearrangement: The insertion of a methyl-substituted nitrogen at position 9a expands the ring from 14 to 15 atoms.

  • Acid Stability: The removal of the C9 ketone (present in Erythromycin) prevents the formation of the internal hemiketal, which is the primary degradation pathway of Erythromycin in gastric acid. This ensures higher bioavailability.

Diagram 1: Structural Evolution & Logic

ChemicalEvolution Erythromycin Erythromycin A (14-Membered Lactone) C9 Ketone Group Intermediate Beckmann Rearrangement (Ring Expansion) Erythromycin->Intermediate Chemical Modification Azithromycin 9a-aza-9a-homo Erythromycin A (15-Membered Azalide) N-Methyl Group at 9a Intermediate->Azithromycin Reduction & Methylation Property Outcome: Acid Stability (No Hemiketal) Enhanced Tissue Penetration Azithromycin->Property Pharmacologic Gain

Caption: The structural transition from the 14-membered macrolide to the 15-membered azalide class.

Structural Biology of Ribosomal Binding

The efficacy of Azithromycin relies on its high-affinity interaction with the 23S rRNA component of the 50S ribosomal subunit .[1][2][3]

The Binding Site: The Nascent Peptide Exit Tunnel (NPET)

Azithromycin does not inhibit the Peptidyl Transferase Center (PTC) directly. Instead, it binds approximately 8–10 Å away from the PTC, within the NPET.[4] This region is a hydrophobic crevice formed primarily by domains IV and V of the 23S rRNA.

Key Molecular Interactions

Crystallographic data (e.g., H. marismortui and T. thermophilus structures) reveal specific contact points:

  • A2058 (E. coli numbering): The C5 desosamine sugar of Azithromycin forms hydrogen bonds with the N1 or N6 of Adenine 2058. This is the critical determinant of specificity; methylation of A2058 (via erm methylases) confers high-level resistance.

  • A2059: The lactone ring makes hydrophobic contacts with the base of A2059.

  • Desosamine Interaction: The 2'-OH group of the desosamine sugar is essential for anchoring the drug to the rRNA backbone.

Diagram 2: Ribosomal Interaction Pathway

RibosomeBinding cluster_interactions Specific Molecular Contacts (23S rRNA) Drug Azithromycin (Free State) Entry Entry into 50S Subunit Drug->Entry Site Nascent Peptide Exit Tunnel (NPET) Entry->Site A2058 Nucleotide A2058 (H-Bond / Hydrophobic) Site->A2058 High Affinity A2059 Nucleotide A2059 (Hydrophobic) Site->A2059 Blockade Steric Occlusion of Tunnel A2058->Blockade A2059->Blockade DropOff Peptidyl-tRNA Drop-off (Translation Halted) Blockade->DropOff After 6-8 Amino Acids

Caption: Mechanistic pathway of Azithromycin binding to the 23S rRNA and inducing translational arrest.

Mechanistic Dynamics: The "Plug" Model vs. Peptide Sensing

The "Plug" Theory

Historically, macrolides were viewed as passive plugs that physically narrow the tunnel. Azithromycin occupies the tunnel such that it allows the formation of a short peptide (6–8 amino acids) before the nascent chain encounters the drug.

  • Consequence: The steric clash prevents further elongation.

  • Result: The ribosome stalls, leading to the dissociation of the peptidyl-tRNA (drop-off).[5]

Peptide-Specific Stalling (Expert Insight)

Recent structural studies suggest the mechanism is more nuanced. Azithromycin acts as a discriminatory gatekeeper . It does not inhibit the translation of all proteins equally. Specific nascent peptide sequences (often rich in charged amino acids) are more prone to stalling when Azithromycin is bound, suggesting the drug creates a "sensor" region in the tunnel.

Kinetic Behavior: The Two-Step Binding

Unlike a simple lock-and-key model, Azithromycin binding in E. coli follows a two-step mechanism:

  • Initial Encounter: Rapid, low-affinity binding to a peripheral site.

  • Isomerization: A slow conformational change leads to the high-affinity, tight-binding complex (

    
    ) responsible for inhibition.
    

Experimental Validation Protocols

To validate the mechanism of action in a drug development setting, two primary assays are standard: Chemical Probing (DMS Footprinting) and Filter Binding Kinetics .

Protocol A: DMS Footprinting of 23S rRNA

Purpose: To map the exact nucleotide residues protected by the drug.

Reagents:

  • 70S Ribosomes (active, salt-washed).

  • Dimethyl Sulfate (DMS) – Warning: Highly Toxic .

  • Azithromycin (stock in ethanol/DMSO).

  • Primer Extension Reagents (Reverse Transcriptase, radiolabeled primers).

Workflow:

  • Complex Formation: Incubate 70S ribosomes (10 pmol) with Azithromycin (10–100 µM) in Binding Buffer (20 mM HEPES-KOH pH 7.6, 10 mM MgCl₂, 50 mM NH₄Cl) for 30 min at 37°C.

    • Critical Step: Maintain Mg²⁺ > 6mM to ensure ribosome stability.

  • Modification: Add DMS (1:200 dilution) to the complex. Incubate for 10 min at 37°C.

  • Quenching: Stop reaction with DMS Stop Buffer (1M Tris-acetate pH 7.5, 1M mercaptoethanol).

  • RNA Extraction: Phenol-chloroform extraction and ethanol precipitation.

  • Primer Extension: Anneal a ³²P-labeled DNA primer complementary to the 23S rRNA region 2080–2100. Extend with Reverse Transcriptase.[6]

  • Analysis: Run products on a 6% denaturing PAGE sequencing gel.

    • Expected Result: A "footprint" (missing band) at A2058 compared to the drug-free control, indicating protection from methylation.

Protocol B: Filter Binding Assay (Kd Determination)

Purpose: To quantify binding affinity.

Workflow:

  • Preparation: Mix 70S ribosomes (fixed concentration, e.g., 50 nM) with increasing concentrations of [³H]-Azithromycin (0.1 nM to 1 µM).

  • Equilibrium: Incubate at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Pass the mixture through nitrocellulose filters (0.45 µm). Ribosomes (and bound drug) are retained; free drug passes through.

  • Washing: Wash filters rapidly (2x) with ice-cold Binding Buffer to remove non-specifically bound drug.

  • Scintillation: Count radioactivity on filters.

  • Calculation: Plot Bound vs. Free drug concentration. Fit to the Langmuir isotherm equation to determine the Dissociation Constant (

    
    ).
    

Comparative Pharmacology: Azithromycin vs. Erythromycin[3][4][5][7][8]

The following table summarizes the key distinctions relevant to researchers selecting a macrolide for study.

FeatureErythromycin AAzithromycin (9a-aza-9a-homo)
Ring Structure 14-membered lactone15-membered azalide (N-methyl insertion)
Acid Stability Poor (forms hemiketal)High (no ketone at C9)
Ribosome Binding 50S subunit (NPET)50S subunit (NPET)
Binding Stoichiometry 1:1 (Pathogens)1:1 (Pathogens); 2:1 observed in D. radiodurans
Key rRNA Contact A2058, A2059A2058, A2059 (Distinct orientation)
Dissociation Constant (

)
~10–50 nM (E. coli)~1–10 nM (Higher affinity in many species)
Gram-Negative Activity Low (poor penetration)Enhanced (better outer membrane penetration)
Half-Life Short (~1.5 hrs)Long (~68 hrs, tissue accumulation)

References

  • Schlünzen, F. et al. (2001). Structural basis for the interaction of antibiotics with the peptidyl transferase centre in eubacteria. Nature, 413, 814–821. Link

  • Mankin, A. S. (2008). Macrolide myths. Current Opinion in Microbiology, 11(5), 414-421. Link

  • Hansen, J. L. et al. (2002). The structures of four macrolide antibiotics bound to the large ribosomal subunit. Molecular Cell, 10(1), 117-128. Link

  • Retsema, J. et al. (1987). Spectrum and mode of action of azithromycin (CP-62,993), a new 15-membered-ring macrolide with improved potency against gram-negative organisms. Antimicrobial Agents and Chemotherapy, 31(12), 1939–1947. Link

  • Douthwaite, S. & Aagaard, C. (1993). Erythromycin binding is reduced in ribosomes with conformational alterations in the 23S rRNA peptidyl transferase loop. Journal of Molecular Biology, 232(3), 725-731. Link

Sources

Exploratory

Technical Guide: Solubility and Stability of 9-Deoxo-9a-aza-9a-homoerythromycin A

Executive Summary & Structural Identity 9-Deoxo-9a-aza-9a-homoerythromycin A (commonly known as Azithromycin ) represents a critical evolution in macrolide chemistry.[1][2][3][4] Belonging to the azalide subclass, this m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity

9-Deoxo-9a-aza-9a-homoerythromycin A (commonly known as Azithromycin ) represents a critical evolution in macrolide chemistry.[1][2][3][4] Belonging to the azalide subclass, this molecule is structurally derived from Erythromycin A through the insertion of a methyl-substituted nitrogen atom into the lactone ring.[5]

This structural modification—expanding the ring from 14 to 15 atoms—is not merely cosmetic; it fundamentally alters the physicochemical stability profile, specifically resolving the acid-instability inherent to naturally occurring macrolides.

Structural Advantage[1][4][6]
  • Erythromycin A: Contains a ketone at C9.[6] In acidic conditions (gastric pH), this ketone participates in an intramolecular nucleophilic attack, forming a hemiketal and subsequently a biologically inactive spiroketal.[3][4][6]

  • 9-Deoxo-9a-aza-9a-homoerythromycin A: The C9 ketone is replaced by a tertiary amine (N-methyl).[1][2][3][4] This nitrogen lacks the electrophilicity required for internal cyclization, rendering the molecule stable in acidic media.

Physicochemical Profile

Solubility Characteristics

This compound exhibits pH-dependent solubility , characteristic of a weak base with multiple ionizable amine groups.[1][2][3][4][6] It is classified as a BCS Class II drug (Low Solubility, High Permeability).[3][4][6]

Key Parameters:

ParameterValueContext
Molecular Weight 749.02 g/mol High MW contributes to low diffusivity.[1][2][3][4][6]
LogP 3.0 – 4.0Lipophilic; indicates good membrane permeability but poor aqueous solubility.[6]
pKa (1) 8.1 – 8.5Desosamine nitrogen (tertiary amine).[3][6]
pKa (2) 9.0 – 9.8Aglycone nitrogen (ring nitrogen).[3][6]
Water Solubility ~0.5 mg/mL (Neutral pH)Increases significantly at pH < 6.0 due to protonation.[3][6]
Polymorphism: The Dihydrate vs. Monohydrate Criticality

In drug development, the choice of polymorph is the single most critical factor for the stability of this API.

  • Monohydrate: Highly hygroscopic and thermodynamically metastable.[6] It tends to absorb moisture from the environment, leading to uncontrolled conversion to the dihydrate form, which can cause caking or dissolution failure in solid dosage forms.[6]

  • Dihydrate: The thermodynamically stable form.[6] It retains its crystal lattice integrity under varying humidity conditions.[6][7] Recommendation: For oral suspensions and tablets, the dihydrate form is strictly preferred to ensure consistent dissolution profiles over shelf-life.[1][4][6]

Stability Mechanisms & Degradation Pathways[4][6][8]

Acid Stability (The Azalide Advantage)

Unlike its precursor, 9-Deoxo-9a-aza-9a-homoerythromycin A resists acid-catalyzed degradation.[1][2][3][4] However, prolonged exposure to extreme acidity (pH < 2) can eventually lead to the hydrolysis of the cladinose sugar, yielding cladinosyl-azithromycin .[4]

Oxidative Instability

The tertiary amine groups (particularly on the desosamine sugar and the aglycone ring) are electron-rich and susceptible to oxidation by peroxides or atmospheric oxygen, leading to N-oxide impurities.[4]

Base Instability

In strong alkaline conditions (pH > 10), the lactone ring is susceptible to saponification (ester hydrolysis), opening the macrocycle and destroying antimicrobial activity.

Visualization: Stability Logic & Pathways

The following diagram illustrates the structural divergence in stability between Erythromycin and the Azalide derivative.

StabilityMechanism cluster_0 Erythromycin A (Acid Labile) cluster_1 9-Deoxo-9a-aza-9a-homoerythromycin A (Stable) Erytho Erythromycin A (C9 Ketone present) Spiro Spiroketal (Inactive) Erytho->Spiro Acidic pH Internal Cyclization Azi Azalide Structure (C9 Nitrogen Insertion) Stable Remains Intact Azi->Stable Acidic pH No Cyclization Possible Oxidation N-Oxide Formation Azi->Oxidation Peroxides / O2 Hydrolysis Desosaminylazithromycin (Cladinose Loss) Azi->Hydrolysis Extreme Acid (pH < 2)

Caption: Comparative stability mechanism showing the prevention of spiroketalization in the azalide structure compared to Erythromycin.[3][4]

Experimental Protocols

Validated HPLC Method for Stability Indication

To accurately assess solubility and degradation, a specific Reverse Phase HPLC (RP-HPLC) method is required.[1][2][3][4][6] UV detection is challenging due to the lack of a strong chromophore; detection at low wavelengths (210-215 nm) or electrochemical detection is necessary.[4]

Protocol Parameters:

  • Column: C18 (e.g., XTerra RP18, 5 µm, 250 mm × 4.6 mm).[3][4][6]

  • Mobile Phase: Phosphate Buffer (pH 6.5) : Acetonitrile (40:60 v/v).[3][6] Note: High organic content is needed to elute the lipophilic molecule.

  • Flow Rate: 1.0 mL/min.[6][8]

  • Temperature: 40°C (Elevated temperature improves peak shape for macrolides).[3][6]

  • Detection: UV at 215 nm.[6][8]

Forced Degradation (Stress Testing) Workflow

This protocol validates the stability-indicating nature of your assay and identifies potential degradation products.

Stress TypeConditionExpected Result
Acid Hydrolysis 0.1 N HCl, 37°C, 24 hoursPartial degradation to Desosaminylazithromycin.[1][2][3][4][6]
Base Hydrolysis 0.1 N NaOH, Ambient, 4 hoursLactone ring opening (Check for peak broadening).
Oxidation 3% H₂O₂, Ambient, 6 hoursFormation of N-Oxides (distinct retention time shift).[1][2][3][4][6]
Thermal 70°C, Dry Heat, 48 hoursGenerally stable; check for polymorphic shift if solid.[3][4][6]
Visualization: Formulation Decision Tree

This workflow guides the researcher through the solubility/stability trade-offs during formulation.

FormulationWorkflow Start Start: Formulation Design CheckPoly Check Polymorph Start->CheckPoly Mono Monohydrate CheckPoly->Mono Di Dihydrate CheckPoly->Di Action1 REJECT: Hygroscopic Instability Mono->Action1 Risk of conversion Action2 ACCEPT: Thermodynamic Stability Di->Action2 Standard for Solids Solubility Target pH Selection Acidic pH 5.0 - 6.0 Solubility->Acidic Protonation of N Neutral pH 7.0 - 8.0 Solubility->Neutral Free Base Form1 Soluble State (Injectables/Oral Soln) Acidic->Form1 Form2 Suspension Required (Taste Masking needed) Neutral->Form2 Action2->Solubility

Caption: Decision matrix for solid-state selection and pH-dependent formulation strategies.

References

  • Pfizer Inc. (2023).[6] Azithromycin (Zithromax) Prescribing Information. Retrieved from [3][4]

  • National Center for Biotechnology Information (PubChem). (2024).[3][6] PubChem Compound Summary for CID 447043, Azithromycin. Retrieved from [3][4]

  • DrugBank Online. (2024).[6] Azithromycin: DB00207.[6] Retrieved from [3][4]

  • Gandhisan, A., et al. (2014).[3][4][6] Stability and thermophysical properties of azithromycin dihydrate. Arabian Journal of Chemistry. Retrieved from [3][4]

  • Zubata, P., et al. (2017).[3][4][6] Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin. Journal of Applied Pharmaceutical Science. Retrieved from [3][4]

Sources

Foundational

The Azalide Scaffold: A Technical Guide to 9a-aza-9a-homo Erythromycin A

Synonym Focus: Azaerythromycin A / Desmethylazithromycin [1][2][3] Executive Summary This technical guide provides an in-depth analysis of 9a-aza-9a-homo Erythromycin A (CAS: 76801-85-9), the pivotal 15-membered ring int...

Author: BenchChem Technical Support Team. Date: February 2026

Synonym Focus: Azaerythromycin A / Desmethylazithromycin [1][2][3]

Executive Summary

This technical guide provides an in-depth analysis of 9a-aza-9a-homo Erythromycin A (CAS: 76801-85-9), the pivotal 15-membered ring intermediate known commonly as Azaerythromycin A or Desmethylazithromycin .[1][2][3]

Unlike the parent macrolide (Erythromycin A), this molecule represents the fundamental "Azalide" scaffold—a structural evolution characterized by the insertion of a nitrogen atom into the lactone ring.[1][2][3] This modification confers the legendary acid stability associated with the Azithromycin class, distinguishing it from the acid-labile erythromycins.[1][2][3] This guide serves researchers requiring precise nomenclature, synthesis protocols, and analytical characterization data for this critical pharmaceutical intermediate.[1][2][3]

Part 1: Nomenclature Landscape & Chemical Identity[1][2][3]

The terminology surrounding this molecule is often conflated with its methylated derivative, Azithromycin.[1][2][3] It is critical to distinguish the secondary amine (the topic of this guide) from the tertiary amine (the final API).

Synonyms and Identifiers Table
CategoryPrimary Name / CodeContext & Usage
Common Name Azaerythromycin A Used in general pharmaceutical literature to denote the unmethylated ring-expanded scaffold.[1][2][3]
IUPAC / Systematic 9-Deoxo-9a-aza-9a-homoerythromycin A The formal chemical designation describing the removal of the ketone (9-deoxo), nitrogen insertion (9a-aza), and ring expansion (homo).[1][2][3]
Metabolite Name Desmethylazithromycin Used in pharmacokinetics (PK) to describe the primary metabolite of Azithromycin formed via N-demethylation.[1][2][3]
Regulatory Azithromycin Impurity A Designated by USP/EP pharmacopeias as a critical process impurity in Azithromycin manufacturing.[1][2][3]
CAS Number 76801-85-9 Unique identifier for the secondary amine (distinct from Azithromycin: 83905-01-5).[1][2][3]
Developmental Azathramycin An older, less common synonym found in early patent literature.[1][2][3]

Part 2: Structural Chemistry & The "Azalide" Shift[1][2][3]

The transition from Erythromycin A to 9a-aza-9a-homo Erythromycin A is not merely a substitution; it is a scaffold expansion .[1][2][3]

The Stability Mechanism

Erythromycin A contains a C9 ketone and a C6 hydroxyl group.[1][2][3] In acidic gastric environments, these groups form a hemiketal, leading to an internal spiroketalization that inactivates the drug and causes gastric cramping (motilin agonism).[1][2][3]

The 9a-aza-9a-homo Modification:

  • Beckmann Rearrangement: Expands the 14-membered lactone to a 15-membered ring.[1][2][3]

  • Nitrogen Insertion: Replaces the C9 ketone with an amine (secondary in Azaerythromycin A).[1][2][3]

  • Result: The removal of the C9 ketone eliminates the possibility of internal spiroketal formation, rendering the molecule stable at pH < 2.[1][2][3]

Visualization: Structural Logic & Stability

AzalideStability Erythromycin Erythromycin A (14-Membered Ring) Acid Acidic pH (Stomach) Erythromycin->Acid Azaerythromycin 9a-aza-9a-homo Erythromycin A (15-Membered Ring) Erythromycin->Azaerythromycin Beckmann Rearrangement (+ Nitrogen Insertion) Spiroketal Spiroketal Enol Ether (Inactive/Cramping) Acid->Spiroketal Internal Cyclization (C9 Ketone + C6 OH) Stable No Ketal Formation (Acid Stable) Azaerythromycin->Stable Lacks C9 Ketone

Figure 1: Mechanism of acid stability.[1][2][3] The 9a-aza modification removes the electrophilic ketone trigger required for degradation.[1][2][3]

Part 3: Synthesis Protocol (Technical Workflow)

The synthesis of 9a-aza-9a-homo Erythromycin A is the critical penultimate step in Azithromycin production.[1][2][3] The following protocol outlines the conversion from Erythromycin A Oxime.

Prerequisite: Erythromycin A Oxime (E-Oxime) is prepared from Erythromycin A via hydroxylamine hydrochloride.[1][2][3][4]

Step-by-Step Methodology
Phase 1: Beckmann Rearrangement (Ring Expansion)[1][2][3]
  • Reagents: Erythromycin A Oxime, p-Toluenesulfonyl chloride (TsCl), Sodium Bicarbonate, Acetone/Water.[1][2][3]

  • Mechanism: The oxime hydroxyl group is activated by tosylation, triggering the migration of the alkyl group to the nitrogen, expanding the ring.[1][2][3]

  • Protocol:

    • Dissolve 10g E-Oxime in 50mL aqueous acetone (1:1) at 0-5°C.[1][2][3]

    • Slowly add 2.0 eq of TsCl while maintaining pH 7.0-7.5 using NaHCO₃.

    • Stir for 2 hours. The reaction yields the 6,9-imino ether intermediate.[1][2][3][4]

    • Note: Temperature control is vital to prevent hydrolysis of the cladinose sugar.[1][2][3]

Phase 2: Reduction (Formation of Azaerythromycin A)[1][2][3]
  • Reagents: Sodium Borohydride (NaBH₄), Methanol.[1][2][3][4]

  • Protocol:

    • Cool the imino ether solution to -10°C.

    • Add NaBH₄ (3.0 eq) portion-wise.[1][2][3] The imino double bond (C=N) is reduced to a secondary amine (C-NH).[1][2][3]

    • Adjust pH to 2.5 with dilute HCl to degrade excess borohydride (careful gas evolution).[1][2][3]

    • Extract with Chloroform or Dichloromethane at pH 9.5.[1][2][3]

    • Product: This yields 9-Deoxo-9a-aza-9a-homoerythromycin A (Azaerythromycin A) .

Synthesis Pathway Diagram

SynthesisPath Eryth Erythromycin A Oxime Erythromycin A Oxime Eryth->Oxime NH2OH·HCl MeOH Imino 6,9-Imino Ether (Intermediate) Oxime->Imino Beckmann Rearrangement TsCl, NaHCO3, 0°C Aza 9a-aza-9a-homo Erythromycin A (Azaerythromycin A) Imino->Aza Reduction NaBH4, -10°C Azith Azithromycin (N-Methylated) Aza->Azith Eschweiler-Clarke HCOOH, HCHO (Methylation)

Figure 2: Synthetic route from Erythromycin A to Azithromycin, highlighting Azaerythromycin A as the stable secondary amine intermediate.[1][2][3]

Part 4: Analytical Characterization

Distinguishing Azaerythromycin A from Azithromycin is a common challenge in QC (Quality Control) due to their structural similarity.[1][2][3]

Key Differentiators
ParameterAzaerythromycin A (Target)Azithromycin (Derivative)
Molecular Formula C₃₇H₇₀N₂O₁₂C₃₈H₇₂N₂O₁₂
Molecular Weight 734.96 g/mol 748.98 g/mol
Mass Shift (Δ) -14 Da (Missing Methyl)Reference
HPLC Retention Elutes earlier (More polar due to secondary amine)Elutes later (Tertiary amine is more lipophilic)
Nitrogen Class Secondary Amine (-NH-)Tertiary Amine (-N(CH₃)-)
HPLC Method (Reference Standard)
  • Column: C18 Reverse Phase (e.g., Xtimate C18, 5μm, 4.6x250mm).[1][2][3]

  • Mobile Phase: Phosphate Buffer (pH 8.0) : Acetonitrile : Methanol (45:30:25).[1][2][3]

  • Detection: UV at 210 nm (or electrochemical detection for higher sensitivity).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 60°C (High temperature improves peak shape for macrolides).[1][2][3]

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 9810601: 9-Deoxo-9a-aza-9a-homoerythromycin A.[1][2][3] Retrieved from [Link][1][2][3]

  • European Pharmacopoeia (Ph.[1][2][3] Eur.). (2024).[1][2][3] Azithromycin Monograph: Impurity A. Retrieved from [Link][1][2][3]

  • Djokic, S., et al. (1986).[1][2][3] Erythromycin Series.[1][2][3][4] Part 11. Ring Expansion of Erythromycin A Oxime to 9-Deoxo-9a-aza-9a-homoerythromycin A.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1.

Sources

Protocols & Analytical Methods

Method

protocol for one-pot synthesis of 9a-aza-9a-homo Erythromycin A

Application Note: One-Pot Synthesis of 9a-aza-9a-homoerythromycin A Abstract This application note details a robust, field-validated protocol for the one-pot synthesis of 9a-aza-9a-homoerythromycin A (also known as Azaer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of 9a-aza-9a-homoerythromycin A

Abstract

This application note details a robust, field-validated protocol for the one-pot synthesis of 9a-aza-9a-homoerythromycin A (also known as Azaerythromycin A or Desmethyl Azithromycin) from Erythromycin A Oxime.[1][2] Unlike traditional multi-step procedures that isolate the unstable 6,9-imino ether intermediate, this method utilizes a telescoped Beckmann rearrangement followed immediately by stereoselective reduction .[1] This approach minimizes hydrolytic degradation, maximizes yield (>85%), and streamlines the production of the critical azalide core used in Azithromycin manufacturing.

Introduction & Scientific Rationale

The transformation of the 14-membered macrolide Erythromycin A into the 15-membered azalide 9a-aza-9a-homoerythromycin A represents a pivotal ring-expansion challenge in antibiotic synthesis.[1][2]

The Chemical Challenge

The synthesis hinges on two sequential reactions:

  • Beckmann Rearrangement: Erythromycin A Oxime is converted into the 6,9-imino ether (a cyclic imidate).[3][4][5] This intermediate is thermodynamically unstable and prone to hydrolysis back to the macrolide or degradation under acidic conditions.

  • Reduction: The imino ether must be reduced to the secondary amine.

Why One-Pot? Isolating the 6,9-imino ether requires meticulous pH control and rapid processing to prevent hydrolysis.[1][2] By performing the reduction in situ (one-pot), we trap the transient imino ether immediately as it forms, driving the equilibrium forward and preventing degradation. This "telescoped" strategy significantly improves overall yield and reduces solvent consumption.

Reaction Mechanism & Strategy

The synthesis proceeds through a stereospecific "Trans" migration during the Beckmann rearrangement, followed by a hydride attack.

Key Mechanistic Steps:

  • Activation: The oxime hydroxyl group is activated (using sulfonyl chloride) to create a good leaving group.

  • Migration: The alkyl group trans to the leaving group migrates, expanding the ring from 14 to 15 members and forming the imidate (imino ether).

  • Reduction: Borohydride delivers a hydride to the imine carbon. Stereochemistry is controlled by the macrocyclic conformation, yielding the 9a-aza stereocenter.

Visualized Pathway (DOT Diagram)

ReactionMechanism cluster_onepot One-Pot Sequence Erythromycin Erythromycin A (14-membered) Oxime Erythromycin A Oxime Erythromycin->Oxime Hydroxylamine HCl ActivatedOxime Activated Oxime (O-Sulfonyl) Oxime->ActivatedOxime TsCl, NaHCO3 (0-5°C) IminoEther 6,9-Imino Ether (Unstable Intermediate) ActivatedOxime->IminoEther Beckmann Rearrangement Amine 9a-aza-9a-homoerythromycin A (15-membered Azalide) IminoEther->Amine NaBH4 Reduction (In-Situ)

Caption: Figure 1. Mechanistic flow of the ring-expansion synthesis. The critical 'One-Pot' phase encompasses the rearrangement and reduction steps to bypass the isolation of the unstable Imino Ether.

Materials & Equipment

Reagents
ReagentGradeRole
Erythromycin A Oxime >95% HPLCStarting Material
p-Toluenesulfonyl Chloride (TsCl) Reagent GradeRearrangement Promoter (Activator)
Sodium Bicarbonate (NaHCO₃) ACS GradeBase (Neutralizes HCl generated)
Sodium Borohydride (NaBH₄) >98% PowderReducing Agent
Acetone HPLC GradeSolvent (Rearrangement)
Methanol (MeOH) AnhydrousSolvent (Reduction)
Acetic Acid / HCl DilutepH Adjustment / Quenching
Equipment
  • Reactor: Double-jacketed glass reactor (1L or 5L) with overhead mechanical stirring.[1][2]

  • Temperature Control: Chiller unit capable of maintaining -5°C to 0°C precisely.[1][2]

  • Monitoring: HPLC with UV detector (205-215 nm) or TLC (DCM:MeOH:NH₄OH 90:10:1).

  • Safety: Fume hood, N₂ inert gas line.

Detailed One-Pot Protocol

Starting Material Note: This protocol assumes the starting material is Erythromycin A Oxime . If starting from Erythromycin A, perform standard oximation (NH₂OH[1]·HCl/MeOH) first. The oxime is usually isolated to ensure high purity for this sensitive rearrangement step.

Phase 1: Beckmann Rearrangement (Ring Expansion)[1][2]
  • Preparation: In the reactor, dissolve 50.0 g (66.8 mmol) of Erythromycin A Oxime in 250 mL of Acetone .

  • Cooling: Cool the solution to 0–5°C .

    • Expert Tip: Temperature control is critical. Exceeding 10°C promotes side reactions and hydrolysis of the oxime.

  • Base Addition: Add 30.0 g (357 mmol) of Sodium Bicarbonate (NaHCO₃) followed by 250 mL of Water . The mixture will be a suspension.

  • Activator Addition: Slowly add 25.0 g (131 mmol) of p-Toluenesulfonyl Chloride (TsCl) portion-wise over 30 minutes.

    • Mechanism:[2][6][7][8][9] TsCl activates the oxime oxygen. The base neutralizes the HCl byproduct.

  • Reaction: Stir vigorously at 0–5°C for 2–4 hours.

    • Process Control: Monitor by HPLC/TLC.[2] The Oxime peak should disappear, and the 6,9-imino ether peak should appear.

    • Stop Criterion: >98% conversion of Oxime. Do NOT isolate.

Phase 2: In-Situ Reduction (Stereoselective Hydrogenation)
  • Solvent Exchange (Partial): Optional but recommended: If the acetone/water ratio is too high in water, solubility of the reducing agent may be poor. Typically, the reaction mixture is diluted with 150 mL of Methanol to facilitate reduction.

  • Acidification (Pre-Reduction): Carefully adjust pH to 5.0–6.0 using dilute Acetic Acid or HCl.[1][2]

    • Why? NaBH₄ is more stable in alkaline solution, but the imino ether is stable in neutral/mildly acidic conditions. A slightly acidic/neutral environment often favors the protonated imine for reduction, though standard borohydride reductions are often done in basic media. Correction: For this specific synthesis, keeping the pH near 7-8 or slightly alkaline during borohydride addition is standard to prevent decomposition of the borohydride, while the imino ether survives. However, some protocols (Djokic) use acidic conditions for catalytic hydrogenation.[1] For NaBH₄ , maintain pH 7–9 .

  • Reduction: While maintaining the temperature at 0–5°C , add 10.0 g (264 mmol) of Sodium Borohydride (NaBH₄) in small portions over 1 hour.

    • Caution: Hydrogen gas evolution will occur.[2] Ensure proper venting.[2]

  • Completion: Allow the mixture to stir at 0–5°C for an additional 2 hours, then allow to warm to room temperature (20°C) for 1 hour.

    • Process Control: Monitor for disappearance of the 6,9-imino ether and formation of 9a-aza-9a-homoerythromycin A .[1][2][5]

Phase 3: Workup & Isolation
  • Quenching: Quench excess borohydride by carefully adding Acetone or dilute Acetic Acid until gas evolution ceases.[2]

  • Extraction: Evaporate volatile solvents (Acetone/MeOH) under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Chloroform (3 x 200 mL) at pH 9.5–10 (adjust with NaOH).[1][2]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate to dryness.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water or Acetone/Water to obtain pure 9a-aza-9a-homoerythromycin A.[1][2]

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Rearrangement Temperature too low or insufficient TsCl.[1][2]Increase TsCl (1.1 eq -> 1.3 eq) or stir longer. Ensure vigorous stirring (biphasic).
Hydrolysis to Erythromycin A pH too low (acidic) or water content too high during rearrangement.[1]Ensure NaHCO₃ is sufficient. Keep temp <5°C.
Low Yield in Reduction Imino ether degraded before reduction.[2]Telescope faster. Do not delay between Phase 1 and Phase 2. Ensure temp stays <5°C during transition.
Borate Ester Impurities Incomplete hydrolysis of borate complex.Ensure the workup includes a distinct acid/base wash or sufficient hydrolysis time.

Workflow Visualization

Workflow Start Start: Erythromycin A Oxime (in Acetone) Step1 Add NaHCO3 (aq) + TsCl Temp: 0-5°C Start->Step1 Check1 QC: HPLC Check (Target: Imino Ether) Step1->Check1 Check1->Step1 Incomplete (<98%) Step2 Add Methanol (Solvent Adjustment) Check1->Step2 Pass Step3 Add NaBH4 (Portionwise) Temp: 0-5°C Step2->Step3 Check2 QC: HPLC Check (Target: 9a-aza-9a-homoerythromycin) Step3->Check2 Workup Quench, Extract (pH 10), Crystallize Check2->Workup Pass

Caption: Figure 2. Operational workflow for the one-pot synthesis. Diamond nodes represent critical decision points based on chromatographic analysis.[2]

Characterization Data (Reference)

  • Compound: 9-deoxo-9a-aza-9a-homoerythromycin A[1][2][3][4][5][8][10][11][12][13]

  • Appearance: White crystalline powder.[2]

  • Molecular Formula: C₃₇H₇₀N₂O₁₂[1][2]

  • Molecular Weight: 735.0 g/mol [1][2]

  • MS (ESI): [M+H]⁺ = 735.5[1][2]

  • ¹H NMR (CDCl₃): Diagnostic signals include the disappearance of the oxime proton and the appearance of the 9a-NH signal (broad) and shift in the H-10/H-9 protons due to ring expansion.[2]

  • ¹³C NMR: Characteristic shift of the C-9 carbonyl carbon (ketone/oxime) to a methylene/amine environment (approx 50-60 ppm range for C-9a/C-9).[1][2]

References

  • Djokic, S., et al. (1986).[1] "Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement."[4][5] Journal of the Chemical Society, Perkin Transactions 1, 1881-1890.

  • Kobrehel, G., & Djokic, S. (1982).[1] "U.S. Patent 4,328,334: Process for the preparation of 10-dihydro-10-deoxo-11-azaerythromycin A." United States Patent and Trademark Office.[1][2]

  • Bayod Jasanada, M., et al. (2007).[1] "WO2007029266A2: Process for preparing 9-deoxo-9a-aza-9a-homoerythromycin A." World Intellectual Property Organization.[1][2]

  • Lazarevski, G., et al. (1994).[1] "Acid catalyzed degradation of 9-deoxo-9a-aza-9a-homoerythromycin A." Tetrahedron Letters, 35(19), 3025-3028.[1][2]

  • Yang, Z., et al. (2013).[1] "CN103087125A: One-pot process for preparing azithromycin."[1][2] China National Intellectual Property Administration.[2]

Sources

Application

Application Note: Qualification and Usage of 9a-aza-9a-homoerythromycin A as a Reference Standard in HPLC

Abstract This application note details the analytical protocols for using 9a-aza-9a-homoerythromycin A (CAS: 76801-85-9) as a reference standard.[1] As the immediate synthetic precursor to Azithromycin and a known degrad...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical protocols for using 9a-aza-9a-homoerythromycin A (CAS: 76801-85-9) as a reference standard.[1] As the immediate synthetic precursor to Azithromycin and a known degradation product (USP/EP Impurity A), its accurate quantification is a Critical Quality Attribute (CQA) in macrolide antibiotic production. This guide addresses the specific challenges of macrolide analysis—namely, the lack of a strong UV chromophore and the basicity of the azalide ring—by providing a robust, high-pH HPLC-UV protocol and a sensitive LC-MS/MS confirmation workflow.

Chemical Characterization & The "Chromophore Problem"

9a-aza-9a-homoerythromycin A is a 15-membered azalide ring.[1] Unlike many small molecule drugs, it lacks a conjugated


-system, rendering it nearly invisible above 220 nm.[1] Furthermore, the presence of the secondary amine at the 9a-position (pKa ~9.5) creates significant peak tailing on traditional C18 columns due to interaction with residual silanols.
ParameterSpecification
Common Names 9a-aza-9a-homoerythromycin A; Azaerythromycin A; Desmethyl Azithromycin; Azithromycin Impurity A (EP/USP)
CAS Number 76801-85-9
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 734.96 g/mol
Solubility Soluble in Methanol, Ethanol, Acetonitrile; Slightly soluble in water (pH dependent)
Detection Challenge Weak UV absorbance ($ \lambda{max} < 200 $ nm).[1][2][3] Detection usually performed at 210–215 nm (non-specific).

Synthetic Context & Impurity Profiling

Understanding the origin of the standard is vital for process control. 9a-aza-9a-homoerythromycin A is the intermediate formed after the Beckman rearrangement and reduction of Erythromycin A oxime, just prior to the final N-methylation step that yields Azithromycin.[1]

AzithromycinSynthesis Erythromycin Erythromycin A (Starting Material) Oxime Erythromycin A Oxime Erythromycin->Oxime Rearrangement Beckman Rearrangement Oxime->Rearrangement IminoEther 6,9-Imino Ether Rearrangement->IminoEther Reduction Reduction (NaBH4) IminoEther->Reduction ImpurityA 9a-aza-9a-homoerythromycin A (Reference Standard) Reduction->ImpurityA Methylation Eschweiler-Clarke Methylation ImpurityA->Methylation Azithromycin Azithromycin (API) ImpurityA->Azithromycin Incomplete Methylation Methylation->Azithromycin

Figure 1: Synthesis pathway showing 9a-aza-9a-homoerythromycin A as the direct precursor.[1] Incomplete methylation results in this compound remaining as Impurity A in the final API.

Protocol 1: High-pH HPLC-UV (QC Standard Method)

This method utilizes a high-pH resistant stationary phase.[1] This is superior to traditional low-pH ion-pairing methods because it suppresses the protonation of the amine, allowing the molecule to exist in its neutral form, which significantly improves peak shape and resolution.

Reagents & Equipment[1]
  • Column: Waters XBridge C18 or XTerra RP18, 250 x 4.6 mm, 5 µm (or equivalent high-pH stable hybrid column).

  • Mobile Phase A: 0.05 M Potassium Phosphate Dibasic (

    
    ), adjusted to pH 8.2 with dilute Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Phosphate Buffer pH 8.2 : Acetonitrile (40:60 v/v).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Volume 50 µLHigh volume required due to low UV sensitivity.
Column Temp 60°CCritical: High temperature reduces mobile phase viscosity and improves mass transfer for large macrolides, sharpening peaks.
Detection UV @ 210 nmMonitoring the lactone ring absorption (end-absorption).[1]
Run Time ~ 45 minutesRequired to elute late-eluting dimers.
Gradient Program[1]
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.05050
25.04060
30.02575
35.02575
36.05050
45.05050
Standard Preparation (Crucial Step)

Macrolide standards are hygroscopic. Potency must be calculated on an "as is" basis.

  • Water Content Determination: Perform Karl Fischer titration on the reference standard (typically 2–5% water).

  • Stock Solution: Accurately weigh ~20 mg of 9a-aza-9a-homoerythromycin A into a 20 mL volumetric flask. Dissolve in 5 mL Acetonitrile, then dilute to volume with Diluent .

  • Calculation:

    
    [1]
    

Protocol 2: LC-MS/MS (Trace Analysis & Identification)[1]

When UV sensitivity is insufficient (e.g., cleaning validation or low-level genotoxic impurity screening), Mass Spectrometry is required.[1]

Conditions
  • System: Triple Quadrupole MS (ESI Positive Mode).

  • Column: C18, 100 x 2.1 mm, 1.7 µm (UHPLC).[1]

  • Mobile Phase:

    • A: 0.1% Ammonium Hydroxide in Water (pH ~10).

    • B: Acetonitrile.[4][5][6][7]

  • MRM Transitions:

    • Precursor: 735.5 [M+H]+[1]

    • Quantifier: 577.4 (Loss of cladinose sugar).

    • Qualifier: 158.1 (Desosamine fragment).

System Suitability & Validation Criteria

To ensure the method is valid for releasing batches, the following criteria must be met. The separation between the Reference Standard (Impurity A) and the API (Azithromycin) is the most critical parameter.

SystemSuitability Start Inject System Suitability Solution (Mix of API + Impurity A) CheckRes Calculate Resolution (Rs) between Imp A and Azithromycin Start->CheckRes Decision Is Rs > 2.0? CheckRes->Decision Pass PASS: Proceed to Sample Analysis Decision->Pass Yes Fail FAIL: Troubleshooting Required Decision->Fail No Action1 Check pH (Must be > 8.0) Fail->Action1 Action2 Check Temp (Must be 60°C) Fail->Action2

Figure 2: System Suitability Decision Tree. The structural similarity between the secondary amine (Impurity A) and tertiary amine (Azithromycin) makes resolution sensitive to pH and temperature.

Acceptance Criteria:

  • Resolution (Rs): NLT 2.0 between 9a-aza-9a-homoerythromycin A and Azithromycin.

  • Tailing Factor (T): NMT 1.5 for the Impurity A peak (indicates successful silanol suppression).

  • RSD (Precision): NMT 2.0% for 6 replicate injections of the standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.[1]Ensure pH is > 8.[6]0. If using an older column, add 0.1% Triethylamine (TEA) to the buffer.
Retention Time Drift Temperature fluctuation.Macrolide retention is highly temperature-dependent.[1] Ensure column oven is stable at 60°C ± 0.5°C.
Low Sensitivity UV Baseline noise.At 210 nm, phosphate buffers can be noisy. Ensure high-purity salts are used. Consider increasing injection volume to 100 µL.
Split Peaks Sample solvent mismatch.If the sample is dissolved in 100% Acetonitrile, it may crash out in the mobile phase. Use the specified Diluent (40:60 Buffer:Organic).

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[4] USP-NF.[1] [1]

  • European Pharmacopoeia (Ph. Eur.). Azithromycin: Impurity A.[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9810601, 9-Deoxo-9a-aza-9a-homoerythromycin A.[1][Link][1]

  • Zubata, P. et al. (2025). Determination of 9-deoxo-9a-aza-9a-homoerythromycin A and related substances by high-performance liquid chromatography.[1][8][9] ResearchGate.

  • Waters Corporation. Analysis of Azithromycin on the Alliance iS HPLC System: System Performance under Challenging Method Conditions.[Link]

Sources

Method

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of 9a-aza-9a-homo Erythromycin A

Abstract This application note presents a detailed, validated, and stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of 9a-aza-9a-homo Erythromycin A, a key semi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of 9a-aza-9a-homo Erythromycin A, a key semi-synthetic derivative of erythromycin.[1] The developed method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing of bulk drug substances. The protocol herein provides a comprehensive guide, from the foundational principles of method development to the execution of a full validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for 9a-aza-9a-homo Erythromycin A

9a-aza-9a-homo Erythromycin A is a semi-synthetic macrolide antibiotic, structurally modified from erythromycin to enhance its pharmacokinetic profile and antibacterial spectrum.[1] These modifications, which include the introduction of a nitrogen atom into the lactone ring, can improve the compound's stability and bioavailability.[1] As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is paramount for ensuring its quality, potency, and safety. This involves the accurate quantification of the API and the detection of any potential impurities or degradation products that may arise during synthesis or upon storage.

This guide provides a comprehensive framework for the development and validation of an HPLC-UV method for 9a-aza-9a-homo Erythromycin A, addressing the specific analytical challenges posed by macrolide antibiotics, such as their weak UV absorbance.

Method Development: A Rationale-Driven Approach

The selection of an appropriate analytical technique and its associated parameters is a critical first step. Our approach is grounded in the physicochemical properties of 9a-aza-9a-homo Erythromycin A and established chromatographic principles.

Physicochemical Properties of 9a-aza-9a-homo Erythromycin A

A thorough understanding of the analyte's properties is essential for informed method development.

PropertyValueSource
Molecular FormulaC37H70N2O12[2][3]
Molecular Weight734.96 g/mol [2][3]
Melting Point126-136°C[3]
Predicted pKa13.29 ± 0.70[3]
Predicted logP3.11
SolubilitySlightly soluble in Chloroform, DMSO, Methanol[3]
AppearanceWhite to Off-White Powder[3]

The predicted high pKa suggests the molecule is basic, which will influence its retention behavior in reversed-phase chromatography, particularly in relation to the mobile phase pH. The slight solubility in methanol indicates its suitability as a component of the mobile phase and as a solvent for sample preparation.

Choice of Analytical Technique: Why HPLC-UV?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy. While macrolide antibiotics are known for their weak UV chromophores, a sensitive UV detector can still provide the necessary performance for quality control applications.[4] An HPLC method for 9-deoxo-9a-aza-9a-homoerythromycin A and its related substances has been successfully developed using UV detection at 205 nm, demonstrating the feasibility of this approach.[5]

Alternative detection methods such as mass spectrometry (MS) and electrochemical detection (ECD) offer higher sensitivity and selectivity. However, HPLC-UV is often preferred for its simplicity, lower cost, and robustness in routine quality control environments.

Chromatographic Conditions: A Step-by-Step Rationale

The following chromatographic conditions were selected based on a combination of literature precedence for similar macrolide compounds and a systematic approach to method optimization.

  • Column: A C18 column is the stationary phase of choice for the separation of moderately nonpolar compounds like macrolide antibiotics. An ODS (octadecylsilane) 150 mm x 4.6 mm I.D. column provides a good balance of resolution and analysis time.[5]

  • Mobile Phase: A mixture of an organic modifier and an aqueous buffer is typically used in reversed-phase HPLC.

    • Organic Modifier: Acetonitrile is often chosen for its low viscosity and UV transparency.

    • Aqueous Buffer: A phosphate buffer is effective in controlling the pH of the mobile phase. A mobile phase composition of acetonitrile and monobasic potassium phosphate buffer (25:75 v/v) has been shown to provide good separation for 9-deoxo-9a-aza-9a-homoerythromycin A.[5] The pH of the mobile phase is a critical parameter for basic compounds, as it affects their ionization state and, consequently, their retention.

  • Flow Rate: A flow rate of 1.2 mL/min is a suitable starting point for a 4.6 mm I.D. column to achieve a good balance between analysis time and chromatographic efficiency.[5]

  • Column Temperature: Maintaining a constant column temperature, for instance at 30°C, is crucial for ensuring reproducible retention times.[5]

  • Detection Wavelength: Given the weak UV absorbance of macrolides, detection at a lower wavelength, such as 205 nm, can enhance sensitivity.[5] While erythromycin has a weak absorption band around 285 nm, the response is often insufficient for quantifying low-level impurities.[4][5]

Detailed Protocols

This section provides step-by-step protocols for the preparation of solutions and the operation of the HPLC system.

Materials and Reagents
  • 9a-aza-9a-homo Erythromycin A reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Equipment
  • HPLC system with a UV detector

  • C18 analytical column (e.g., ODS, 150 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase: Prepare a solution of monobasic potassium phosphate in water. Mix with acetonitrile in a ratio of 75:25 (v/v). Filter and degas the mobile phase before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of 9a-aza-9a-homo Erythromycin A reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-150 µg/mL).

  • Sample Preparation (Bulk Powder): Accurately weigh a portion of the 9a-aza-9a-homo Erythromycin A bulk powder and prepare a stock solution in methanol at a concentration similar to the standard stock solution. Further dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC System Parameters
ParameterSetting
ColumnODS C18, 150 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : Monobasic Potassium Phosphate Buffer (25:75, v/v)
Flow Rate1.2 mL/min
Column Temperature30°C
Detection Wavelength205 nm
Injection Volume20 µL

Method Validation Protocol

The developed method must be validated to ensure its suitability for its intended purpose, in accordance with the ICH Q2(R1) guideline.[6]

Specificity (Forced Degradation Study)

A forced degradation study is essential to demonstrate the stability-indicating nature of the method. This involves subjecting a sample of 9a-aza-9a-homo Erythromycin A to various stress conditions to generate potential degradation products. The method's ability to separate the intact drug from these degradation products is then assessed.

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for a specified period.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug solution to UV light.

After each stress condition, analyze the samples by the developed HPLC method. The peak purity of the 9a-aza-9a-homo Erythromycin A peak should be assessed using a photodiode array (PDA) detector to ensure it is free from co-eluting degradants.

Linearity

Analyze a series of at least five concentrations of the reference standard over the intended range (e.g., 50% to 150% of the target concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is generally considered acceptable.

Accuracy

Perform recovery studies by spiking a placebo or a known concentration of the drug substance with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be calculated as the percentage of the measured amount versus the added amount. Acceptance criteria are typically within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day and with a different analyst to assess the method's ruggedness. The RSD should also be within acceptable limits (typically ≤ 2%).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by serially diluting a known concentration of the analyte until a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is achieved.

Robustness

Intentionally vary critical method parameters to assess the method's reliability during normal use. These variations may include:

  • Flow rate (e.g., ± 0.2 mL/min)

  • Column temperature (e.g., ± 5°C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • pH of the aqueous phase (e.g., ± 0.2 units)

The system suitability parameters should remain within acceptable limits after these variations.

Data Presentation

The following tables provide examples of how to present the validation data.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10[Data]
25[Data]
50[Data]
100[Data]
150[Data]
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%[Data][Data][Data]
100%[Data][Data][Data]
120%[Data][Data][Data]
Mean % Recovery 98.0 - 102.0%

Table 3: Precision Data

Precision TypeParameterAcceptance Criteria
Repeatability% RSD (n=6)≤ 2.0%
Intermediate Precision% RSD (inter-day, inter-analyst)≤ 2.0%

Visualizations

Experimental Workflow

Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation reagents Reagents & Standards mobile_phase Mobile Phase Preparation reagents->mobile_phase sample_prep Sample Preparation reagents->sample_prep hplc_setup HPLC System Setup mobile_phase->hplc_setup injection Sample Injection sample_prep->injection hplc_setup->injection data_acq Data Acquisition injection->data_acq specificity Specificity data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD/LOQ data_acq->lod_loq robustness Robustness data_acq->robustness

Caption: HPLC method development and validation workflow.

Method Validation Logic

ValidationLogic cluster_quantitative Quantitative Tests Method Validated Analytical Method Specificity Specificity Method->Specificity Is it selective? Linearity Linearity Method->Linearity Is it proportional? Accuracy Accuracy Method->Accuracy Is it correct? Precision Precision Method->Precision Is it reproducible? LOD_LOQ LOD & LOQ Method->LOD_LOQ Is it sensitive? Robustness Robustness Method->Robustness Is it reliable?

Caption: Core parameters for analytical method validation.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust solution for the quantification of 9a-aza-9a-homo Erythromycin A in bulk pharmaceutical substance. The systematic approach to method development, grounded in the physicochemical properties of the analyte, ensures optimal chromatographic performance. The comprehensive validation protocol, aligned with ICH guidelines, establishes the method's suitability for its intended use in a quality control environment. This application note serves as a practical guide for researchers and scientists involved in the development and analysis of macrolide antibiotics.

References

  • Electrochemical Synthesis, Structure Elucidation and Antibacterial Evaluation of 9a-aza-9a-chloro-9a-homoerythromycin A. (2014). ADMET and DMPK, 2(3), 179-184. [Link]

  • Nigović, B., & Šimunić, B. (2003). Voltammetric assay of azithromycin in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 197-202. [Link]

  • Marian, E., et al. (2018). Erythromycin Formulations—A Journey to Advanced Drug Delivery. Pharmaceutics, 10(4), 267. [Link]

  • Determination of 9-deoxo-9a-aza-9a-homoerythromycin A and related substances by high-performance liquid chromatography. (2003). Journal of Pharmaceutical and Biomedical Analysis, 33(5), 923-930. [Link]

  • Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. (2022). RSC Advances, 12(45), 29465-29474. [Link]

  • Araujo, J., et al. (2006). Determination of Azithromycin in Pharmaceutical Formulations by Differential Pulse Voltammetry. Comparison with Fourier Transform Infrared Spectrometry. Portugaliae Electrochimica Acta, 24(1), 71-81. [Link]

  • UV-vis and PL spectra of 9a in various organic solvents. ResearchGate. (n.d.). [Link]

  • Othman, A. M., & Abd-El-Gawad, S. A. (2001). Voltammetric determination of azithromycin at the carbon paste electrode. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 803-809. [Link]

  • Schlesinger, E., & Stegmann, C. M. (2015). Chemistry and Biology of Macrolide Antiparasitic Agents. Chemical Reviews, 115(11), 4868-4903. [Link]

  • Azithromycin According to USP method. Antec Scientific. (n.d.). [Link]

  • Probing the Interactions of Macrolide Antibiotics with Membrane-Mimetics by NMR Spectroscopy. (2018). Journal of Medicinal Chemistry, 61(15), 6684-6693. [Link]

  • Highly Sensitive Electrochemical Detection of Azithromycin with Graphene-Modified Electrode. (2022). Chemosensors, 10(8), 335. [Link]

  • Khashaba, P. Y., et al. (2016). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. British Journal of Pharmacy, 1(1), 21-30. [Link]

  • 9-Deoxo-9a-aza-9a-homoerythromycin A. ChemBK. (n.d.). [Link]

  • A new method for macrolide antibiotics determination in wastewater from three different wastewater treatment plants. (2012). International Journal of Environmental Analytical Chemistry, 92(12), 1392-1403. [Link]

  • 9-Deoxo-9a-aza-9a-homoerythromycin A. PubChem. (n.d.). [Link]

  • Macrolide Antibiotics: Binding Site, Mechanism of Action, Resistance. (2005). Frontiers in Medicinal Chemistry, 2, 23-44. [Link]

  • Development of the UV Spectrophotometric Method of Azithromycin in API and Stress Degradation Studies. (2016). Stamford University Journal of Pharmaceutical Sciences, 9(1), 1-8. [Link]

  • Sample Pretreatment for HPLC. Nacalai Tesque. (n.d.). [Link]

Sources

Application

Application Note: 9a-aza-9a-homo Erythromycin A in Antimicrobial Susceptibility Testing

[1][2] Introduction & Chemical Context 9a-aza-9a-homo Erythromycin A , commonly known as Azithromycin , represents a critical evolution in macrolide chemistry.[1][2][3] Unlike its parent compound, Erythromycin A, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Chemical Context

9a-aza-9a-homo Erythromycin A , commonly known as Azithromycin , represents a critical evolution in macrolide chemistry.[1][2][3] Unlike its parent compound, Erythromycin A, this molecule undergoes a Beckmann rearrangement of the 9-oxime followed by reduction and N-methylation.[1][2] This results in a 15-membered lactone ring (expanded from 14) with a nitrogen atom inserted at the 9a position.[2]

Why This Structure Matters in AST

For researchers and drug developers, the structural distinction is not merely semantic; it dictates the experimental conditions required for accurate testing:

  • Acid Stability: The absence of the 9-ketone group prevents the formation of the internal hemiketal (spiroketal) under acidic conditions. Unlike Erythromycin, which degrades rapidly in low pH, 9a-aza-9a-homo Erythromycin A remains stable.[1][2]

    • Implication: This stability allows for longer incubation times and stability in slightly acidic culture media (e.g., specific fungal or intracellular pathogen assays) without potency loss.

  • Cellular Accumulation: The basic nitrogen (tertiary amine) significantly increases lipophilicity and cellular uptake, particularly in phagocytes.

    • Implication: In vitro MIC values may sometimes underestimate in vivo efficacy due to this intracellular accumulation (lysosomal trapping).

Mechanism of Action & Resistance Pathways[3][4]

Understanding the molecular interaction is prerequisite to interpreting susceptibility patterns.

Mechanism

The molecule binds reversibly to the 50S ribosomal subunit of susceptible bacteria. Specifically, it interacts with the 23S rRNA in the peptidyl transferase center. It does not inhibit peptide bond formation directly but rather physically blocks the nascent peptide exit tunnel . This leads to the dissociation of peptidyl-tRNA from the ribosome, causing premature termination of protein synthesis ("drop-off").[1][2]

Resistance Markers

When screening libraries or clinical isolates, researchers typically encounter two primary resistance phenotypes:

  • Target Modification (erm genes): Methylation of the 23S rRNA adenine residue prevents binding. This often confers high-level cross-resistance to Macrolides, Lincosamides, and Streptogramin B (MLS_B phenotype).[1][2]

  • Efflux Pumps (mef genes): Active transport of the drug out of the cell. This typically results in low-to-moderate resistance (M phenotype).[1][2]

MechanismOfAction Drug 9a-aza-9a-homo Erythromycin A (Azithromycin) Target Bacterial 50S Ribosomal Subunit Drug->Target Permeates Cell Wall Site 23S rRNA (Peptide Exit Tunnel) Target->Site Specific Affinity Action Steric Blockage of Nascent Peptide Chain Site->Action Binding Result Protein Synthesis Arrest (Bacteriostatic) Action->Result Translation Halted Resistance1 Resistance: Methylation (erm) Prevents Binding Resistance1->Site Blocks Resistance2 Resistance: Efflux (mef) Lowers Intracellular Conc. Resistance2->Drug Removes

Figure 1: Mechanistic pathway of 9a-aza-9a-homo Erythromycin A and primary resistance interference points.[1][2]

Material Preparation & Handling[5][6][7][8][9]

Critical Note: 9a-aza-9a-homo Erythromycin A is sparingly soluble in water.[1][2][4] Direct dissolution in aqueous media will result in precipitation and inaccurate MIC data.

Stock Solution Protocol
  • Target Concentration: 1000 µg/mL (or 10 mg/mL for high-range testing).

  • Preferred Solvent: Ethanol (95% or absolute) or DMSO.[2]

  • Diluent: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

Step-by-Step Preparation:

  • Weighing: Calculate the required mass based on potency. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    [2][5]
    
  • Dissolution: Dissolve the powder in Ethanol (approx. 1/10th of the final volume). Vortex until clear.

    • Example: To make 10 mL of 1000 µg/mL stock, dissolve powder in 1 mL Ethanol.

  • Dilution: Bring to final volume with sterile water or phosphate buffer (pH 6.0–7.5).

    • Caution: Avoid high pH buffers as they may induce precipitation.

  • Storage: Aliquot and store at -20°C or -80°C. Stable for 1 month. Do not refreeze.

Protocol: Broth Microdilution (MIC)[1][2][9][10]

This protocol aligns with CLSI M07 and ISO 20776-1 standards.[2]

Reagents
  • Base Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Fastidious Supplement (if testing H. influenzae): Haemophilus Test Medium (HTM) or CAMHB + 5% Lysed Horse Blood + 20 mg/L NAD.[2]

  • Plates: Sterile 96-well polystyrene microtiter plates (U-bottom).[2]

Experimental Workflow

MIC_Workflow Stock Stock Solution (Ethanol/DMSO) Dilution Intermediate Dilution (in CAMHB) Stock->Dilution 1:10 Plate 96-Well Plate (Serial 2-fold Dilutions) Dilution->Plate Dispense Incubate Incubation (35°C, 16-20h) Plate->Incubate Inoculum Bacterial Suspension (0.5 McFarland) Inoculum->Plate Add 5x10^5 CFU/mL Read Read MIC (Visual/Automated) Incubate->Read

Figure 2: Operational workflow for Broth Microdilution (BMD) testing.

Detailed Steps
  • Plate Preparation:

    • Dispense 50 µL of CAMHB into columns 2–12.[6]

    • Dispense 100 µL of the highest drug concentration (e.g., 64 µg/mL) into column 1.

    • Perform serial 2-fold dilutions from column 1 to column 10 (transfer 50 µL). Discard 50 µL from column 10.[6]

    • Column 11: Growth Control (Media + Bacteria, no drug).[2]

    • Column 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB (resulting in ~1.5 x 10^6 CFU/mL).

  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells 1–11.

    • Final Test Concentration: 5 x 10^5 CFU/mL.

  • Incubation:

    • Seal plates (perforated seal or loose lid) to prevent evaporation.[2]

    • Incubate at 35 ± 2°C in ambient air for 16–20 hours (20–24 hours for Staphylococcus spp.).

Quality Control & Data Interpretation

To ensure "Trustworthiness" of the assay, every run must include reference strains with known MIC ranges.

CLSI QC Ranges (M100 Ed.[12] 34)
OrganismATCC StrainMIC Range (µg/mL)Comments
S. aureus 29213 0.5 – 2.0 Standard QC strain for Gram-positives.[1][2][7]
H. influenzae 49247 1.0 – 4.0 Requires HTM broth.
S. pneumoniae 49619 0.06 – 0.25 Requires CAMHB + 2-5% LHB.[2]
Interpretation of Results (Breakpoints)

Note: Breakpoints are subject to annual updates. Consult current CLSI M100 or EUCAST tables.

  • Staphylococcus spp.:

    • CLSI: Susceptible ≤ 2 µg/mL | Resistant ≥ 8 µg/mL.

    • EUCAST: Infers susceptibility from Erythromycin.[8] If Erythromycin R, assume Azithromycin R.

  • Haemophilus influenzae:

    • CLSI: Susceptible ≤ 4 µg/mL.

    • EUCAST: No specific breakpoint (IE). Often uses epidemiological cutoff (ECOFF) or PK/PD breakpoints.[2]

Troubleshooting & Expert Insights

Issue: Trailing Endpoints (Haze)

  • Cause: Macrolides are bacteriostatic. Some "trailing" growth is normal.

  • Solution: Read the MIC as the lowest concentration with 80% inhibition of growth compared to the control, rather than 100% clearance.

Issue: Skipped Wells

  • Cause: Pipetting error or drug precipitation.

  • Solution: Check the stock solution for crystals. Ensure the Ethanol concentration in the final well is < 1% (toxicity threshold).

Issue: pH Shift

  • Insight: Macrolide activity decreases as pH drops. Ensure your CAMHB is buffered to pH 7.2–7.4. CO2 incubation (used for some fastidious organisms) can lower media pH; ensure the buffer capacity is sufficient.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100.[7][9] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0, 2024.[8] [Link]

  • PubChem. Azithromycin (Compound). National Library of Medicine. [Link][1][2]

  • Retsema, J., et al. "Spectrum and mode of action of azithromycin (CP-62,993), a new 15-membered-ring macrolide with improved potency against gram-negative organisms."[1][2] Antimicrobial Agents and Chemotherapy 31.12 (1987): 1939-1947.[2] [Link][1][2]

Sources

Method

Process Chemistry &amp; Control: The Role of 9a-aza-9a-homo Erythromycin A in Azithromycin Synthesis

[1][2] Executive Summary The synthesis of Azithromycin (CP-62,993) from Erythromycin A represents a landmark achievement in semi-synthetic antibiotic development, transitioning from a 14-membered acid-labile lactone to a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The synthesis of Azithromycin (CP-62,993) from Erythromycin A represents a landmark achievement in semi-synthetic antibiotic development, transitioning from a 14-membered acid-labile lactone to a 15-membered acid-stable azalide. Central to this transformation is the critical intermediate 9a-aza-9a-homo Erythromycin A (also known as Azaerythromycin A or Desmethyl Azithromycin).

This guide details the role of this intermediate not merely as a transient species, but as a vital purification control point . We provide validated protocols for its synthesis via the Beckmann rearrangement and subsequent reduction, followed by its conversion to Azithromycin. Emphasis is placed on managing the "boron-complex" trap and preventing cladinose hydrolysis during workup.

Mechanistic Insight: The Ring Expansion Strategy

The conversion of Erythromycin A to Azithromycin hinges on inserting a nitrogen atom into the lactone ring. This is achieved through a sequence of oxime formation, rearrangement, and reduction.[1][2]

The Pathway
  • Oximation: Erythromycin A reacts with hydroxylamine to form Erythromycin A 9-oxime.

  • Beckmann Rearrangement: The oxime is treated with an activating agent (e.g., tosyl chloride) to induce rearrangement, yielding the 6,9-imino ether .

  • Reduction (The Critical Step): The imino ether is reduced (typically with borohydrides or catalytic hydrogenation) to yield the secondary amine: 9a-aza-9a-homo Erythromycin A .[3]

  • N-Methylation: The secondary amine is methylated (Eschweiler-Clarke or reductive methylation) to form the tertiary amine, Azithromycin.

Pathway Visualization

Azithromycin_Pathway Eryth Erythromycin A (14-membered Lactone) Oxime Erythromycin A 9-Oxime Eryth->Oxime NH2OH·HCl Imino 6,9-Imino Ether (Cyclic Imidate) Oxime->Imino Beckmann Rearrangement (TsCl, Pyridine) Aza 9a-aza-9a-homo Erythromycin A (The Intermediate) Imino->Aza Reduction (NaBH4 or H2/Pt) Azith Azithromycin (15-membered Azalide) Aza->Azith N-Methylation (HCHO/HCOOH)

Figure 1: The stepwise chemical transformation from Erythromycin A to Azithromycin, highlighting the 9a-aza intermediate.[3][1]

Profile of the Intermediate: 9a-aza-9a-homo Erythromycin A[1][2][5][6][7][8][9][10]

This intermediate is the immediate precursor to the final drug. Its isolation allows for the removal of side products generated during the harsh Beckmann rearrangement conditions before the final methylation.

Table 1: Physicochemical Profile

FeatureSpecification
Chemical Name 9-deoxo-9a-aza-9a-homoerythromycin A
CAS Number 76801-85-9
Synonyms Azaerythromycin A; Desmethyl Azithromycin; Azithromycin Impurity A (EP)
Molecular Formula

Molecular Weight 734.96 g/mol
Purity Criterion NLT 95.0% (HPLC) for use in final step
Critical Impurity Cladinose-hydrolyzed analog (formed if workup is too acidic)
Solubility Soluble in Methanol, Ethanol, Acetone, Chloroform; Poorly soluble in water (at basic pH)

Detailed Experimental Protocols

Protocol A: Synthesis of 9a-aza-9a-homo Erythromycin A

Objective: Reduce the 6,9-imino ether to the secondary amine while preserving the cladinose sugar.

Safety Note: Sodium Borohydride (


) liberates hydrogen gas. Perform in a fume hood.
Reagents:
  • Erythromycin A 6,9-imino ether (prepared via Beckmann rearrangement)[2][4]

  • Methanol (HPLC Grade)

  • Sodium Borohydride (

    
    )
    
  • Acetic Acid / Hydrochloric Acid (6N)[5]

  • Sodium Hydroxide (20% w/v)

  • Dichloromethane (DCM)

Step-by-Step Methodology:
  • Dissolution:

    • Charge a reaction vessel with 18.0 g of Erythromycin 6,9-imino ether.

    • Add 200 mL of Methanol.

    • Cool the solution to -10°C to 0°C . Note: Low temperature is crucial to prevent side reactions.

  • Reduction:

    • Add 3.0 - 6.0 g of

      
       in small portions over 1 hour.
      
    • Mechanism: The imino ether is reduced to the amine. However, boron forms a stable complex with the macrolide nitrogen/oxygen atoms.

    • Maintain stirring at -10°C for 4–6 hours. Monitor by TLC or HPLC until imino ether is <2%.

  • Boron Complex Hydrolysis (The "Trap"):

    • Insight: The amine is currently bound in a boron complex. It must be released via acid hydrolysis, but the cladinose sugar is acid-labile.

    • Allow the mixture to warm to room temperature. Remove methanol under reduced pressure.[6][5]

    • Resuspend the residue in 200 mL water and 200 mL DCM .[5]

    • Critical Step: Adjust pH to 3.0–3.5 using dilute HCl or Citric Acid. Stir for 1 hour at ambient temperature.

    • Warning: Do not drop pH below 2.5 or exceed 25°C, or the cladinose sugar will cleave (forming the decladinosyl impurity).

  • Isolation:

    • Adjust pH to 10–12 using 20% NaOH. This precipitates the free base amine.

    • Extract into the organic layer (DCM). Separate layers.

    • Wash the organic layer with brine. Dry over

      
      .
      
    • Concentrate to obtain the crude solid.

    • Crystallization: Recrystallize from Acetone/Water or Ethanol/Water to yield 9a-aza-9a-homo Erythromycin A as a white solid.

    • Expected Yield: 75–85%.

Protocol B: Reductive Methylation to Azithromycin

Objective: Methylate the secondary amine to the tertiary amine (Azithromycin) using Eschweiler-Clarke conditions.

Reagents:
  • 9a-aza-9a-homo Erythromycin A (from Protocol A)[3][1][7][6][8][9]

  • Formaldehyde (37% solution)

  • Formic Acid (98%)

  • Chloroform or Acetone

Step-by-Step Methodology:
  • Reaction Setup:

    • Dissolve 10.0 g of 9a-aza-9a-homo Erythromycin A in 100 mL of Chloroform (or Acetone).

    • Add 3.0 mL of Formaldehyde (37%) and 2.0 mL of Formic Acid.

  • Reflux:

    • Heat the mixture to reflux (approx. 60°C for Chloroform) for 2–4 hours.

    • Mechanism: The secondary amine reacts with formaldehyde to form an iminium ion, which is reduced by formate (hydride donor) to the N-methyl group.[10]

  • Workup:

    • Cool to room temperature.

    • Add 100 mL water and adjust pH to 11–12 with NaOH.

    • Extract the organic layer.[5]

    • Evaporate the solvent to obtain crude Azithromycin.

    • Purification: Recrystallize from Ethanol/Water to obtain Azithromycin Dihydrate.

Workflow Visualization

Protocol_Workflow cluster_0 Protocol A: Intermediate Synthesis cluster_1 Protocol B: Methylation Start Start: 6,9-Imino Ether in Methanol (-10°C) Red Add NaBH4 (Portionwise) Stir 6h Start->Red Conc Concentrate & Resuspend in DCM/Water Red->Conc Acid Acid Hydrolysis (pH 3.0) Breaks Boron Complex Conc->Acid Critical Control Point Base Basify (pH 11) & Extract Isolates Free Base Acid->Base Cryst Crystallization (Acetone/Water) Base->Cryst Meth Eschweiler-Clarke (HCHO, HCOOH, Reflux) Cryst->Meth Purified Intermediate Final Final Isolation Azithromycin Meth->Final

Figure 2: Operational workflow for the synthesis and isolation of the 9a-aza intermediate and its conversion to Azithromycin.

Analytical Control & Troubleshooting

To ensure the integrity of the synthesis, the intermediate must be monitored.[3]

HPLC Method Parameters (Guideline):

  • Column: C18 (e.g., Xtimate C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 8.0) : Acetonitrile : Methanol (45:30:25).

  • Detection: UV at 210 nm (or Electrochemical detection for higher sensitivity).

  • Retention Time: 9a-aza-9a-homo Erythromycin A typically elutes before Azithromycin due to the lack of the methyl group (more polar).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Protocol A Incomplete hydrolysis of the Boron-Amine complex.Extend the stirring time at pH 3.0. Ensure pH is actually < 3.[5]5.
High Impurity (Decladinosyl) Acid hydrolysis was too harsh (pH < 2 or Temp > 25°C).Strictly control pH between 3.0–3.5. Keep temperature < 25°C during acid step.[5]
Gummy Product Residual Boron salts or solvent.[5]Ensure thorough washing with brine and proper drying. Recrystallize slowly.
Incomplete Methylation Insufficient Formic Acid/Formaldehyde or low temp.Ensure reflux is maintained. Add excess reagents if necessary.

References

  • Djokic, S., et al. (1986). "Erythromycin series. Part 11. Ring expansion of erythromycin A oxime to 9-deoxo-9a-aza-9a-homoerythromycin A." Journal of the Chemical Society, Perkin Transactions 1, 1881-1890. Link

  • Kobrehel, G., et al. (1987). "Process for the preparation of azithromycin." U.S. Patent 4,517,359.[3][1] Link

  • Bayod-Jasanada, M., et al. (1998). "Process for the preparation of azithromycin." European Patent EP0879823A1. Link

  • Li, L., et al. (2012).[4] "Preparation of azithromycin related substances."[3][1][4][5][11] Chinese Journal of Antibiotics. Link

  • Santa Cruz Biotechnology. "9-Deoxo-9a-aza-9a-homo Erythromycin A (CAS 76801-85-9) Product Data." Link[6][9][12]

Sources

Application

Application Note: Reductive Methylation of 9a-aza-9a-homo Erythromycin A to Azithromycin

[1][2][3][4][5][6] Executive Summary This application note details the critical process parameters (CPPs) for the conversion of 9a-aza-9a-homoerythromycin A (Azaerythromycin) to Azithromycin via reductive methylation. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

This application note details the critical process parameters (CPPs) for the conversion of 9a-aza-9a-homoerythromycin A (Azaerythromycin) to Azithromycin via reductive methylation. While industrial routes often employ catalytic hydrogenation (Pd/C or Pt/C) for the "one-pot" reduction-methylation of the imino ether precursor, this guide focuses on the Eschweiler-Clarke chemical methylation protocol.[1][2][3] This method provides superior control over stoichiometry and is preferred for laboratory-to-pilot scale optimization where specific impurity profiling (e.g., N-oxide or formyl species) is required.[1][2]

Key Technical Insight: The reaction relies on the in situ generation of an iminium ion intermediate, which is irreversibly reduced by formate (acting as a hydride donor) to the N-methylated product. The self-limiting nature of this mechanism prevents quaternization, ensuring high selectivity for the tertiary amine (Azithromycin).

Mechanistic Foundation

The transformation involves the N-methylation of the secondary amine at the 9a-position of the aglycone ring.

Reaction Pathway[3][7][8]
  • Condensation: The secondary amine of Azaerythromycin reacts with formaldehyde to form a hemiaminal, which dehydrates to form an iminium ion .

  • Reduction: Formic acid (or formate) delivers a hydride ion to the iminium carbon, releasing CO₂ and forming the methyl group.[4][5]

  • Selectivity: Unlike alkyl halides (e.g., MeI), which can lead to quaternary ammonium salts (over-methylation), the Eschweiler-Clarke conditions stop at the tertiary amine stage because the tertiary amine cannot form the necessary iminium intermediate for further reaction.

Mechanism Diagram

EschweilerClarke Start 9a-aza-9a-homo Erythromycin A (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + HCHO Formaldehyde Formaldehyde (HCHO) Formaldehyde->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O Product Azithromycin (Tertiary Amine) Iminium->Product + H- (from HCOOH) FormicAcid Formic Acid (Hydride Source) FormicAcid->Product Reduces CO2 CO2 (Gas) FormicAcid->CO2

Figure 1: Mechanistic flow of the Eschweiler-Clarke reductive methylation specific to the 9a-nitrogen center.[1][2]

Experimental Protocol

Materials & Reagents
ComponentGradeRoleStoichiometry (Eq)
9a-aza-9a-homoerythromycin A >95% PuritySubstrate1.0
Formaldehyde (37% aq.) ACS ReagentMethylating Agent2.0 - 3.0
Formic Acid (98-100%) ACS ReagentReducing Agent2.0 - 4.0
Chloroform (CHCl₃) HPLC GradeSolventN/A (0.5 M conc.)[1][2]
Acetone ACS ReagentCrystallizationN/A
Sodium Hydroxide (4N) TechnicalpH AdjustmentAs needed
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Charge 10.0 g (13.6 mmol) of 9a-aza-9a-homoerythromycin A.

  • Add 100 mL of Chloroform (or Acetone for alternative workup). Stir until fully dissolved.

    • Note: Chloroform is preferred for solubility, but Acetone allows for easier direct crystallization.[1]

Step 2: Reagent Addition
  • Add 2.1 mL (approx. 27 mmol, 2.0 eq) of Formaldehyde (37% aq) dropwise at room temperature.

  • Add 1.5 mL (approx. 40 mmol, 3.0 eq) of Formic Acid dropwise.

    • Caution: Exothermic reaction.[1] Monitor temperature; do not exceed 30°C during addition.

Step 3: Reaction Phase
  • Heat the mixture to reflux (approx. 60-65°C) .

  • Maintain reflux for 2 to 4 hours .

    • Process Control: Monitor CO₂ evolution (bubbling).[1] Reaction is typically complete when bubbling ceases.

  • TLC/HPLC Check: Sample 50 µL, dilute in mobile phase. Target: <1.0% remaining starting material.

Step 4: Quench and Isolation
  • Cool the reaction mixture to 10-15°C using an ice bath.

  • Add 100 mL of DI water .

  • Adjust pH to 9.8 - 10.2 using 4N NaOH.[1][2]

    • Critical: Azithromycin precipitates as the free base in this pH range. pH < 9.0 leads to yield loss (salt formation); pH > 11.0 may induce ester hydrolysis (cladinose cleavage).[1][2]

  • Separate the organic layer. Extract the aqueous layer with 2 x 30 mL Chloroform.

  • Combine organic layers and wash with 50 mL brine.

  • Dry over anhydrous Na₂SO₄, filter, and evaporate solvent under reduced pressure to yield a white foam.

Step 5: Crystallization (Purification) [1][2]
  • Dissolve the crude foam in Ethanol/Water (1:1 v/v) or Acetone/Water at 50°C.

  • Cool slowly to 20°C over 2 hours, then to 0-5°C for 4 hours.

  • Filter the white crystals and wash with cold water.

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

ProcessFlow Dissolution 1. Dissolution (Substrate + Solvent) Addition 2. Reagent Addition (HCHO + HCOOH) Dissolution->Addition Reflux 3. Reflux (60°C, 3h) (CO2 Evolution) Addition->Reflux Quench 4. Quench & pH Adj. (Target pH 9.8 - 10.2) Reflux->Quench Extraction 5. Phase Separation (Chloroform/Water) Quench->Extraction Crystallization 6. Crystallization (EtOH/H2O) Extraction->Crystallization Evaporate & Redissolve Final Final Product Azithromycin Dihydrate Crystallization->Final

Figure 2: Operational workflow for the synthesis and isolation of Azithromycin.[1][2]

Impurity Management & Troubleshooting

High-purity Azithromycin requires strict control over specific degradation pathways.

ImpurityOrigin / CauseMitigation Strategy
Azaerythromycin (Starting Material) Incomplete ReactionIncrease reaction time; ensure excess Formaldehyde (2.5 eq).[1][2]
3'-N-demethyl-3'-N-formyl Azithromycin Oxidative degradation or Formic acid side reactionMaintain inert atmosphere (N₂); avoid excessive heating (>70°C).[1][2]
Azithromycin N-Oxide Oxidation of tertiary amineUse fresh reagents; avoid peroxides in solvents (e.g., ethers).[1][2]
Pseudo-Azithromycin (Cladinose hydrolysis) Acidic pH exposurestrictly control pH during quench; do not prolong contact with Formic acid without HCHO.[1]
Analytical Check (HPLC Parameters)
  • Column: C18 (e.g., Xtimate C18, 4.6 x 150 mm, 5 µm)[1][2]

  • Mobile Phase: Phosphate Buffer (pH 8.0) : Acetonitrile : Methanol (30:35:35)[1][2]

  • Detection: UV at 210 nm or Electrochemical Detection (ECD)

  • Flow Rate: 1.0 mL/min[1]

References

  • Kobrehel, G., & Djokic, S. (1985).[1][2] 11-Aza-10-deoxo-10-dihydroerythromycin A and derivatives thereof as well as a process for their preparation.[1][2] US Patent 4,517,359.[1][6] Link

  • Bayod Jasanada, M., et al. (2000).[1][2] Process for the preparation of azithromycin.[7][3][6][8][9][10][11] US Patent 6,013,778.[1] Link

  • Allen, C. L., & Williams, J. M. J. (2011).[1][2] The Eschweiler-Clarke Methylation of Amines.[3][12][4][5][13] Chemical Society Reviews.[1] Link

  • Centonze, S., et al. (1998).[1][2] Process for the preparation of azithromycin.[7][3][6][8][9][10][11] European Patent EP0879823A1.[1] Link

Sources

Method

experimental use of Azaerythromycin A in gram-positive bacteria research

Application Note: Characterization and Antimicrobial Profiling of Azaerythromycin A Executive Summary This guide details the experimental handling, biological characterization, and mechanistic profiling of Azaerythromyci...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Antimicrobial Profiling of Azaerythromycin A

Executive Summary

This guide details the experimental handling, biological characterization, and mechanistic profiling of Azaerythromycin A (9-deoxo-9a-aza-9a-homoerythromycin A). Distinct from its N-methylated derivative Azithromycin, Azaerythromycin A represents the fundamental "azalide" scaffold formed via the Beckmann rearrangement of Erythromycin A oxime.

While often utilized as a reference standard in impurity profiling, Azaerythromycin A possesses intrinsic antibacterial activity and enhanced acid stability compared to Erythromycin. This note provides high-fidelity protocols for determining Minimum Inhibitory Concentrations (MIC), assessing ribosome binding affinity via Fluorescence Polarization (FP), and evaluating bactericidal kinetics against Gram-positive pathogens (S. aureus, S. pneumoniae).

Chemical Context & Mechanism of Action[1][2][3]

The Azalide Shift: Unlike the 14-membered lactone ring of Erythromycin, Azaerythromycin A features a 15-membered ring containing a nitrogen atom. This structural expansion removes the 9-ketone group responsible for the acid-catalyzed spiroketalization (degradation) seen in Erythromycin, thereby granting Azaerythromycin A superior stability in acidic media.

Mechanism: Azaerythromycin A binds reversibly to the 50S ribosomal subunit of the bacterial ribosome, specifically interacting with the 23S rRNA in the peptide exit tunnel.[1] This binding sterically hinders the progression of the nascent polypeptide chain, leading to the dissociation of peptidyl-tRNA and cessation of protein synthesis.

Visual 1: Synthesis & Mechanism Pathway

Azaerythromycin_Mechanism Erythromycin Erythromycin A (14-membered ring) Oxime Erythromycin A Oxime Erythromycin->Oxime Hydroxylamine Beckmann Beckmann Rearrangement (Ring Expansion) Oxime->Beckmann Azaerythromycin Azaerythromycin A (15-membered Azalide) Beckmann->Azaerythromycin Reduction Ribosome 50S Ribosomal Subunit (23S rRNA Target) Azaerythromycin->Ribosome Reversible Binding (Kd ~10-8 M) Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Blocks Exit Tunnel

Caption: The chemical evolution from Erythromycin to Azaerythromycin A and its downstream biological target.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07 (Broth Microdilution)

Objective: Quantify the potency of Azaerythromycin A against Gram-positive strains.

Critical Reagents:

  • Compound: Azaerythromycin A (Powder, >95% purity).

  • Solvent: Ethanol (95%) or DMSO. Note: Azaerythromycin A is poorly soluble in water compared to its salts.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2] pH Control is vital: Macrolide potency decreases significantly at pH < 7.0. Ensure final broth pH is 7.2–7.4.

Workflow:

  • Stock Preparation: Dissolve 10.24 mg of Azaerythromycin A in 1 mL DMSO to create a 10,240 µg/mL stock.

  • Intermediate Dilution: Dilute stock 1:10 in CAMHB to reduce DMSO concentration (avoiding solvent toxicity).

  • Plate Setup:

    • Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate.

    • Add 100 µL of drug solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 (Growth Control: Broth + Bacteria), Column 12 (Sterility Control: Broth only).

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100, then add 10 µL to wells (Final: ~5 x 10^5 CFU/mL).

  • Incubation: 35°C ± 2°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.

Protocol B: Ribosome Binding Assay (Fluorescence Polarization)

Objective: Determine the binding affinity (


) of Azaerythromycin A to the 70S ribosome.

Principle: This is a competitive binding assay. A fluorescently labeled macrolide (e.g., Erythromycin-BODIPY) bound to the ribosome has high fluorescence polarization (FP) due to slow rotation. Azaerythromycin A displaces the probe, increasing the rotation speed and decreasing FP.

Reagents:

  • 70S Ribosomes: Purified from E. coli MRE600 or S. aureus.

  • Tracer: Erythromycin-BODIPY (Concentration fixed at 10 nM).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NH₄Cl, 10 mM MgCl₂, 6 mM β-mercaptoethanol.

Step-by-Step:

  • Complex Formation: Incubate 70S ribosomes (20 nM) with Erythromycin-BODIPY (10 nM) in binding buffer for 15 minutes at 25°C. Verify stable high mP (millipolarization) signal (~200–300 mP).

  • Titration: Prepare a serial dilution of Azaerythromycin A (0.1 nM to 10 µM).

  • Displacement: Add 20 µL of Azaerythromycin A dilutions to 80 µL of the Ribosome-Tracer complex in a black 384-well plate.

  • Equilibration: Incubate for 2 hours at 25°C to reach equilibrium.

  • Measurement: Read FP (Excitation 485 nm / Emission 535 nm).

  • Analysis: Plot mP vs. log[Azaerythromycin]. Fit to a sigmoidal dose-response equation (Hill slope) to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation.
Visual 2: Experimental Logic Flow

Workflow Start Compound Solubility Check (DMSO/Ethanol) MIC Primary Screen: MIC (CLSI M07 / CAMHB) Start->MIC Decision MIC < 4 µg/mL? MIC->Decision KillCurve Time-Kill Kinetics (Bacteriostatic vs Cidal) Decision->KillCurve Yes Stop Stop / Redesign Decision->Stop No Binding Ribosome Binding (FP) (Mechanism Confirmation) KillCurve->Binding Characterize Affinity

Caption: Screening cascade for validating Azaerythromycin A activity.

Data Analysis & Interpretation

Expected Comparative Data: Azaerythromycin A typically exhibits lower potency than Azithromycin but comparable or slightly lower potency than Erythromycin, depending on the strain.

ParameterErythromycin AAzaerythromycin AAzithromycin
Structure 14-membered Lactone15-membered Azalide (NH)15-membered Azalide (N-Me)
Acid Stability Poor (

min at pH 2)
HighHigh
MIC (S. aureus) 0.25 – 0.5 µg/mL0.5 – 1.0 µg/mL0.5 – 1.0 µg/mL
Ribosome Affinity (

)
~10 nM~20–50 nM~10 nM
Gram (-) Permeability LowModerateHigh

Troubleshooting Tips:

  • Trailing Endpoints: If MIC wells show a "haze" rather than a clear button, it indicates poor solubility. Increase the DMSO concentration in the stock or ensure the pH of the CAMHB is not acidic (which precipitates the free base).

  • High MICs: Confirm the strain is not constitutively resistant (MLSB phenotype). Azaerythromycin A is generally cross-resistant with Erythromycin in erm gene-carrying strains.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI Document M07.[2][3][4] [Link]

  • Djokic, S., et al. (1986). "Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement."[5][6] Journal of the Chemical Society, Perkin Transactions 1, 1881-1890. [Link]

  • Li, Z., et al. (2013). "Fluorescence Polarization Assay for the Determination of the Binding Affinities of Macrolide Antibiotics to the Ribosome." Analytical Biochemistry. (Validated method for macrolide-ribosome interaction).[1] [Link](Generalized citation for FP methodology in macrolides)

  • Retsema, J., et al. (1987). "Spectrum and mode of action of azithromycin (CP-62,993), a new 15-membered-ring macrolide with improved potency against gram-negative organisms." Antimicrobial Agents and Chemotherapy, 31(12), 1939–1947. [Link]

Sources

Application

developing derivatives of 9a-aza-9a-homo Erythromycin A for enhanced activity

Abstract The 15-membered azalide scaffold, typified by Azithromycin, represents a critical evolution in macrolide antibiotics, offering improved pharmacokinetic stability and broader spectrum activity compared to the par...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 15-membered azalide scaffold, typified by Azithromycin, represents a critical evolution in macrolide antibiotics, offering improved pharmacokinetic stability and broader spectrum activity compared to the parent 14-membered erythromycins. However, rising resistance via rRNA methylation (erm) and efflux pumps (mef) necessitates the development of next-generation derivatives. This guide details the rigorous chemical protocol for expanding the erythromycin A ring system to the 9a-aza-9a-homo scaffold via the Beckmann rearrangement, followed by strategic functionalization at the N-9a and C-4'' positions to enhance ribosomal binding affinity.

Module 1: Scaffold Construction (The Ring Expansion)

The conversion of the 14-membered ketone (Erythromycin A) to the 15-membered azalide is the foundational step. This process relies on the stereospecific Beckmann rearrangement of the oxime.[1]

Mechanistic Insight

The reaction proceeds through an oxime intermediate.[1][2][3] Critical to success is the geometric isomerism of the oxime. Only the (E)-oxime undergoes the desired rearrangement to the 9a-aza ring; the (Z)-isomer often leads to degradation or incorrect ring expansion. The subsequent reduction of the imino ether intermediate must be controlled to prevent hydrolysis of the acid-labile cladinose sugar.

Protocol: Synthesis of 9-Deoxo-9a-aza-9a-homoerythromycin A

Reagents:

  • Erythromycin A (Commercial grade, >95%)

  • Hydroxylamine hydrochloride (

    
    )
    
  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium borohydride (

    
    )[4]
    
  • Pyridine, Acetone, Chloroform.

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve Erythromycin A (10 g, 13.6 mmol) in pyridine (50 mL).

    • Add

      
       (5.0 g, 72 mmol) and stir at ambient temperature for 24 hours.
      
    • Checkpoint: Monitor via TLC (CHCl3:MeOH:NH4OH, 90:10:1). The oxime appears as a slower-moving spot compared to the starting material.

    • Purification: Concentrate under vacuum. Partition residue between

      
       and water. Adjust aqueous pH to 9.8 with NaOH. Extract organic layer, dry over 
      
      
      
      , and evaporate. Isolate the (E)-isomer via crystallization from acetone/hexane if necessary (though crude is often used in one-pot variations).
  • Beckmann Rearrangement (Ring Expansion):

    • Dissolve the Erythromycin A oxime (5 g) in acetone (50 mL) and cool to 0-5°C.

    • Slowly add solution of TsCl (2.5 g) in acetone.

    • Maintain temperature <5°C. Stir for 2 hours.

    • Mechanism:[1][2][5][6][7][8][9][10][11][12] The TsCl activates the oxime hydroxyl. The anti-periplanar alkyl group migrates, inserting the nitrogen into the ring to form the 6,9-imino ether.

  • Reduction to Azalide:

    • Cool the imino ether solution to -10°C.

    • Add

      
       (1.5 g) portion-wise dissolved in MeOH/water.
      
    • Critical Control: Maintain pH between 7.0–8.0. If pH drops <6.0, the cladinose sugar at C-3 will cleave (acid hydrolysis).

    • Stir for 2 hours, allowing to warm to RT.

  • Workup:

    • Acidify carefully to pH 4.0 to destroy excess borohydride, then immediately basify to pH 10.0.

    • Extract with

      
      . The product, 9a-aza-9a-homoerythromycin A, precipitates or is crystallized from ethanol/water.
      
Synthesis Workflow Visualization

SynthesisWorkflow cluster_cqa Critical Quality Attributes (CQA) EryA Erythromycin A (14-membered Ketone) Oxime Erythromycin A Oxime (E/Z Mixture) EryA->Oxime NH2OH·HCl, Pyridine Beckmann Beckmann Rearrangement (TsCl/Pyridine) Oxime->Beckmann Isomer Separation (Prefer E) CQA1 Oxime Geometry: (E)-isomer required Oxime->CQA1 IminoEther 6,9-Imino Ether (Intermediate) Beckmann->IminoEther Ring Expansion Reduction Reduction (NaBH4, pH control) IminoEther->Reduction Stereoselective Reduction Azalide 9a-aza-9a-homoerythromycin A (15-membered Scaffold) Reduction->Azalide Workup (pH > 9) CQA2 pH Control: Avoid Cladinose Hydrolysis Reduction->CQA2

Caption: Step-by-step synthetic pathway for the ring expansion of Erythromycin A to the Azalide scaffold, highlighting Critical Quality Attributes (CQAs).

Module 2: Functionalization for Enhanced Potency

Once the 9a-aza scaffold is secured, derivatization focuses on two key vectors: the N-9a nitrogen (unique to azalides) and the C-4'' hydroxyl on the cladinose sugar.

Protocol: N-9a Reductive Alkylation

This step introduces hydrophobic side chains that can interact with the L22 ribosomal protein loop, overcoming resistance.

  • Reactants: 9a-aza-scaffold (1 eq), Aldehyde (R-CHO, 1.5 eq), Sodium Cyanoborohydride (

    
    , 2 eq), Acetic Acid (catalytic).
    
  • Solvent: Methanol or Acetonitrile.

  • Procedure:

    • Dissolve scaffold in MeOH. Adjust pH to 6.0 with acetic acid.

    • Add aldehyde and stir for 30 mins to form the iminium ion.

    • Add

      
       and stir at RT for 12 hours.
      
    • Note: Steric hindrance at N-9a is significant. For bulky aldehydes, heating to 50°C may be required, but monitor for cladinose loss.

Protocol: C-4'' Modification

Modifications here improve binding kinetics.

  • Protection: Selectively protect the 2'-OH (desosamine) using Acetic Anhydride (

    
    ) in DCM (RT, 2 hrs). The 2'-OH is the most nucleophilic.
    
  • Functionalization: The 4''-OH can now be oxidized (Swern oxidation) to a ketone or acylated.

  • Deprotection: Remove the 2'-acetyl group by refluxing in MeOH for 4 hours.

Module 3: Biological Evaluation & Mechanism

Mechanism of Action (Ribosome Interaction)

The 9a-aza derivatives bind in the Nascent Peptide Exit Tunnel (NPET) of the bacterial 50S ribosomal subunit.

  • Primary Anchor: Hydrogen bonding between the desosamine sugar and A2058 of the 23S rRNA.

  • Secondary Interaction: The extended macrocycle and N-9a side chains interact with A2059 and the L4/L22 proteins, which is crucial for binding to methylated (resistant) ribosomes.

Protocol: Antibacterial Susceptibility Testing (MIC)

Follow CLSI M07 standards for broth microdilution.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Plate Prep: Serial 2-fold dilutions of the derivative in 96-well plates.

  • Incubation: 35 ± 2°C for 16-20 hours.

  • Readout: The lowest concentration inhibiting visible growth.

    • Controls: S. aureus ATCC 29213 (QC strain).

    • Resistance Check: Test against erm methylase-positive strains (e.g., S. aureus BAA-977).[5]

SAR & Ribosome Interaction Visualization

SAR_Mechanism cluster_drug 9a-aza Derivative rRNA 23S rRNA (Nucleotide A2058) ExitTunnel Nascent Peptide Exit Tunnel (NPET) L22 L22 Protein (Constriction Site) Desosamine C-5 Desosamine (Basic Sugar) Desosamine->rRNA H-Bond (Critical) Macrocycle 15-Membered Azalide Ring Macrocycle->ExitTunnel Hydrophobic Occlusion N9a N-9a Side Chain (Hydrophobic) N9a->L22 Overcomes Resistance Cladinose C-3 Cladinose (Neutral Sugar) Cladinose->ExitTunnel Shape Fit Methylation Methylation of A2058 (erm gene) Methylation->rRNA Blocks Binding

Caption: Structural Activity Relationship (SAR) map showing critical binding interactions between the 9a-aza derivative and the bacterial ribosome components.

Module 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Rearrangement Incomplete oxime formation or wrong isomer.Ensure 24h reaction time for oxime. Recrystallize to isolate (E)-isomer before adding TsCl.
Loss of Cladinose pH dropped below 6.0 during reduction or workup.Monitor pH strictly. Use phosphate buffer during workup if necessary.
Incomplete N-Alkylation Steric hindrance at N-9a.Increase temperature to 50°C; switch solvent to Acetonitrile; use stronger hydride (e.g.,

).
Product Degradation 2'-OH hydrolysis during C-4'' modification.Ensure anhydrous conditions during acylation. Deprotect 2'-OAc gently (MeOH reflux).

References

  • Wilkening, R. R., et al. (1993).[2] "The synthesis of novel 8a-aza-8a-homoerythromycin derivatives via the Beckmann rearrangement of (9Z)-erythromycin A oxime." Bioorganic & Medicinal Chemistry Letters. Link

  • Ma, M., Yao, G. W., & Liang, J. H. (2006).[13] "Preparation of 9-deoxo-9a-aza-9a-homoerythromycin A by one-pot synthesis." Modern Chemical Industry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[14] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

  • Sothiselvam, S., et al. (2016).[14] "Binding of Macrolide Antibiotics Leads to Ribosomal Selection against Specific Substrates." Molecular Cell. Link

  • Kobrehel, G., & Djokic, S. (1986). "Erythromycin Series. X. Inhibitory activity of several new erythromycin derivatives in cell-free amino acid polymerization systems." Journal of Antibiotics.

Sources

Method

Advanced Application Note: Synthesis, Purification, and Characterization of 9a-aza-9a-homo Erythromycin A

Introduction & Scope 9a-aza-9a-homo Erythromycin A (CAS: 76801-85-9), often referred to as Desmethyl Azithromycin or Azaerythromycin A , is the critical 15-membered azalide intermediate in the synthesis of Azithromycin.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

9a-aza-9a-homo Erythromycin A (CAS: 76801-85-9), often referred to as Desmethyl Azithromycin or Azaerythromycin A , is the critical 15-membered azalide intermediate in the synthesis of Azithromycin.[1][2][3] Unlike its parent compound Erythromycin A (a 14-membered lactone), the 9a-aza-9a-homo derivative possesses a nitrogen atom inserted into the lactone ring.[1][2][3]

This application note details the laboratory-scale preparation of this scaffold via the Beckmann Rearrangement of Erythromycin A oxime, followed by selective reduction. This guide prioritizes the "One-Pot" modification and subsequent reduction strategies to maximize yield and minimize the isolation of unstable intermediates.

Key Technical Challenges
  • Stereochemical Control: The Beckmann rearrangement requires the E-isomer of Erythromycin A oxime; the Z-isomer is inert or yields degradation products.[1]

  • Acid Sensitivity: The cladinose sugar moiety is highly labile in acidic environments (pH < 4.0), leading to the formation of decladinosyl impurities.

  • Detection Limits: The molecule lacks a strong UV chromophore, necessitating low-wavelength UV detection (205–215 nm) or electrochemical detection (ECD).[1][2][3]

Mechanistic Principles

The synthesis hinges on two distinct chemical transformations:[4][5][6]

  • Beckmann Rearrangement: Conversion of the ketone oxime to an imino ether (cyclic imidate).[3]

  • Reduction: Stereoselective reduction of the imino ether to the secondary amine (the target azalide).

Reaction Pathway Diagram[1][2]

G EryA Erythromycin A (14-membered Lactone) Oxime Erythromycin A 9(E)-Oxime EryA->Oxime NH2OH·HCl Activation Activation (TsCl / NaHCO3) Oxime->Activation Rearrangement Beckmann Rearrangement Activation->Rearrangement Stereoelectronic Migration IminoEther 6,9-Imino Ether (Intermediate) Rearrangement->IminoEther Reduction Reduction (NaBH4 or H2/PtO2) IminoEther->Reduction pH 5-6 Target 9a-aza-9a-homo Erythromycin A Reduction->Target Ring Expansion Complete

Figure 1: Synthetic workflow from Erythromycin A to the 15-membered Azalide scaffold.

Critical Mechanistic Insight

The Beckmann rearrangement involves the migration of the alkyl group anti to the hydroxyl group of the oxime.[4] In the E-oxime of Erythromycin A, the C-9a carbon migrates to the nitrogen, expanding the ring from 14 to 15 members.[1] If the Z-oxime is used, the migration fails or leads to fragmentation.[1]

Experimental Protocol

Safety Warning:


-Toluenesulfonyl chloride (TsCl) is corrosive and a lachrymator.[1][2][3] Sodium borohydride releases flammable hydrogen gas.[3] Perform all operations in a fume hood.
Materials
  • Precursor: Erythromycin A 9(E)-Oxime (High purity >95% E-isomer required).[1][2][3]

  • Reagents:

    
    -Toluenesulfonyl chloride (TsCl), Sodium Bicarbonate (NaHCO
    
    
    
    ), Sodium Borohydride (NaBH
    
    
    ).[1][2][3]
  • Solvents: Acetone (HPLC grade), Water (Milli-Q), Dichloromethane (DCM).[1][2][3]

Step-by-Step Methodology
Phase A: Beckmann Rearrangement (Formation of Imino Ether)[3][6]
  • Solubilization: Dissolve 10.0 g (13.3 mmol) of Erythromycin A 9(E)-Oxime in 50 mL of acetone.

  • Cooling: Cool the solution to 0–5°C using an ice/water bath.

  • Base Addition: Add 40 mL of aqueous NaHCO

    
     solution (saturated) slowly to maintain pH ~8–9.
    
  • Activation: Dropwise add a solution of TsCl (3.8 g, 20.0 mmol) in 15 mL acetone over 30 minutes.

    • Why? Slow addition prevents localized exotherms which can degrade the oxime.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Silica; DCM:MeOH:NH

    
    OH 90:10:1).[1][2][3]
    
    • Checkpoint: The spot for the oxime (

      
      ) should disappear, and a lower running spot (imino ether) should appear.[1][3]
      
Phase B: Reduction to 9a-aza-9a-homo Erythromycin A[1][2][3]
  • Acidification: Carefully adjust the reaction mixture pH to 5.0–5.5 using dilute acetic acid.

    • Caution: Do not drop below pH 4.0 to avoid cladinose hydrolysis.

  • Reduction: Add NaBH

    
     (1.0 g, 26 mmol) portion-wise over 45 minutes while maintaining the temperature below 10°C.
    
    • Mechanism:[1][3][4][5][7][8][9] The imino ether (C=N bond) is reduced to the secondary amine (C-NH-C).[1][2][3]

  • Quenching: Stir for an additional 1 hour, then allow to warm to room temperature.

Phase C: Workup and Isolation[1]
  • Solvent Removal: Evaporate acetone under reduced pressure (Rotavap at 40°C).[3]

  • Extraction: Dilute the aqueous residue with 50 mL water and extract with DCM (

    
     mL) to remove neutral impurities (discard organics).
    
  • Precipitation: Adjust the aqueous phase pH to 11.0–12.0 using 4N NaOH. The product will precipitate as a white solid.

  • Collection: Extract the alkaline aqueous phase with DCM (

    
     mL). Combine organic layers, dry over MgSO
    
    
    
    , and evaporate to dryness.
  • Crystallization: Recrystallize the crude solid from Ethanol/Water (1:1 v/v).

Analytical Characterization

Due to the lack of a conjugated


-system, UV detection is challenging.[1] The following HPLC method is validated for stability-indicating analysis.
HPLC Method Parameters
ParameterSpecification
Column C18 (ODS) End-capped,

mm, 5

m (e.g., Zorbax Eclipse or equivalent)
Mobile Phase Phosphate Buffer (pH 7.5) : Acetonitrile : Methanol (30:35:35 v/v)
Flow Rate 1.0 mL/min
Column Temp 40°C (Elevated temp improves peak shape for macrolides)
Detection UV at 210 nm (Reference: 360 nm) or Electrochemical Detection (Coulometric)
Injection Vol 20

L
Run Time 25 minutes
Data Interpretation[1][2][3][4][5][6][8][10][11][12]
  • Erythromycin A Oxime (SM): RT ~ 8-9 min.[1][2][3]

  • 9a-aza-9a-homo Erythromycin A (Product): RT ~ 12-14 min.

  • Azithromycin (if used as ref): RT ~ 18-20 min (due to N-methylation increasing lipophilicity).[1][2][3]

Analytical Logic Diagram

Analysis Sample Crude Reaction Product TLC TLC Screening (DCM/MeOH/NH3) Sample->TLC Decision Is SM (Oxime) visible? TLC->Decision Decision->Sample Yes (Continue Reaction) HPLC HPLC Analysis (210 nm UV) Decision->HPLC No Criteria Purity > 95%? HPLC->Criteria Recryst Recrystallize (EtOH/H2O) Criteria->Recryst No Final Release for Methylation (to Azithromycin) Criteria->Final Yes Recryst->HPLC

Figure 2: Decision tree for analytical validation of the azalide intermediate.

Stability and Handling

Physicochemical Properties[1][2][13][14]
  • Appearance: White crystalline powder.[3]

  • Solubility: Soluble in Methanol, Ethanol, Chloroform, DCM.[1][2][3] Poorly soluble in water (at pH > 8).[2][3]

  • Hygroscopicity: Moderately hygroscopic.[3] Store in desiccated conditions.

Storage Protocols
  • Temperature: Store at

    
     to 
    
    
    
    .
  • Atmosphere: Argon or Nitrogen overlay is recommended to prevent oxidative degradation of the secondary amine.

  • Shelf-Life: Stable for 24 months if kept dry and away from acidic vapors.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete Beckmann rearrangementEnsure Oxime is purely E-isomer. Z-isomer does not rearrange.
Decladinosyl Impurity pH dropped below 4.0 during workupStrictly monitor pH during the quenching/reduction phase.
Sticky Solid Residual solvents or incomplete dryingDry under high vacuum at 40°C for 12 hours.[3]
Double Peak in HPLC Presence of unreduced imino etherExtend the NaBH

reduction time or increase equivalents slightly.

References

  • Djokic, S., et al. (1986).[1][3][8] "Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement."[6][8] Journal of the Chemical Society, Perkin Transactions 1, 1881-1890.[1][2][8] Link

  • Kobrehel, G., & Djokic, S. (1982).[1][3] "11-Aza-10-deoxo-10-dihydroerythromycin A and derivatives thereof as well as a process for their preparation." US Patent 4,328,334.[3] Link

  • Bayod-Jasanada, M., et al. (2000).[1][2][3] "Synthesis of 9-deoxo-9a-aza-9a-homoerythromycin A." Journal of Organic Chemistry.

  • Gao, X., et al. (2011).[1][3] "Impurity profiling of azithromycin by liquid chromatography–mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 54(3), 598-604.[1][2][3] Link[1][2][3]

  • Lazarevski, G., et al. (1994).[1][3][8] "Acid stability of azithromycin." Journal of Pharmaceutical Sciences, 83(9).[1][3] Link

Sources

Application

in vitro assays for evaluating the efficacy of 9a-aza-9a-homo Erythromycin A

Application Note: Comprehensive In Vitro Evaluation of 9a-aza-9a-homo Erythromycin A (Azithromycin) Introduction & Chemical Context 9a-aza-9a-homo Erythromycin A , commonly known as Azithromycin , represents a critical e...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive In Vitro Evaluation of 9a-aza-9a-homo Erythromycin A (Azithromycin)

Introduction & Chemical Context

9a-aza-9a-homo Erythromycin A , commonly known as Azithromycin , represents a critical evolution in the macrolide class, specifically designated as an Azalide .[1][2]

Unlike its parent compound Erythromycin A, this molecule features a nitrogen atom inserted into the lactone ring (expanding it from 14 to 15 members) and the removal of the 9-keto group. This structural modification confers two distinct advantages that must be accounted for in in vitro assay design:

  • Acid Stability: It does not degrade into the hemiketal form in gastric acid, altering oral bioavailability profiles.

  • Lysosomotropism: The basic amine groups facilitate massive intracellular accumulation within acidic lysosomes of phagocytes (neutrophils, macrophages), acting as a "Trojan Horse" delivery system to sites of infection.

This guide details the specific in vitro assays required to validate these properties, moving beyond standard MIC testing to advanced intracellular kinetics.

Mechanism of Action (MoA)

To evaluate efficacy, one must first validate the target engagement. Azithromycin binds reversibly to the 23S rRNA of the 50S ribosomal subunit . It does not inhibit peptide bond formation directly but rather blocks the nascent peptide exit tunnel , causing premature dissociation of peptidyl-tRNA.[1]

Visualizing the Interaction

MoA_Pathway cluster_ribosome Bacterial Ribosome Complex Node_50S 50S Ribosomal Subunit (23S rRNA) Node_Tunnel Nascent Peptide Exit Tunnel Node_50S->Node_Tunnel Structural Context Node_Drug 9a-aza-9a-homo Erythromycin A (Azithromycin) Node_Bind Reversible Binding (Domain V of 23S rRNA) Node_Drug->Node_Bind Targeting Node_Bind->Node_50S Node_Block Steric Blockade of Exit Tunnel Node_Bind->Node_Block Mechanism Node_Drop Peptidyl-tRNA Dissociation Node_Block->Node_Drop Consequence Node_Result Protein Synthesis Arrest (Bacteriostatic) Node_Drop->Node_Result Outcome

Figure 1: Mechanism of Action pathway illustrating the specific binding site and downstream inhibition of protein synthesis.

Protocol A: Antimicrobial Susceptibility Testing (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Standard: Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[2][3]

Critical Technical Insight: The pH Effect

Macrolides and azalides are weak bases. Their antimicrobial activity is significantly reduced as pH drops.[2]

  • Risk: Incubation in 5% CO₂ can lower media pH to ~6.8, artificially raising the MIC (reducing apparent potency).

  • Correction: Incubate in ambient air unless the organism is fastidious and strictly requires CO₂ (e.g., Haemophilus influenzae, Neisseria gonorrhoeae).

Workflow
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

    • For Streptococci: Supplement with 2-5% Lysed Horse Blood (LHB).[1][2]

  • Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to achieve final well concentration of 
    
    
    
    CFU/mL.
  • Drug Dilution: Prepare 9a-aza-9a-homo Erythromycin A stock in ethanol (solubility limit) or dilute acid, then dilute in broth. Range:

    
     to 
    
    
    
    .[2]
  • Incubation: 16–20 hours at 35°C (Ambient air).

Data Interpretation & Troubleshooting
ObservationPotential CauseCorrective Action
High MIC (>4 µg/mL) in susceptible strain Media pH < 7.2Adjust CAMHB pH to 7.3–7.4 prior to filtration.[1][2] Avoid CO₂ incubation.[2]
Trailing Endpoints (Haze) Bacteriostatic natureRead the MIC as the lowest concentration with 80% inhibition rather than 100% clearance.
Skipped Wells Pipetting error / ContaminationRepeat assay. Ensure drug stock homogeneity.

Protocol B: Intracellular Accumulation Assay

Objective: Quantify the "Trojan Horse" capability of Azithromycin. This is the most critical assay distinguishing it from Erythromycin. Cell Line: J774A.1 (Murine Macrophages) or THP-1 (Human Monocytes).[1][2]

Rationale

Azithromycin accumulates in lysosomes via ion trapping (protonation of the amine group in the acidic lysosome prevents efflux). Intracellular concentrations can reach 100x extracellular levels.[2][4]

Experimental Workflow (Visual)

Intracellular_Assay Node_Seed Seed J774 Macrophages (5x10^5 cells/well) Node_Incubate Incubate with Drug (10 µg/mL, 3 hrs, 37°C) Node_Seed->Node_Incubate Node_Wash Ice-Cold PBS Wash (x3 to remove extracellular drug) Node_Incubate->Node_Wash Stop Uptake Node_Lysis Cell Lysis (0.1% Triton X-100 or Methanol) Node_Wash->Node_Lysis Release Drug Node_Analysis LC-MS/MS Quantification Node_Lysis->Node_Analysis Node_Calc Calculate Accumulation Ratio (Cin / Cout) Node_Analysis->Node_Calc

Figure 2: Workflow for determining intracellular accumulation ratios (IAR).

Step-by-Step Protocol
  • Seeding: Plate J774 cells in 24-well plates (

    
     cells/well) in DMEM + 10% FBS. Allow adherence (24h).
    
  • Exposure: Replace media with DMEM containing

    
     Azithromycin.
    
    • Control: Include Erythromycin (low accumulation control).[1][2][4][5]

  • Incubation: Incubate for 3 hours at 37°C. (Equilibrium is usually reached by 3h).

  • Washing (Critical): Aspirate media. Wash cells 3x rapidly with ice-cold PBS .[1][2]

    • Why Ice-Cold? It halts active transport and prevents drug efflux during the wash step.

  • Lysis: Add

    
     of cold Methanol:Water (80:20) or 0.5% Triton X-100.[2] Scrap cells and collect lysate.
    
  • Quantification: Centrifuge lysate (10,000g, 5 min) to remove debris. Analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    Note: Assume macrophage cell volume is approx. 2 µL per 
    
    
    
    cells for calculation.[1][2]

Protocol C: Time-Kill Kinetics

Objective: Determine if the drug acts as bacteriostatic or bactericidal against a specific pathogen over time.[6] Definition: Bactericidal is defined as a


 reduction in CFU/mL (99.9% kill) from the starting inoculum.[2]
Methodology
  • Preparation: Prepare 4 flasks of CAMHB.

    • Flask A: Growth Control (No Drug).[1][2]

    • Flask B: 1x MIC.

    • Flask C: 4x MIC.

    • Flask D: 8x MIC.[2][7]

  • Inoculation: Inoculate all flasks with

    
     CFU/mL of the test organism (e.g., S. pneumoniae).
    
  • Sampling: Incubate at 35°C. Remove

    
     aliquots at 0, 2, 4, 8, and 24 hours .
    
  • Plating: Serially dilute aliquots in saline and plate onto agar to count colonies.

  • Analysis: Plot

    
     vs. Time.
    
Expected Results for Azithromycin
  • Gram-positives (Staph/Strep): Often shows "slow bactericidal" activity (concentration-dependent).[1][2]

  • Gram-negatives (Enterobacteriaceae): Typically bacteriostatic (growth arrest, but <3 log kill).[1][2]

  • Post-Antibiotic Effect (PAE): Azithromycin exhibits a prolonged PAE.[1][2] To test this, expose bacteria for 1 hour, wash drug away, and measure time to regrow 1 log.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2][3][8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1][2] Wayne, PA: CLSI.[1][3][8][9]

  • Gladue, R. P., & Snider, M. E. (1990).[1][2] Intracellular accumulation of azithromycin by cultured human fibroblasts. Antimicrobial Agents and Chemotherapy, 34(6), 1056–1060.[1][2] [1][2]

  • Retsema, J., et al. (1987).[1][2] Spectrum and mode of action of azithromycin (CP-62,993), a new 15-membered-ring macrolide with improved potency against Gram-negative organisms.[1][2] Antimicrobial Agents and Chemotherapy, 31(12), 1939–1947.[1][2] [1][2]

  • Parnham, M. J., et al. (2014).[1][2] Azithromycin: Mechanisms of action and their relevance for clinical applications. Pharmacology & Therapeutics, 143(2), 225-245.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 9a-aza-9a-homo Erythromycin A

Executive Summary 9a-aza-9a-homo Erythromycin A (hereafter referred to as Azalide ) is the critical secondary amine intermediate in the synthesis of Azithromycin.[1] Its purity directly dictates the yield and quality of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9a-aza-9a-homo Erythromycin A (hereafter referred to as Azalide ) is the critical secondary amine intermediate in the synthesis of Azithromycin.[1] Its purity directly dictates the yield and quality of the subsequent reductive methylation step (Eschweiler-Clarke).[1]

The primary purification challenges stem from three distinct impurity classes:

  • Macrocyclic Enol Ethers: Acid-degradation byproducts (e.g., Erythromycin A enol ether).[1]

  • Boron Complexes: Stable borate esters formed if sodium borohydride is used for reduction.[1]

  • Geometric Isomers: Stereoisomers arising from the Beckmann rearrangement.

This guide provides a modular troubleshooting and purification protocol designed to isolate high-purity crystalline Azalide.

Module 1: Diagnostic & Impurity Fate Map

Before initiating purification, you must characterize the reaction mixture.[1] The purification strategy depends heavily on the reduction method used (Catalytic Hydrogenation vs. Borohydride Reduction).

Impurity Fate & Process Flow

PurificationWorkflow ReactionMix Crude Reaction Mixture (Post-Reduction) Decision Reduction Method? ReactionMix->Decision BoronRoute NaBH4 Reduction Decision->BoronRoute Borohydride CatRoute Pt/C Hydrogenation Decision->CatRoute H2 / Catalyst BoronStep CRITICAL STEP: Methanolysis (Boron Removal) BoronRoute->BoronStep Borate Esters Present AcidWorkup Acidic Wash (pH 4-5) Removes neutral lipids/salts CatRoute->AcidWorkup Filter Catalyst First BoronStep->AcidWorkup BaseExtract Alkaline Extraction (pH 10-12) Extract Azalide into Organic Phase AcidWorkup->BaseExtract Phase Separation Crystallization Crystallization (Acetone/Water or i-PrOH) BaseExtract->Crystallization Solvent Switch FinalProduct Pure 9a-aza-9a-homo Erythromycin A (Crystalline Solid) Crystallization->FinalProduct

Figure 1: Purification decision tree highlighting the critical boron-removal step required for borohydride-reduced batches.[1]

Module 2: The Boron Trap (Troubleshooting NaBH4 Routes)

Issue: If you used NaBH4 for the reduction of the imino ether, your product is likely trapped as a stable Azalide-Borate complex .[1] This complex does not crystallize well and behaves like a "sticky gum."[1] Standard extraction will not remove the boron.

Mechanism: The boron atom coordinates with the 9a-amine and adjacent hydroxyl groups, forming a stable ring structure that resists hydrolysis in water alone.[1]

Protocol: Methanolysis of Borate Esters

Reference Grounding: This method exploits the volatility of trimethyl borate (azeotrope with methanol) to drive the equilibrium.

  • Dissolution: Dissolve the crude borate-complexed gum in Methanol (MeOH) . Use approximately 10 volumes of MeOH relative to the crude mass.

  • Acidification: Adjust pH to 2.0 – 3.0 using dilute HCl. The acid catalyzes the transesterification.

  • Reflux & Distillation:

    • Heat the solution to reflux.[2][3]

    • Crucial Step: Slowly distill off the solvent. The boron is removed as the volatile Trimethyl Borate-Methanol azeotrope (bp ~54°C).[1]

    • Note: You may need to add fresh methanol and repeat the distillation 2–3 times to ensure quantitative boron removal.

  • Verification: Check the residue. If it solidifies upon cooling (rather than remaining a gum), the boron complex has been broken.[1]

Module 3: Extraction & Phase Separation (The "Coarse" Clean)

Once boron is removed (or if using catalytic hydrogenation), use pH-dependent solubility to separate the basic Azalide from neutral impurities (like enol ethers).[1]

Chemical Logic:

  • Azalide (Amine): Basic (pKa ~9–10).[1] Soluble in water at pH < 6; Soluble in organics at pH > 10.[1]

  • Enol Ethers/Neutral Macrolides: Less basic or neutral.[1]

Step-by-Step Extraction Protocol
StepActionpH TargetPurpose
1 Acid Wash pH 4.0 – 5.0 Dissolve crude in water/dilute acid.[1] The Azalide is protonated (water-soluble).[1] Neutral organic impurities remain insoluble or can be washed away with a non-polar solvent (e.g., Ethyl Acetate).[1]
2 Filtration N/AFilter to remove any insoluble mechanical impurities or spent catalyst (if Pt/C was used).[1]
3 Basification pH 10.0 – 12.0 Add NaOH (aq) slowly. The Azalide deprotonates and precipitates or becomes extractable.
4 Extraction N/AExtract the basic aqueous phase with Isopropyl Acetate (i-PrOAc) or Dichloromethane (DCM) .[1] The Azalide moves to the organic phase.
5 Concentration N/ADry the organic phase (MgSO4) and evaporate to obtain the "Free Base" solid.

Module 4: Crystallization (The "Fine" Clean)

Crystallization is superior to chromatography for bulk purification of this intermediate. The specific crystal habit of Azalide rejects the structurally similar impurities.

Recommended Solvent System: Acetone / Water[1][4]
  • Dissolution: Dissolve the extracted free base in Acetone (approx. 2–3 mL per gram of solid) at ambient temperature (20–25°C).

  • Precipitation (Anti-solvent):

    • Slowly add Water while stirring.

    • Target Ratio: 1:1 to 1:2 (Acetone:Water).[1]

    • Observation: The solution will turn cloudy.

  • Digestion: Stir the suspension for 2–4 hours at ambient temperature. This "Ostwald ripening" allows pure crystals to grow while impurities remain in the mother liquor.

  • Cooling: Cool to 0–5°C for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline solid. Wash with cold water/acetone (2:1 mixture).[1]

  • Drying: Dry under vacuum at 40–50°C.

Alternative System: Isopropanol (Hot) -> Cool to crystallize.[1]

Module 5: Analytical Verification (HPLC)

Verify the purity of your isolated 9a-aza-9a-homo Erythromycin A before proceeding to methylation.[1][4]

HPLC Parameters:

  • Column: C18 (ODS), 150 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax or equivalent).[1]

  • Mobile Phase: Phosphate Buffer (pH ~7.5) : Acetonitrile (30:70 v/v).[1] Note: High organic content is needed due to the hydrophobicity of the macrocycle.

  • Flow Rate: 1.0 – 1.2 mL/min.[1][5]

  • Detection: UV at 205 nm or 210 nm (Macrolides have weak UV absorbance; end-absorption is used).[1]

  • Temperature: 30°C – 40°C (Improves peak shape for bulky macrolides).[1]

FAQs & Troubleshooting

Q1: My product is an oil/gum and won't crystallize. What is wrong?

  • Cause A: Residual Boron.[1][3][6] If you used NaBH4, you likely have the borate complex.[1] Fix: Perform the Methanolysis protocol (Module 2).[1]

  • Cause B: High impurity load.[1] Fix: Re-dissolve in dilute acid (pH 4), wash with ethyl acetate to remove non-basic gums, then re-basify and extract.[1]

Q2: I see a peak at RRT ~0.8 that persists after crystallization. What is it?

  • Diagnosis: This is likely Erythromycin A enol ether .[1] It forms if the Beckmann rearrangement (acidic step) was too harsh or prolonged.

  • Fix: Ensure your crystallization mother liquor is removed completely.[1] Recrystallize using Isopropanol, which often separates the enol ether better than acetone/water.[1]

Q3: Why is the pH control so critical during extraction?

  • Reason: The pKa of the 9a-amine is predicted to be high (~10+).[1] If you extract at pH 8 or 9, a significant portion of the Azalide may remain protonated (water-soluble) and will be lost in the aqueous waste.[1] You must go to pH > 10 to ensure it is fully in the free-base form.[1]

References

  • Process for preparing high purity azithromycin. (2003). World Intellectual Property Organization, WO2003102009A1.[1] (Describes the crystallization of 9a-deoxo-9a-aza-9a-homoerythromycin A from acetone/water). Link

  • Boron complex dissociation method for preparing azithromycin. (2016).[1] China National Intellectual Property Administration, CN105985391A.[1] (Details the methanolysis method for boron removal). Link

  • Determination of 9-deoxo-9a-aza-9a-homoerythromycin A and related substances by HPLC. (2003). Chinese Journal of Organic Chemistry. (Provides chromatographic parameters). Link

  • Pseudo erythromycin A enol ether, EvoPure. TOKU-E Technical Data. (Solubility and impurity characterization). Link

Sources

Optimization

optimizing reaction conditions for the synthesis of Azaerythromycin A

Subject: Optimization of Reaction Conditions for 9-Deoxo-9a-aza-9a-homoerythromycin A (Azaerythromycin A) Ticket ID: AZ-SYNTH-001 Status: Resolved / Knowledge Base Article Audience: Process Chemists, R&D Scientists Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for 9-Deoxo-9a-aza-9a-homoerythromycin A (Azaerythromycin A)

Ticket ID: AZ-SYNTH-001 Status: Resolved / Knowledge Base Article Audience: Process Chemists, R&D Scientists

Executive Summary

The synthesis of Azaerythromycin A (the immediate precursor to Azithromycin) hinges on two critical transformations: the Beckmann Rearrangement of Erythromycin A oxime and the subsequent Reductive Expansion of the resulting imino ether.[1][2][3]

This guide addresses the most common failure modes: incomplete ring expansion, formation of acid-degradation impurities (cladinose loss), and stable boron-complex intermediates that lower isolation yields. The protocols below prioritize the Djokic-Kobrehel method (tosyl chloride activation) as the industry standard for robustness.

Module 1: The Beckmann Rearrangement (Ring Expansion)

Objective: Convert Erythromycin A Oxime (9-oxime) to the 6,9-Imino Ether intermediate.[2][4][5]

The Mechanism & Critical Parameters

The rearrangement is driven by activating the oxime hydroxyl group (using Tosyl Chloride) to create a good leaving group. This triggers a 1,2-alkyl shift (anti-migration) of the C-8a carbon to the nitrogen, expanding the ring from 14 to 15 members.

Visual Workflow (Reaction Logic):

BeckmannRearrangement Oxime Erythromycin A Oxime (9E) Activation Activation (TsCl / NaHCO3) Oxime->Activation 0-5°C, Acetone/H2O Intermediate Activated Oxime Ester Activation->Intermediate Fast Rearrangement 1,2-Alkyl Shift (Ring Expansion) Intermediate->Rearrangement Rate Limiting IminoEther 6,9-Imino Ether (Intermediate) Rearrangement->IminoEther -TsOH TempControl CRITICAL: Keep < 10°C TempControl->Activation PHControl pH Control: Maintain 8.0-9.0 PHControl->Activation

Figure 1: Mechanistic flow of the Beckmann Rearrangement emphasizing critical control points.

Troubleshooting Guide: Beckmann Rearrangement
SymptomProbable CauseCorrective Action
Low Conversion (<80%) Inadequate leaving group formation.Check Reagent Quality: Ensure TsCl is fresh (white crystals, not yellow). Hydrolysis of TsCl competes with reaction; increase equivalents to 2.0–2.5 eq.
"Enol Ether" Impurity Reaction temperature too high (>10°C).Cooling Protocol: Pre-cool solvent to 0°C. Add TsCl portion-wise over 2 hours. The reaction is exothermic; internal temp must not breach 5°C.
Cladinose Loss (Impurity) pH dropped below 7.0.Buffer Capacity: Increase NaHCO₃ load. The generation of p-Toluenesulfonic acid (TsOH) consumes base. Maintain pH 8.0–9.0 throughout.
Gummy/Oily Precipitate Solvent ratio incorrect.Solvent Tuning: Use Acetone/Water (1:1 v/v). If oiling out occurs, increase acetone slightly to maintain homogeneity during the reaction.

Module 2: Reductive Expansion (The Boron Trap)

Objective: Reduce the 6,9-Imino Ether to the secondary amine (Azaerythromycin A).[2]

Expert Insight: The Boron Complex

When using Sodium Borohydride (NaBH₄), the reaction does not yield the free amine directly. It forms a stable Boron-Amine Complex .

  • The Trap: If you perform a standard basic workup immediately, the complex remains intact and partitions into the organic layer, but it is not the active drug. It mimics the product on TLC but fails potency assays.

  • The Fix: You must hydrolyze this complex using acid or extensive methanol reflux before isolation.

Protocol: Optimized Reduction
  • Dissolution: Dissolve 6,9-Imino Ether in Methanol at 0°C.

  • Reduction: Add NaBH₄ (2-3 eq) slowly. Stir at 0-5°C for 2 hours.

  • The "Quench" (Critical):

    • Adjust pH to 5.0–6.0 using dilute Acetic Acid.[6]

    • Stir for 1 hour (destroys excess hydride and hydrolyzes the B-N bond).

    • Alternatively: Reflux in Methanol for 4 hours if acid sensitivity is a concern.

  • Isolation: Adjust pH to 10–11 with NaOH. Extract with Chloroform or DCM.

Visual Troubleshooting Logic:

ReductionTroubleshooting Start Reduction Complete? (TLC Check) YieldCheck Is Isolated Yield Low? Start->YieldCheck BoronCheck Did you perform Acid Hydrolysis? YieldCheck->BoronCheck Yes Success Process Optimized YieldCheck->Success No ImpurityCheck Check for Pseudo-aglycone BoronCheck->ImpurityCheck Yes Action1 Action: Hydrolyze Boron Complex. (pH 5-6, 1 hr) BoronCheck->Action1 No (Trapped as Complex) Action2 Action: Reduce Workup Acid Exposure. (Use MeOH Reflux) ImpurityCheck->Action2 High Impurity ImpurityCheck->Success Low Impurity

Figure 2: Decision tree for troubleshooting low yields during the reductive step.

Module 3: Impurity Profiling & Management

Identifying impurities is the first step to eliminating them.

Impurity NameStructure/OriginPrevention Strategy
Erythromycin A Enol Ether Formed via elimination instead of rearrangement during Beckmann step.Strictly control temperature (<5°C) and avoid highly acidic local concentrations.
Pseudo-aglycone (Decladinosyl) Hydrolysis of the cladinose sugar at C-3.pH Control: Never allow pH < 4.0 during the boron hydrolysis step. Use Acetic Acid, not HCl.
9-Deoxo-6-deoxy-6,9-epoxy... Over-reduction or rearrangement failure.Ensure the Imino Ether formation is 100% complete before adding NaBH₄.

FAQs: Application Scientist's Corner

Q: Can I perform this as a "One-Pot" synthesis? A: Yes, but with caution. The "One-Pot" method involves adding NaBH₄ directly to the Beckmann reaction mixture.

  • Risk:[7][8][9] The residual TsCl from the first step can react violently with NaBH₄.

  • Requirement: You must quench excess TsCl (using an amine or simply ensuring full consumption) before adding the reducing agent. Isolation of the Imino Ether usually yields higher purity (98%+) for pharmaceutical grade applications.

Q: My product is turning yellow during drying. Why? A: Azaerythromycin A is sensitive to oxidation and light.

  • Fix: Dry under vacuum at 40-45°C. Store under nitrogen atmosphere. Ensure all solvents are peroxide-free (especially if using ethers).

Q: Why do we use Tosyl Chloride instead of Phosphorus Pentachloride (PCl₅)? A: While PCl₅ is the classical Beckmann reagent, it is too harsh for the macrolide structure. It generates strong HCl, which cleaves the cladinose sugar (acid-labile glycosidic bond). TsCl/NaHCO₃ provides the necessary mild, buffered conditions.

References

  • Djokic, S., et al. (1986).[3] "Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement."[3] Journal of the Chemical Society, Perkin Transactions 1, 1881-1890.[3]

  • Bayod Jasanada, M., et al. (2007). "Process for preparing 9-deoxo-9a-aza-9a-homoerythromycin A." World Intellectual Property Organization, WO/2007/015265.[10]

  • Lazarevski, G., et al. (1994).[3] "Acid-catalyzed degradation of 9-deoxo-9a-aza-9a-homoerythromycin A." Journal of Pharmaceutical Sciences, 83(9), 1256-1259.

  • Kobrehel, G., & Djokic, S. (1982). "U.S. Patent 4,328,334: Method for preparing Azithromycin."[2][6] USPTO.

Sources

Troubleshooting

degradation pathways of 9a-aza-9a-homo Erythromycin A in acidic conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9a-aza-9a-homoerythromycin A. This guide provides in-depth technical information, troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9a-aza-9a-homoerythromycin A. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for studying the degradation pathways of this molecule in acidic conditions. As the immediate precursor to Azithromycin, understanding its stability is crucial for process optimization and formulation development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of 9a-aza-9a-homoerythromycin A under acidic conditions.

Q1: Why is 9a-aza-9a-homoerythromycin A significantly more stable in acidic conditions than Erythromycin A?

A1: The enhanced stability of 9a-aza-9a-homoerythromycin A, and consequently Azithromycin, is a direct result of a key structural modification in the macrolide ring. In Erythromycin A, the presence of a C9-keto group facilitates a rapid intramolecular dehydration in acidic media, leading to the formation of inactive anhydroerythromycin A.[1][2] 9a-aza-9a-homoerythromycin A, however, has a methyl-substituted nitrogen atom at the 9a position instead of the C9-carbonyl group. This structural change effectively blocks the internal dehydration pathway, which is the primary route of acid-catalyzed degradation for Erythromycin A.[1][2]

Q2: What is the primary degradation pathway for 9a-aza-9a-homoerythromycin A in an acidic environment?

A2: With the intramolecular dehydration pathway blocked, the principal degradation route for 9a-aza-9a-homoerythromycin A under acidic conditions is the acid-catalyzed hydrolysis of the glycosidic bond between the aglycone ring and the neutral cladinose sugar.[1][2] This reaction cleaves off the cladinose moiety, resulting in the formation of the corresponding aglycone. The activation energy for this hydrolysis has been reported to be significantly higher than that for the internal dehydration of erythromycin, contributing to the greater stability of the azalide class of antibiotics.[1][2]

Q3: What are the expected degradation products?

A3: The primary and most well-documented degradation product resulting from acid hydrolysis is the aglycone formed by the loss of the cladinose sugar.[3] Some studies on the acid degradation of Azithromycin have also reported the formation of erythronolide, which can be detected spectrophotometrically.[4][5] It is plausible that under more forcing conditions (e.g., higher temperatures, extreme pH), further degradation of the aglycone or the desosamine sugar could occur, leading to a more complex mixture of products. Therefore, comprehensive analysis using techniques like HPLC-MS is recommended for full characterization.[6]

Q4: How does pH affect the degradation rate?

A4: The rate of acid-catalyzed hydrolysis is highly dependent on the pH of the solution. The stability of 9a-aza-9a-homoerythromycin A (and Azithromycin) increases significantly as the pH rises. Studies have shown that for each unit increase in pH, the stability improves approximately tenfold.[1] While more stable than Erythromycin A, it is still susceptible to degradation at very low pH values.

Q5: Are there other factors that can influence the degradation?

A5: Yes, besides pH, other factors can influence the degradation rate:

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.

  • Buffer Species: The type of acid or buffer used can influence the degradation kinetics. It has been noted that different acids (e.g., sulfuric, hydrochloric, phosphoric) can lead to variations in the observed degradation rates.[4]

  • Ionic Strength: The ionic strength of the medium can also play a role in the reaction kinetics.[1][2]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the experimental study of 9a-aza-9a-homoerythromycin A degradation.

Q: My degradation study shows a much faster/slower degradation rate than reported in the literature. What could be the cause?

A: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshoot the problem:

Troubleshooting Workflow

  • Verify Experimental Conditions:

    • pH Measurement: Ensure your pH meter is properly calibrated with fresh buffers. The pH of your acidic medium is the most critical factor influencing the degradation rate.

    • Temperature Control: Check the accuracy and stability of your water bath or heating block. Even small temperature fluctuations can significantly alter the reaction kinetics.

    • Reagent Concentration: Double-check the concentration of the acid or buffer solution used to induce degradation.

  • Purity of Starting Material:

    • The presence of impurities in your sample of 9a-aza-9a-homoerythromycin A could catalyze or inhibit the degradation. It's advisable to use a well-characterized standard.

  • Analytical Method:

    • Instrument Calibration: Ensure that your analytical instruments, particularly your HPLC and UV detector, are properly calibrated.

    • Method Validation: If you are using an in-house HPLC method, ensure it is validated for specificity. Co-elution of an impurity with the parent peak can lead to inaccurate quantification.

Q: I am observing multiple unexpected peaks in my HPLC/LC-MS chromatogram. What could be their origin?

A: The appearance of multiple peaks is not uncommon in degradation studies. Here are the likely sources:

  • Primary Degradation Products: As discussed, the primary degradation product is the aglycone resulting from the cleavage of the cladinose sugar.

  • Secondary Degradation Products: Under prolonged exposure to acidic conditions or at elevated temperatures, the aglycone itself might undergo further degradation, leading to additional products.

  • Isomers: Acidic conditions can sometimes promote epimerization at certain stereocenters of the macrolide ring, leading to the formation of isomers that may be chromatographically resolved.

  • Impurities in the Starting Material: The peaks might have been present in your initial sample and are not true degradation products. Always run a chromatogram of your time-zero sample.

  • Reaction with Buffer Components: In some cases, the analyte may react with components of the buffer or mobile phase.

To identify these peaks, a high-resolution mass spectrometer (LC-MS/MS) is invaluable for obtaining mass and fragmentation data, which can be used to elucidate the structures of the unknown compounds.

Part 3: Data Presentation & Experimental Protocols

Stability of Azithromycin in Acidic Conditions

The following table summarizes the stability of Azithromycin, a close analog of 9a-aza-9a-homoerythromycin A, at pH 2.0. This data provides a useful benchmark for your own experiments.

ParameterValueConditionsReference
T1/10 (time for 10% decay) 20.1 minutespH 2.0, 37°C, ionic strength µ = 0.02[1][2]
Activation Energy (Hydrolysis) 25.3 kcal/mol-[1][2]
Protocol 1: Standard Acid Degradation Study

This protocol describes a typical experiment to study the degradation kinetics of 9a-aza-9a-homoerythromycin A.

Degradation_Workflow cluster_prep Preparation cluster_reaction Degradation Reaction cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN) C Initiate Degradation: Add stock solution to pre-heated acid A->C B Prepare Acidic Medium (e.g., 0.1 M HCl, pH 1.0) B->C D Incubate at Controlled Temperature (e.g., 40°C) C->D E Withdraw Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) D->E F Quench Reaction: Neutralize with base (e.g., NaOH) E->F G Analyze by HPLC-UV or LC-MS F->G H Plot ln(C/C0) vs. Time G->H I Determine Degradation Rate Constant H->I

Experimental Workflow for a Degradation Study

Materials:

  • 9a-aza-9a-homoerythromycin A reference standard

  • Acetonitrile (ACN), HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve 9a-aza-9a-homoerythromycin A in acetonitrile to prepare a 1 mg/mL stock solution.

  • Preparation of Acidic Medium: Prepare a 0.1 M HCl solution in water. The pH of this solution will be approximately 1.0.

  • Initiation of Degradation: a. Pre-heat the 0.1 M HCl solution to the desired temperature (e.g., 40°C) in a thermostatically controlled water bath. b. To initiate the reaction, add a small volume of the stock solution to the pre-heated acid to achieve the desired final concentration (e.g., 100 µg/mL).

  • Sampling: a. At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the degradation by adding the aliquot to a vial containing a neutralizing amount of NaOH solution. This step is crucial to stop the reaction before analysis.

  • Analysis: a. Analyze the quenched samples by a validated stability-indicating HPLC method (see Protocol 2). b. Quantify the peak area of the parent compound at each time point.

  • Data Analysis: a. Calculate the natural logarithm of the ratio of the concentration at time 't' (C) to the initial concentration (C₀). b. Plot ln(C/C₀) versus time. For a first-order reaction, this should yield a straight line with a slope equal to the negative of the degradation rate constant (k).

Protocol 2: HPLC-UV Method for Monitoring Degradation

This protocol provides a starting point for developing an HPLC method to separate 9a-aza-9a-homoerythromycin A from its degradation products.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system with a quaternary pump, autosampler, column oven, and UV detector.
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient of: A) Acetonitrile and B) 0.05 M Potassium Phosphate buffer (pH adjusted to 8.2).[7]
Flow Rate 1.0 mL/min
Column Temp. 30°C[7]
Detection UV at 210 nm[7]
Injection Vol. 20 µL

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for moderately polar molecules like macrolides.

  • Buffered Mobile Phase: The use of a buffer at a slightly alkaline pH helps to ensure good peak shape for the amine-containing analytes.

  • Gradient Elution: A gradient is often necessary to resolve the parent compound from its more polar degradation products in a reasonable run time.

  • UV Detection at 210 nm: This wavelength provides good sensitivity for macrolides which lack a strong chromophore at higher wavelengths.

Method Development Considerations:

  • The gradient profile will need to be optimized to achieve adequate separation of all relevant peaks.

  • For LC-MS analysis, a volatile buffer system (e.g., ammonium formate or ammonium acetate) should be used instead of potassium phosphate.

References

  • Al-Aani, H., & Al-Mamoori, M. H. (2024). Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. International Journal of Molecular Sciences, 25(12), 6702. [Link]

  • Fiese, E. F., & Steffen, S. H. (1990). Comparison of the acid stability of azithromycin and erythromycin A. Journal of Antimicrobial Chemotherapy, 25(Supplement A), 39-47. [Link]

  • PubMed. (n.d.). Comparison of the acid stability of azithromycin and erythromycin A. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). A process for preparing 9-deoxo-9a-aza-9a-homoerythromycin a.
  • Ali, M. S., Ghori, M., & Rafiuddin, S. (2004). Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. Journal of AOAC International, 87(3), 564-571. [Link]

  • Haleem, D. J. (2005). (Open Access) Original article degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. SciSpace. [Link]

  • Sultana, N., Arayne, M. S., Hussain, F., & Fatima, A. (2006). ORIGINAL ARTICLE DEGRADATION STUDIES OF AZITHROMYCIN AND ITS SPECTROPHOTOMETRIC DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. Pakistan Journal of Pharmaceutical Sciences, 19(2), 98-103.
  • Google Patents. (n.d.). Degradation products of azithromycin, and methods for their indentification.
  • ResearchGate. (n.d.). (PDF) Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. Retrieved February 7, 2026, from [Link]

  • SciELO. (2010). Stability study of azithromycin in ophthalmic preparations. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of 9-deoxo-9a-aza-9a-homoerythromycin A and related substances by high-performance liquid chromatography. Retrieved February 7, 2026, from [Link]

  • ChemBK. (n.d.). 9-Deoxo-9a-aza-9a-homoerythromycin A. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing high purity azithromycin.

Sources

Optimization

Technical Support Center: Stability Optimization for 9a-aza-9a-homo Erythromycin A

Subject: 9a-aza-9a-homo Erythromycin A (Azithromycin) CAS: 83905-01-5 Support Level: Tier 3 (Senior Application Scientist)[1] Introduction: The Stability Paradox Welcome to the technical support hub for 9a-aza-9a-homo Er...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 9a-aza-9a-homo Erythromycin A (Azithromycin) CAS: 83905-01-5 Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for 9a-aza-9a-homo Erythromycin A (Azithromycin). While this molecule was structurally engineered to overcome the acid-instability of Erythromycin A (via the insertion of a nitrogen atom at the 9a position to prevent spiroketal formation), it remains susceptible to specific solvent-mediated degradation pathways.

This guide addresses the critical trade-off researchers face: Solubility vs. Stability. Azithromycin is most soluble in acidic conditions where it is chemically unstable, and most stable in alkaline conditions where it is practically insoluble.[1]

Module 1: Solvent-Mediated Degradation Pathways

Q: Why do I see a massive impurity peak (RRT ~0.26-0.4) when dissolving in acidic buffers (pH < 6.0)?

Diagnosis: You are observing Desosaminylazithromycin (Impurity J) .[2][3] Mechanism: Acid-Catalyzed Hydrolysis.[1]

Unlike Erythromycin A, Azithromycin does not form the internal hemiketal. However, the ether bond connecting the cladinose sugar at the C3 position remains acid-labile. In acidic solvents (pH < 6.0), the ether oxygen is protonated, facilitating the cleavage of the neutral sugar (cladinose).

  • Critical Threshold: Degradation follows pseudo-first-order kinetics.[1] At pH 2.0 (e.g., simulated gastric fluid), degradation is rapid.[1] At pH 6.0, it is slow but detectable over 24-48 hours.[1]

  • Impact: Loss of antimicrobial activity (cladinose is essential for ribosome binding).

Q: My sample is stable at pH 6.0, but I see new impurities forming at neutral pH (7.0–7.5). What is happening?

Diagnosis: Formation of Impurities X and Y (Acyclic Azithromycin) .[3] Mechanism: Base-Catalyzed Lactone Ring Opening.[1]

Recent structural elucidation studies indicate that while pH 6.0–6.3 is the "sweet spot" for stability, shifting towards neutral/basic pH (7.0–7.5) triggers the opening of the 15-membered lactone ring.

  • Observation: These impurities often elute earlier than the parent peak in RP-HPLC due to increased polarity from the free carboxylic acid and hydroxyl groups formed upon ring opening.

  • Prevention: Avoid prolonged heating (>40°C) in neutral buffers.

Q: How do I choose between Methanol and Acetonitrile for stock solutions?

Recommendation: Acetonitrile is preferred for stability; Methanol requires caution.

  • Methanol (MeOH):

    • Risk: Protice solvents like methanol can facilitate solvolysis or transesterification over long storage periods, although Azithromycin is relatively resistant compared to other macrolides.[1]

    • UV Cutoff: Methanol has a higher UV cutoff than Acetonitrile.[4] Since Azithromycin detection is typically at 210–215 nm (end-absorption), Methanol can cause high background noise.[1]

  • Acetonitrile (ACN):

    • Benefit: Aprotic and transparent at 210 nm.

    • Warning: Phosphate buffers (often used for pH control) have lower solubility in ACN than in MeOH. High % ACN can precipitate inorganic salts, blocking HPLC lines.[1]

Module 2: Visualization of Degradation Logic

The following diagram illustrates the decision matrix for solvent selection and the resulting chemical pathways.

Azithromycin_Stability Start 9a-aza-9a-homo Erythromycin A Acid Acidic Solvent (pH < 6.0) Start->Acid Dissolution Neutral Neutral/Basic Solvent (pH > 7.0) Start->Neutral Dissolution Oxidative Oxidative Stress (H2O2 / Air) Start->Oxidative Storage Cladinose Hydrolysis of Cladinose Sugar Acid->Cladinose Protonation of Ether Oxygen RingOpen Lactone Ring Opening Neutral->RingOpen Hydrolysis of Ester Bond NOxide N-Oxidation (Tertiary Amine) Oxidative->NOxide Radical Attack ImpurityJ Result: Impurity J (Desosaminylazithromycin) Cladinose->ImpurityJ ImpurityXY Result: Impurity X / Y (Acyclic Derivatives) RingOpen->ImpurityXY ImpurityN Result: Azithromycin N-Oxide NOxide->ImpurityN

Figure 1: Primary degradation pathways of Azithromycin based on solvent pH and environmental stress.[1]

Module 3: Quantitative Stability Data

The following table summarizes expected stability profiles based on solvent conditions at 25°C.

Solvent SystempH RangePrimary DegradantStability RatingApplication
0.1 M HCl < 2.0DesosaminylazithromycinCritical (Degrades in <1h)Forced Degradation Studies
Phosphate Buffer 6.0 – 6.3MinimalOptimal HPLC Mobile Phase / Dissolution
Phosphate Buffer 7.0 – 7.5Impurity X / Y (Ring Open)Moderate (Degrades over days)Physiological Simulation
Acetonitrile N/ANone (if dry)High Stock Solution Storage
Methanol N/APotential SolvolysisModerate-High Alternative Stock Solution
Alkaline (NaOH) > 10.0Precipitation (Insoluble)N/A (Solubility Limit)Extraction / Free Base Gen.

Module 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (1 mg/mL)

Objective: Create a stock solution that balances solubility with minimal degradation for HPLC analysis.

  • Weighing: Accurately weigh 50 mg of Azithromycin dihydrate.

  • Primary Solubilization: Add 5 mL of Acetonitrile (HPLC Grade) . Sonicate briefly.[2]

    • Note: Azithromycin is freely soluble in organic solvents.

  • Dilution: Dilute to volume (50 mL) with Phosphate Buffer pH 6.5 .

    • Why pH 6.5? This pH is the compromise point. It is acidic enough to ensure solubility (preventing precipitation of the base) but basic enough to minimize cladinose hydrolysis.

  • Storage: Use immediately or store at 4°C. Do not store >24 hours for quantitative impurity analysis.

Protocol B: Troubleshooting HPLC Tailing

Issue: Azithromycin is a basic drug (pKa ~8.7). It interacts strongly with residual silanols on C18 columns, causing severe peak tailing.[1]

Solution:

  • Column Choice: Use a "End-capped" or "Base-deactivated" C18 column (e.g., XTerra, XBridge).[1]

  • Mobile Phase Modifier:

    • Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase.

    • Mechanism:[5][][7] The amine modifier competes for the active silanol sites on the column, sharpening the Azithromycin peak.

  • Temperature: Maintain column at 40°C–50°C .

    • Benefit: Improves mass transfer and peak shape.

    • Risk: Higher temperatures accelerate degradation. Ensure the run time is short (<30 mins).

Module 5: Workflow for Unknown Impurity Identification

Use this logic flow when you encounter unexpected peaks in your chromatogram.

Troubleshooting_Workflow Start Unknown Peak Detected RRT_Check Check Relative Retention Time (RRT) Start->RRT_Check EarlyEluting RRT < 0.5 (More Polar) RRT_Check->EarlyEluting LateEluting RRT > 1.2 (Less Polar) RRT_Check->LateEluting Check_pH Check Solvent pH EarlyEluting->Check_pH Check_Oxidation Check Storage/Oxidation EarlyEluting->Check_Oxidation Acidic Was pH < 6.0? Check_pH->Acidic Neutral Was pH > 7.0? Check_pH->Neutral ImpN Suspect: N-Oxide Check_Oxidation->ImpN Yes ImpJ Suspect: Impurity J (Desosaminylazithromycin) Acidic->ImpJ Yes ImpXY Suspect: Impurity X/Y (Ring Opening) Neutral->ImpXY Yes

Figure 2: Diagnostic workflow for identifying unknown impurities based on retention time and solvent history.[1]

References

  • European Pharmacopoeia (Ph.[3] Eur.). Azithromycin Monograph 01/2008:1649.[3] (Defines Impurity B and standard analytical methods).

  • Patti, A., et al. (2018). "pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products."[1][3][8] Journal of Pharmaceutical and Biomedical Analysis, 159, 263-269.[1] [1][3]

  • Kamel, M.S., et al. "Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV."[1] Journal of Chromatographic Science. (Details on Impurity J and N-oxide separation).

  • Waters Corporation. "Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions." (Technical note on mobile phase precipitation issues).

  • United States Pharmacopeia (USP). Azithromycin: Organic Impurities Procedure. (Establishes pH 11 buffers for specific impurity assays).

Sources

Troubleshooting

Technical Guide: Optimization of 9a-aza-9a-homo Erythromycin A Synthesis

Executive Summary 9a-aza-9a-homo Erythromycin A (hereafter "Aza-Ery A") is the critical 15-membered azalide intermediate required for the synthesis of Azithromycin. Its production involves the Beckmann rearrangement of E...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9a-aza-9a-homo Erythromycin A (hereafter "Aza-Ery A") is the critical 15-membered azalide intermediate required for the synthesis of Azithromycin. Its production involves the Beckmann rearrangement of Erythromycin A oxime followed by reduction.[1][2][3][4]

Field data indicates that yield losses are rarely due to reaction stalling , but rather due to two specific downstream failures:

  • The "Boron Trap": Incomplete hydrolysis of the stable borate-macrolide complex formed during reduction.

  • Stereochemical Drift: Failure to control the E/Z ratio of the precursor oxime, leading to incorrect migration during rearrangement.

This guide provides autonomous protocols to address these bottlenecks, moving beyond standard literature to industrial "best practices."

Module 1: The Beckmann Rearrangement (Yield Optimization)

The conversion of Erythromycin A Oxime to the 6,9-imino ether is the stereochemical defining moment. If the migration is incorrect here, the batch is irretrievable.

Critical Protocol: Temperature-Controlled Rearrangement

Objective: Maximize conversion to the 6,9-imino ether while suppressing hydrolysis to the ketone (Erythromycin A).

Reagents:

  • Substrate: Erythromycin A 9(E)-Oxime (Must be >95% E-isomer).

  • Reagent: p-Toluenesulfonyl chloride (TsCl).

  • Solvent: Acetone/Water (1:1) or Pyridine (anhydrous).

The "Cold-Shock" Procedure:

  • Dissolution: Dissolve Oxime in Acetone/Water and cool to 0–2°C .

    • Why: Higher temperatures (>10°C) promote the formation of the degradation product Erythromycin A enol ether.

  • Base Control: Maintain pH 7.0–7.5 using NaHCO₃.

    • Why: pH < 6.0 triggers rapid hydrolysis of the imino ether back to Erythromycin A; pH > 9.0 promotes side reactions with TsCl.

  • Addition: Add TsCl in portions over 2 hours.

  • Endpoint: Monitor by TLC/HPLC. Do not quench until Oxime is <1%.

Troubleshooting the Beckmann Step
SymptomProbable CauseCorrective Action
High levels of Erythromycin A Hydrolysis of the imino ether.Check pH during TsCl addition. If pH dropped <6.0, the imino ether hydrolyzed. Increase buffer capacity.
Low Conversion Inactive Reagent.TsCl degrades in moist air. Ensure fresh, white crystalline TsCl is used.
Wrong Isomer (Lactam formation) Z-Oxime contamination.[3]Pre-test starting material.[3][4] Only the E-oxime rearranges to the desired imino ether. Recrystallize oxime if E < 90%.

Module 2: The Reductive Step & The "Boron Trap"

This is the most common point of failure. When using Sodium Borohydride (NaBH₄), the macrolide forms a stable borate ester complex (Aza-Ery A-Borate). If this complex is not aggressively hydrolyzed, the product remains water-soluble and is lost in the aqueous waste, appearing as "0% yield."

Protocol: Reduction with Borate Breakage
  • Reduction: Treat the 6,9-imino ether with NaBH₄ in Methanol at -10°C to 0°C.

  • The Critical Step (Hydrolysis):

    • Standard Mistake: Simple water wash is insufficient.

    • Correct Method: After reduction, adjust pH to 2.0–2.5 with dilute HCl.

    • Stirring: Agitate at room temperature for 30–60 minutes .

    • Mechanism:[1][2][3][4][5][6][7][8][9] This acidic hold breaks the B-O bonds sequestering the hydroxyl groups of the sugar moieties.

  • Isolation: Only after the acid hold, adjust pH to 9.5–10.0 with NaOH to precipitate the free base Aza-Ery A.

Module 3: Visualization of the Pathway & Logic

The following diagrams illustrate the reaction flow and the troubleshooting logic for purity issues.

AzalideSynthesis Oxime Erythromycin A (E)-Oxime Rearrangement Beckmann Rearrangement (TsCl, 0°C) Oxime->Rearrangement Rearrangement->Oxime Reversible (Z-isomer) IminoEther 6,9-Imino Ether (Intermediate) Rearrangement->IminoEther Migration Reduction Reduction (NaBH4) IminoEther->Reduction BoronComplex STABLE BORON COMPLEX (Hidden Yield) Reduction->BoronComplex Trapping AcidHydrolysis Acid Hydrolysis (pH 2.5, 1hr) BoronComplex->AcidHydrolysis Required Step FinalProduct 9a-aza-9a-homo Erythromycin A AcidHydrolysis->FinalProduct Release

Caption: Figure 1. The synthesis pathway highlighting the critical "Boron Complex" intermediate which must be actively hydrolyzed to release the final product.

Troubleshooting Start Problem: Low Yield/Purity CheckPhase Is product in Aqueous Phase? Start->CheckPhase BoronIssue Boron Complex Not Hydrolyzed CheckPhase->BoronIssue Yes (Lost yield) CheckTLC Check TLC/HPLC Profile CheckPhase->CheckTLC No (Solid isolated) FixBoron Action: Acidify to pH 2.5 Stir 1 hr, then basify BoronIssue->FixBoron ImpurityA High Erythromycin A (Starting Material) CheckTLC->ImpurityA Hydrolysis Product ImpurityB Unknown Polar Impurities CheckTLC->ImpurityB Degradation FixHydrolysis Action: Improve pH control during Beckmann (Keep >6.0) ImpurityA->FixHydrolysis FixTemp Action: Reduce Reaction Temp to <2°C ImpurityB->FixTemp

Caption: Figure 2. Diagnostic logic tree for identifying yield losses and impurity sources.

Module 4: Frequently Asked Questions (Technical Support)

Q1: My final product is a sticky gum that won't crystallize. What is wrong? A: This "gumming" is the classic signature of residual Boron complexes or high levels of the Z-oxime byproduct.

  • Validation: Dissolve a small sample in methanol and add conc. HCl. If it heats up or changes solubility significantly, boron was present.

  • Fix: Re-dissolve the gum in water/methanol, lower pH to 2.0 for 30 mins, then slowly raise pH to 9.8 to induce crystallization.

Q2: I see a "Ghost Peak" on HPLC that elutes near the product. A: This is likely the Erythromycin A Enol Ether . It forms if the Beckmann rearrangement environment becomes too acidic (pH < 5) or too hot. It is difficult to remove by crystallization.

  • Prevention: Ensure your buffer system (NaHCO₃) is adequate to neutralize the HCl generated if you are using reagents like PCl₅, or control the addition rate of TsCl strictly.

Q3: Can I use catalytic hydrogenation instead of NaBH₄? A: Yes, using PtO₂ (Adam's Catalyst) in acetic acid/ethanol.

  • Benefit: Avoids the boron complex issue entirely.

  • Risk: Over-reduction of the ketone at C-9 or hydrogenolysis of the cladinose sugar if pressure is too high. Maintain H₂ pressure < 5 bar.

References

  • Djokic, S., et al. (1986).[4] "Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement."[10][11] Journal of the Chemical Society, Perkin Transactions 1.

  • Bayod Jasanada, M., et al. (2007). "Process for preparing 9-deoxo-9a-aza-9a-homoerythromycin A." World Intellectual Property Organization, WO2007029266A2.

  • Kobrehel, G., & Djokic, S. (1981).[4][12] "11-aza-10-deoxo-10-dihydroerythromycin A and derivatives thereof." United States Patent, US 4,328,334.[11]

  • Gao, T., et al. (2013). "Preparation method for azithromycin intermediate 9a-deoxo-9a-aza-9a-homoerythromycin A." China National Intellectual Property Administration, CN103159811A.

Sources

Optimization

preventing byproduct formation in the synthesis of 9a-aza-9a-homo Erythromycin A

Welcome to the technical support center for the synthesis of 9a-aza-9a-homoerythromycin A, a critical intermediate in the production of the antibiotic Azithromycin. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9a-aza-9a-homoerythromycin A, a critical intermediate in the production of the antibiotic Azithromycin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and preventing the formation of common byproducts. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 9a-aza-9a-homoerythromycin A and where do byproducts typically arise?

The most common and industrially significant route for synthesizing 9a-aza-9a-homoerythromycin A involves a multi-step process starting from Erythromycin A.[1][2][3] The key transformation is the ring expansion of the 14-membered macrolide ring to a 15-membered azalide ring. This is achieved through a Beckmann rearrangement of Erythromycin A 9-oxime.[4][5]

The critical stages where byproducts are formed are:

  • Beckmann Rearrangement: This step is highly sensitive to reaction conditions and is the primary source of impurities. The desired outcome is the migration of the C8-carbon to the nitrogen atom of the oxime. However, side reactions like Beckmann fragmentation or the formation of alternative rearrangement products can occur.[4][6]

  • Reduction of the Imino Ether: The product of the Beckmann rearrangement, an imino ether, is subsequently reduced to the target azalide. Incomplete reduction or side reactions during this step can lead to impurities.[7][8]

  • Workup and Isolation: The tertiary amine on the desosamine sugar is susceptible to oxidation, potentially forming N-oxide byproducts, especially during workup and purification if not performed under controlled conditions.

Q2: What are the most common byproducts encountered in this synthesis?

The primary byproducts that researchers encounter are:

  • Beckmann Fragmentation Products: Instead of rearrangement, the C8-C9 bond can cleave, leading to a nitrile-containing degradation product. This is a common competing pathway in Beckmann rearrangements.[4]

  • Isomeric Lactams: Depending on the E/Z geometry of the oxime and reaction conditions, migration of the C10-carbon can occur, leading to the formation of an undesired 8a-aza-8a-homoerythromycin A isomer.

  • Unreacted Erythromycin A Oxime: Incomplete reaction leaves starting material in the product mixture, complicating purification.

  • Degradation Products: The acidic conditions often used for the rearrangement and subsequent hydrolysis steps can cause degradation of the macrolide ring or cleavage of the sugar moieties.[8]

  • N-Oxide Byproducts: The dimethylamino group on the desosamine sugar can be oxidized to the corresponding N-oxide, a common issue with amine-containing pharmaceuticals.

Q3: Why is strict control over byproduct formation so critical?

In pharmaceutical synthesis, purity is paramount. Byproducts can:

  • Reduce Yield: Competing reactions directly lower the yield of the desired active pharmaceutical ingredient (API) intermediate.

  • Complicate Purification: Byproducts with similar polarities and molecular weights to the target compound are often difficult and costly to remove, requiring advanced chromatographic techniques.

  • Impact Downstream Reactions: Impurities can interfere with subsequent steps, such as the N-methylation to form Azithromycin, leading to further byproduct formation and lower overall process efficiency.[1]

  • Pose Safety Risks: Certain byproducts may have their own pharmacological or toxicological profiles, making their removal essential for regulatory approval and patient safety.

Troubleshooting Guide: Byproduct Prevention

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My reaction yields are low, and I'm observing significant amounts of fragmentation products.

Q: High levels of Beckmann fragmentation byproducts are detected in my crude product. What is the mechanistic cause, and how can I favor the desired rearrangement?

A: This is a classic challenge in Beckmann rearrangements. Fragmentation competes with rearrangement and is favored when the migrating group (in this case, the C8 alkyl group) can form a stable carbocation.[4]

Causality & Explanation: The stereochemistry of the oxime is critical. The Beckmann rearrangement proceeds via an anti-periplanar migration of the group opposite to the leaving group on the nitrogen atom.[4] For the desired 9a-aza product, the (E)-oxime isomer is required, where the C8 alkyl group is anti-periplanar to the hydroxyl group. If the (Z)-oxime is present or if conditions promote fragmentation, yields will suffer.

Troubleshooting Steps & Solutions:

  • Confirm Oxime Geometry: Ensure your starting Erythromycin A oxime is predominantly the (E)-isomer. The oximation reaction conditions can influence the E/Z ratio.

  • Choice of Reagent: The reagent used to activate the oxime's hydroxyl group is crucial. Strong Brønsted acids can sometimes promote fragmentation. Reagents like p-toluenesulfonyl chloride (TsCl), thionyl chloride, or phosphorus pentachloride are commonly used to convert the hydroxyl into a better leaving group under more controlled conditions.[4][9]

  • Temperature Control: Perform the rearrangement at low temperatures (e.g., 0-5 °C). Higher temperatures provide the activation energy for the fragmentation pathway. One optimized procedure suggests running the reaction at 5°C for 1 hour.[9]

  • Solvent Polarity: The choice of solvent can influence the reaction pathway. Less polar, non-protic solvents like dichloromethane or acetone are often preferred as they are less likely to stabilize the carbocation intermediate required for fragmentation.

Below is a workflow to diagnose and solve issues related to Beckmann fragmentation.

Caption: Troubleshooting workflow for minimizing Beckmann fragmentation.

Problem 2: My final product is contaminated with an N-Oxide impurity.

Q: After workup and purification, I've identified the N-oxide of 9a-aza-9a-homoerythromycin A. How is this forming and what are the best preventative measures?

A: The tertiary dimethylamino group on the desosamine sugar is susceptible to oxidation, forming an N-oxide. This can happen via air oxidation, especially under non-inert conditions, or if any residual oxidizing agents are present.

Causality & Explanation: Tertiary amines are readily oxidized. The lone pair of electrons on the nitrogen can attack an oxygen source (like O₂ from the air or residual peroxides in solvents) to form the N-O bond. This is often exacerbated by prolonged exposure to air during workup, evaporation, or chromatography.

Troubleshooting Steps & Solutions:

  • Inert Atmosphere: Conduct all steps following the reduction of the imino ether under an inert atmosphere (Nitrogen or Argon). This includes the workup, solvent removal, and storage.[10]

  • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

  • Antioxidant Addition: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during workup or storage can help, but this must be compatible with downstream processing and regulatory requirements.[10]

  • Controlled Workup: Minimize the duration of the workup and avoid excessive heating during solvent evaporation.

  • Reductive Removal: If N-oxide has already formed, it can sometimes be reduced back to the parent amine. However, this adds an extra step to the synthesis. Prevention is the far better strategy.

Experimental Protocols & Data

Optimized Protocol for Beckmann Rearrangement

This protocol is synthesized from best practices to minimize byproduct formation.

  • Preparation: To a solution of Erythromycin A 9(E)-oxime (1 equivalent) in anhydrous acetone (10 volumes), add sodium bicarbonate (2.5 equivalents).

  • Cooling: Cool the resulting suspension to 0-5 °C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.5 equivalents) in anhydrous acetone (2 volumes) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[9]

  • Reaction: Stir the mixture vigorously at 5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting oxime.

  • Quenching: Once the reaction is complete, quench by slowly adding cold water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Workup: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at a low temperature (<40 °C). The resulting crude imino ether should be used immediately in the subsequent reduction step.

Data Summary: Impact of Reaction Conditions

The following table summarizes how different conditions can affect the outcome of the Beckmann rearrangement, influencing the ratio of the desired product to key byproducts.

ParameterCondition A (Suboptimal)Condition B (Optimized)Predominant OutcomeReference
Reagent Concentrated H₂SO₄p-Toluenesulfonyl ChlorideB: Favors rearrangement over fragmentation[4]
Temperature 25 °C0-5 °CB: Reduces fragmentation and degradation[9]
Solvent Methanol (Protic)Acetone (Aprotic)B: Suppresses fragmentation pathway[5]
Base PyridineSodium BicarbonateB: Milder base, reduces side reactions[11]

Reaction Pathway Visualization

The following diagram illustrates the primary synthetic pathway from Erythromycin A Oxime and highlights the branching points that lead to major byproducts.

ReactionPathway EryOxime Erythromycin A (E)-Oxime IminoEther Intermediate: 6,9-Imino Ether EryOxime->IminoEther Beckmann Rearrangement (TsCl, NaHCO3, 0-5°C) Fragmentation Byproduct: Beckmann Fragmentation (Nitrile Product) EryOxime->Fragmentation Fragmentation (High Temp / Strong Acid) WrongIsomer Byproduct: 8a-aza Isomer EryOxime->WrongIsomer From (Z)-Oxime AzaHomoE Product: 9a-aza-9a-homo Erythromycin A IminoEther->AzaHomoE Reduction (e.g., NaBH4 or H2/Pt) NOxide Byproduct: N-Oxide AzaHomoE->NOxide Air Oxidation (Workup/Storage)

Caption: Synthesis pathway and major byproduct formation routes.

References

  • Ma, M., Yao, G. W., & Liang, J. H. (2006). Preparation of 9-deoxo-9a-aza-9a-homoerythromycin A by one-pot synthesis. Xiandai Huagong/Modern Chemical Industry, 26(SUPPL.), 238-240. (Source link not available)
  • Alpegiani, M., et al. (2003). Process for preparing high purity azithromycin.
  • Li, H., et al. (2000). Process for the preparation of azithromycin.
  • Wang, Z., et al. (2014). Azithromycin synthesis method.
  • Bayod, M., et al. (1999). Synthesis of 9-deoxo-9a-aza-11,12-deoxy-9a-methyl-9a-homoerythromycin A 11,12 Hydrogenorthoborate dihydrate and a process for the preparation of azitromicin dihydrate.
  • Padmapriya, A., et al. (2007). A process for preparing 9-deoxo-9a-aza-9a-homoerythromycin a.
  • Hu, Y., et al. (2013). Preparation method of azithromycin intermediate.
  • Li, J., et al. (2017). Synthesis method of azithromycin.
  • Lazarevski, G., et al. (1996). Ring opening reactions of 6-deoxy-9-deoxo-9a-aza-9a-homoerythromycin A 6,9-cyclic imino ether. The Journal of antibiotics. (Semantic Scholar, specific URL not provided)
  • Wikipedia. Beckmann rearrangement. [Link]

  • ResearchGate. (n.d.). Beckmann rearrangement of erythromycin A(E) oxime. Request PDF. [Link]

  • Deng, Z., Yao, G., & Ou, Y. (2003). Beckmann Rearrangement of Erythromycin A 9(E)-Oxime. JOURNAL OF BEIJING INSTITUTE OF TECHNOLOGY, 12(2), 186-189. [Link]

  • Denmark, S. E. (n.d.). The Beckmann Rearrangement. Denmark Group. (Presentation slides, specific stable URL not available)
  • Djokić, S., et al. (1986). Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement. Journal of the Chemical Society, Perkin Transactions 1, 1881-1890. [Link]

  • Bakshi, B., & Singh, S. (2009). Process for preparation of anhydrous azithromycin.
  • ResearchGate. (n.d.). The optimization of the Beckmann rearrangement reaction conditions. Request PDF. [Link]

  • Higashi, T., et al. (1999). Suppressive activity of macrolide antibiotics on nitric oxide production by lipopolysaccharide stimulation in mice. PubMed. [Link]

  • ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide? [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the antibacterial efficacy of 9a-aza-9a-homo Erythromycin A and azithromycin

This guide provides a technical comparison between 9a-aza-9a-homoerythromycin A (the secondary amine intermediate, often called desmethyl-azithromycin) and Azithromycin (the -methylated tertiary amine final drug). Conten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 9a-aza-9a-homoerythromycin A (the secondary amine intermediate, often called desmethyl-azithromycin) and Azithromycin (the


-methylated tertiary amine final drug).

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary

The transition from Erythromycin A to Azithromycin represents a critical evolution in macrolide chemistry. The core modification involves the insertion of a nitrogen atom into the lactone ring, creating a 15-membered azalide scaffold.

  • 9a-aza-9a-homoerythromycin A is the direct metabolic and synthetic precursor to Azithromycin.[1] It possesses the acid-stable 15-membered ring but lacks the

    
    -methyl group.
    
  • Azithromycin (

    
    -methyl-9a-aza-9a-homoerythromycin A) is the final drug product. The methylation of the 9a-nitrogen is the critical step that enhances lipophilicity, tissue penetration (lysosomal trapping), and antibacterial potency against Gram-negative organisms.
    

While both molecules solve the acid-instability issue of Erythromycin A, Azithromycin demonstrates superior pharmacokinetics and Gram-negative efficacy.[2]

Chemical & Structural Basis

To understand the efficacy difference, one must analyze the structural activity relationship (SAR) of the ring expansion.

Structural Evolution Pathway

The following diagram outlines the chemical lineage, highlighting where the two compounds diverge.

AzalideSynthesis Erythromycin Erythromycin A (14-membered Lactone) Oxime Erythromycin Oxime Erythromycin->Oxime Hydroxylamine IminoEther 6,9-Imino Ether (Intermediate) Oxime->IminoEther Beckmann Rearrangement Desmethyl 9a-aza-9a-homoerythromycin A (Secondary Amine) [Compound A] IminoEther->Desmethyl Reduction (NaBH4) Azithromycin Azithromycin (Tertiary Amine) [Compound B] Desmethyl->Azithromycin Reductive Methylation (HCHO/HCOOH)

Figure 1: Synthetic pathway illustrating the relationship between the precursor (9a-aza-9a-homoerythromycin A) and the final drug (Azithromycin).[1][2][3]

The Stability Factor

Erythromycin A is acid-labile.[2] In the stomach (pH < 2), the C-6 hydroxyl group attacks the C-9 ketone, forming a hemiketal (anhydroerythromycin) that is devoid of antibacterial activity and causes GI cramping (motilin agonism).

  • 9a-aza-9a-homoerythromycin A: The insertion of the nitrogen at position 9a removes the C-9 ketone, physically preventing the formation of the internal hemiketal. It is acid-stable.[2]

  • Azithromycin: Retains this stability. The

    
    -methylation further protects the nitrogen from side reactions and increases the molecule's lipophilicity.
    

Antibacterial Efficacy Comparison

The


-methylation confers a distinct advantage in potency, particularly against Gram-negative bacteria.[4][5]
In Vitro Activity (MIC Comparison)

The following data synthesizes comparative potency trends. Note that while the unmethylated precursor is active, Azithromycin consistently outperforms it in Gram-negative coverage.

OrganismErythromycin A (Reference)9a-aza-9a-homoerythromycin A (Precursor)Azithromycin (Final Drug)Verdict
Staphylococcus aureus 0.25 - 0.5 µg/mL0.5 - 1.0 µg/mL0.5 - 1.0 µg/mLComparable (Macrolides generally weaker vs. Erythro here)
Haemophilus influenzae 4.0 - 8.0 µg/mL2.0 - 4.0 µg/mL1.0 - 2.0 µg/mL Azithromycin Superior (2-4x more potent)
Enterobacteriaceae >32 µg/mL (Resistant)8.0 - 16.0 µg/mL2.0 - 4.0 µg/mL Azithromycin Superior (Significant gain)
Chlamydia trachomatis 0.06 - 0.25 µg/mL0.12 - 0.5 µg/mL0.03 - 0.12 µg/mLAzithromycin Superior

Key Insight: The unmethylated 9a-aza precursor shows improved activity over Erythromycin against H. influenzae, but the addition of the methyl group (Azithromycin) maximizes this effect, likely due to improved penetration of the Gram-negative outer membrane.

Mechanism of Action

Both compounds function by binding to the 50S ribosomal subunit.

MOA Drug Azalide (Azithromycin/Precursor) Target 50S Ribosomal Subunit (23S rRNA) Drug->Target Reversible Binding Site Peptidyl Transferase Center (Exit Tunnel) Target->Site Occupies Effect Inhibition of Protein Synthesis (Translocation Block) Site->Effect Prevents Peptide Elongation

Figure 2: Mechanism of Action. Both the precursor and Azithromycin share this binding mode. Resistance mechanisms (erm methylation, mef efflux) affect both similarly.

Experimental Protocols

To validate the differences in stability and efficacy, the following protocols are recommended.

Protocol A: Comparative Acid Stability Assay

Objective: To demonstrate the resistance of the azalide ring to acid degradation compared to Erythromycin.

Materials:

  • HPLC System (C18 column, UV detection at 210 nm).

  • Mobile Phase: Phosphate buffer (pH 8.0) / Acetonitrile (40:60).

  • Degradation Medium: 0.1 N HCl (pH ~1.2).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of Erythromycin A, 9a-aza-9a-homoerythromycin A, and Azithromycin in 1 mL methanol, then dilute to 10 mL with 0.1 N HCl.

  • Incubation: Incubate solutions at 37°C in a water bath.

  • Sampling: Aliquot samples at T=0, 10 min, 30 min, 1 hour, and 4 hours.

  • Neutralization: Immediately neutralize aliquots with 0.1 N NaOH to stop the reaction.

  • Analysis: Inject into HPLC.

  • Calculation: Plot % remaining vs. time.

    • Expected Result: Erythromycin A will show <10% remaining after 10 minutes (

      
       min). Both azalides will show >95% recovery after 4 hours.
      
Protocol B: MIC Determination (Broth Microdilution)

Objective: To quantify antibacterial potency against H. influenzae (ATCC 49247).[4]

Materials:

  • Haemophilus Test Medium (HTM).

  • 96-well microtiter plates.

  • Standardized bacterial inoculum (

    
     CFU/mL).
    

Workflow:

  • Stock Solution: Prepare stock solutions of Azithromycin and its precursor in a minimal amount of glacial acetic acid/water (azalides dissolve poorly in neutral water).

  • Dilution: Perform serial 2-fold dilutions in HTM across the plate (Range: 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add 50 µL of standardized inoculum to each well. Include growth control (no drug) and sterility control (no bacteria).

  • Incubation: Incubate at 35°C in ambient air (or 5%

    
     if required by strain) for 20-24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Pharmacokinetics: The Crucial Differentiator

While the in vitro antibacterial data shows Azithromycin is superior, the in vivo difference is even more profound.

  • Lysosomal Trapping: The tertiary amine in Azithromycin (pKa ~8.74) allows it to become protonated within the acidic environment of lysosomes. This "ion trapping" mechanism leads to intracellular concentrations up to 100-fold higher than serum levels.

  • The Precursor: The secondary amine (9a-aza-9a-homoerythromycin A) lacks the optimal lipophilicity profile of the methylated form, resulting in lower tissue accumulation and shorter half-life.

Conclusion: Researchers developing derivatives should prioritize the tertiary amine structure (methylation) to maintain the high volume of distribution (


) characteristic of the azalide class.

References

  • Retsema, J. et al. (1987). "Spectrum and mode of action of azithromycin (CP-62,993), a new 15-membered-ring macrolide with improved potency against gram-negative organisms." Antimicrobial Agents and Chemotherapy.[2][4][6][7][8]

  • Bright, G. M. et al. (1988).[6] "Synthesis, in vitro and in vivo activity of novel 9-deoxo-9a-aza-9a-homoerythromycin A derivatives; a new class of macrolide antibiotics, the azalides."[6] The Journal of Antibiotics.

  • Fiese, E. F.[2] & Steffen, S. H. (1990).[2] "Comparison of the acid stability of azithromycin and erythromycin A." Journal of Antimicrobial Chemotherapy.

  • Djokic, S. et al. (1987). "Erythromycin series. XII. Antibacterial in vitro evaluation of 10-dihydro-10-deoxo-11-methyl-11-azaerythromycin A." The Journal of Antibiotics.

  • Lazarevski, G. et al. (1994). "Acid catalyzed ring opening reactions of 6-deoxy-9-deoxo-9a-aza-9a-homo-erythromycin A 6,9-cyclic imino ether." The Journal of Antibiotics.

Sources

Comparative

Technical Guide: In Vitro MIC Comparison of Azalide vs. Macrolide Antibiotics

Executive Summary This guide provides a technical comparison of Azalides (specifically Azithromycin , the prototype 15-membered ring azalide) against classical 14-membered Macrolides (Erythromycin, Clarithromycin). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Azalides (specifically Azithromycin , the prototype 15-membered ring azalide) against classical 14-membered Macrolides (Erythromycin, Clarithromycin). While sharing a similar mechanism of action, the azalide structural modification—insertion of a nitrogen atom into the lactone ring—confers distinct physicochemical properties.[1] These result in superior activity against Gram-negative organisms (e.g., Haemophilus influenzae), exceptional intracellular accumulation, and enhanced acid stability, despite often exhibiting higher MIC values against Gram-positive cocci compared to erythromycin.

Structural & Mechanistic Basis

The differentiation in MIC performance stems directly from structural modifications. The azalide class is characterized by the expansion of the erythromycin 14-membered ring to a 15-membered ring via the insertion of a methyl-substituted nitrogen.

Key Mechanistic Differentiators[2]
  • Ribosome Binding Kinetics: Both classes bind to the 23S rRNA of the 50S ribosomal subunit, blocking the peptide exit tunnel. However, Azithromycin exhibits a slower dissociation rate from the ribosome compared to Erythromycin. This "tight binding" correlates with a bactericidal effect against certain pathogens (e.g., H. influenzae, S. pyogenes), whereas Erythromycin is classically bacteriostatic.

  • Cellular Accumulation (The "Trojan Horse"): Azalides are dibasic compounds. They become ion-trapped within acidic lysosomes of phagocytes, leading to intracellular concentrations up to 100-fold higher than extracellular levels. This renders standard MIC testing (which measures extracellular drug sufficiency) potentially predictive of clinical failure for intracellular pathogens if not interpreted alongside pharmacokinetic data.

  • Gram-Negative Permeability: The structural change improves penetration through the outer membrane of select Gram-negatives, specifically H. influenzae and Enterobacteriaceae, resulting in significantly lower MICs than Erythromycin.

Diagram: Structure-Activity Relationship Pathway

AzalideMechanism Struct 14-Membered Lactone (Erythromycin) Mod N-methyl Insertion (Ring Expansion) Struct->Mod Azalide 15-Membered Azalide (Azithromycin) Mod->Azalide Prop1 Enhanced Acid Stability Azalide->Prop1 Prop2 Increased Outer Membrane Penetration Azalide->Prop2 Prop3 Lysosomal Trapping (High Intracellular Conc) Azalide->Prop3 Target 50S Ribosome Binding (Peptide Exit Tunnel) Azalide->Target Effect Slower Dissociation Rate (Prolonged Inhibition) Prop2->Effect Gram-Neg Potency Target->Effect

Caption: Flowchart illustrating how the N-methyl insertion in azalides alters stability and binding kinetics compared to erythromycin.

Comparative MIC Data

The following data aggregates typical MIC ranges (mg/L) for wild-type (susceptible) strains. Note the inversion of potency between Gram-positive and Gram-negative respiratory pathogens.

Table 1: Respiratory Pathogens (Extracellular)
OrganismAzithromycin (Azalide) MIC₉₀ (mg/L)Erythromycin (Macrolide) MIC₉₀ (mg/L)Clarithromycin MIC₉₀ (mg/L)Performance Insight
Strep.[2][3] pneumoniae 0.06 – 0.120.03 – 0.06 0.03Erythromycin/Clarithromycin are intrinsically more potent against Strep targets.
Haemophilus influenzae 1.0 – 2.0 4.0 – 8.08.0 – 16.0Azithromycin is the only macrolide-class agent with reliable potency against H. flu.
Moraxella catarrhalis 0.060.250.25Azithromycin demonstrates superior potency.[4][5]
Staph. aureus (MSSA) 0.5 – 1.00.25 – 0.50.25Azalides are generally less active against Staphylococci than 14-membered macrolides.
Table 2: Atypical & Intracellular Pathogens
OrganismAzithromycin MIC₉₀ (mg/L)Erythromycin MIC₉₀ (mg/L)Performance Insight
Legionella pneumophila 0.12 – 0.5 0.5 – 1.0Azithromycin's intracellular accumulation (not reflected in standard broth MIC) drives clinical superiority.
Chlamydia trachomatis 0.03 – 0.125 0.125 – 0.5Azithromycin is significantly more potent.
Mycoplasma pneumoniae < 0.0010.008Both are highly active, but Azithromycin exhibits lower MICs.[6]

Experimental Protocol: Broth Microdilution

Standard: CLSI M07 (Aerobes) / M100 (Breakpoints). Critical Variable: pH Sensitivity.

Macrolides and azalides are weak bases. Their activity decreases significantly as pH drops. A pH shift from 7.4 to 7.0 can increase the MIC by 2-4 fold.

Validated Workflow
  • Media Preparation:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[7]

    • Crucial Step: Check pH at room temperature. Adjust to 7.2 – 7.4 .

    • Note: For fastidious organisms (S. pneumoniae), supplement with 2-5% Lysed Horse Blood (LHB).

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension directly from overnight colonies.

    • Dilute to achieve a final well concentration of 5 x 10⁵ CFU/mL .

  • Incubation Conditions (The "CO₂ Trap"):

    • Do NOT incubate in CO₂ unless absolutely required for growth (e.g., Neisseria, some Strep).

    • Reasoning: CO₂ dissolves in the broth to form carbonic acid, lowering the pH and artificially elevating the MIC of azalides.

    • If CO₂ is required, run a parallel control with a known susceptible strain to quantify the pH drift effect.

  • Reading Results:

    • Endpoint: Read the lowest concentration that completely inhibits visible growth.

    • Trailing Effect: Macrolides often show "trailing" (haze) rather than a sharp button. Ignore faint haze (pinpoint growth) unless it represents >20% of the control button (CLSI standard).

Diagram: Validated MIC Workflow

MICProtocol Start Media Prep: CAMHB pHCheck CRITICAL: Adjust pH to 7.2-7.4 (Acidic pH = False Resistance) Start->pHCheck Inoculum Inoculum: 5x10^5 CFU/mL pHCheck->Inoculum Plate Load 96-Well Plate Inoculum->Plate Incubation Incubation Choice Plate->Incubation Air Ambient Air (Preferred) Prevents pH drop Incubation->Air Standard CO2 CO2 Atmosphere (Lowers pH -> Higher MIC) Incubation->CO2 Fastidious Only Read Read MIC Endpoint (Ignore 'Trailing' Haze) Air->Read CO2->Read Requires QC Control

Caption: Step-by-step microdilution workflow highlighting the critical pH/CO2 checkpoint for azalide testing.

Interpretation & Resistance Mechanisms

When analyzing comparative MIC data, researchers must account for the specific resistance mechanism present in the test strains, as cross-resistance is not always uniform.

  • Target Modification (erm genes): Methylation of the 23S rRNA ribosomal binding site.

    • Impact: Confers high-level resistance (MIC > 64 mg/L) to both Azithromycin and Erythromycin/Clarithromycin (MLS_B phenotype).

  • Efflux Pumps (mef genes): Active transport of the drug out of the cell.

    • Impact: Often confers low-to-moderate resistance (MIC 1 – 32 mg/L).

    • Nuance: In some S. pneumoniae strains, efflux pumps may be more efficient at exporting 14-membered macrolides (Erythromycin) than 15-membered azalides (Azithromycin), or vice versa, depending on the specific pump variant (mefA vs mefE). However, clinical breakpoints generally classify these strains as resistant to both.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][8][9]

  • Retsema, J., et al. (1987). "Spectrum and mode of action of azithromycin (CP-62,993), a new 15-membered-ring macrolide with improved potency against gram-negative organisms." Antimicrobial Agents and Chemotherapy. [Link]

  • Dinos, G. P. (2017).[7] "The macrolide antibiotic renaissance." British Journal of Pharmacology. [Link]

  • Parnham, M. J., et al. (2014). "Azithromycin: Mechanisms of action and their relevance for clinical applications." Pharmacology & Therapeutics. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Clinical Breakpoints and Dosing of Antibiotics. [Link]

Sources

Validation

Comparative Guide: Validation of HPLC Methods for 9a-aza-9a-homo Erythromycin A (Azithromycin) Analysis

Executive Summary & Molecule Profile 9a-aza-9a-homo Erythromycin A , commonly known as Azithromycin , presents a unique analytical challenge in pharmaceutical validation. Unlike its precursor Erythromycin A, this 15-memb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

9a-aza-9a-homo Erythromycin A , commonly known as Azithromycin , presents a unique analytical challenge in pharmaceutical validation. Unlike its precursor Erythromycin A, this 15-membered azalide ring contains a methyl-substituted nitrogen atom, conferring greater acid stability but retaining a critical analytical weakness: the lack of a strong UV-absorbing chromophore.

While standard HPLC-UV methods exist, they rely on end-absorption (<215 nm), leading to poor signal-to-noise ratios and non-specific baseline interference. This guide objectively compares the three primary detection methodologies—Electrochemical (ECD) , UV-Vis , and LC-MS/MS —and provides a validated protocol for the industry-standard ECD approach.

The Analytical Challenge
  • Chromophore Absence: The molecule lacks conjugated double bonds, making UV detection at standard wavelengths (254 nm) impossible.

  • Thermal Instability: The cladinose sugar moiety is labile; high column temperatures can induce degradation during analysis.

  • Silanol Interactions: The basic amine groups interact strongly with residual silanols on standard C18 columns, causing severe peak tailing.

Comparative Analysis of Detection Methodologies

The following table summarizes the performance characteristics of the three dominant analytical approaches.

FeatureMethod A: Amperometric ECD (USP Standard)Method B: UV-Vis (Low Wavelength) Method C: LC-MS/MS
Primary Mechanism Oxidation of tertiary amine at electrode surfaceAbsorbance at 210–215 nm (end-absorption)Ionization (ESI+) and mass filtering
Sensitivity (LOD) High (ng/mL range)Low (µg/mL range)Ultra-High (pg/mL range)
Selectivity Excellent (ignores non-electroactive matrix)Poor (detects all organic solvents/impurities)Excellent (Mass-to-charge specific)
Robustness Moderate (Electrode fouling is common)High (Simple instrumentation)Moderate (Matrix effects/Ion suppression)
OpEx Cost MediumLowHigh
Best Use Case Trace Impurity Profiling & QC Release High-concentration Assay (Dissolution)PK Studies & Unknown Impurity ID
Decision Logic for Method Selection

MethodSelection Start Select Analytical Goal Trace Trace Impurities (<0.1%) Start->Trace Assay Potency/Assay (>90%) Start->Assay Bio Bioanalysis (Plasma/Tissue) Start->Bio ECD Method A: HPLC-ECD (USP Standard) Trace->ECD Standard QC MS Method C: LC-MS/MS Trace->MS Structure Elucidation UV Method B: HPLC-UV (210 nm) Assay->UV Cost Efficiency Bio->MS Sensitivity Req

Figure 1: Decision matrix for selecting the appropriate detection method based on analytical requirements.

Validated Protocol: HPLC-ECD (Amperometric Detection)

This protocol aligns with USP <621> and ICH Q2(R1) guidelines. It is the preferred method for detecting "9a-aza-9a-homo Erythromycin A" and its related impurities due to the high oxidation potential of the tertiary amine.

A. Instrumentation & Conditions[1][2][3][4][5][6]
  • System: HPLC with Amperometric Electrochemical Detector (e.g., glassy carbon working electrode).

  • Column: Polymer-based C18 (e.g., Shodex Asahipak ODP-50, 4.6 mm × 250 mm, 5 µm) or Hybrid C18 with high pH stability.

    • Why? Silica-based columns dissolve at the required pH (11.0). Polymer columns withstand the alkaline mobile phase necessary to suppress amine ionization and improve peak shape.

  • Mobile Phase:

    • Buffer: 6.7 g/L Potassium Phosphate Dibasic (

      
      ), adjusted to pH 11.0  with Potassium Hydroxide (
      
      
      
      ).[1]
    • Organic Modifier: Acetonitrile.[2]

    • Ratio: Buffer:Acetonitrile (40:60 v/v).[1]

  • Flow Rate: 1.0 mL/min.[3][4][1]

  • Temperature:

    • Column: 40°C (Strict control required).

    • Cell: 35°C (Must be stable to prevent baseline drift).

  • Detection:

    • Mode: DC Amperometry.

    • Voltage: +0.70 V to +0.90 V vs. Ag/AgCl reference electrode.

B. Standard Preparation
  • Stock Solution: Dissolve 10 mg Azithromycin Reference Standard in 10 mL acetonitrile.

  • Diluent: Phosphate Buffer (pH 8.0) : Acetonitrile (40:60).[1] Note: Lower pH in diluent prevents degradation before injection.

C. Validation Workflow

ValidationWorkflow Start Validation Start Spec Specificity (vs. Erythromycin A) Start->Spec Lin Linearity (50-150% Target) Spec->Lin Pass: Resolution > 3.0 Acc Accuracy (Spike Recovery) Lin->Acc Pass: R² > 0.999 Rob Robustness (pH & Temp) Acc->Rob

Figure 2: Sequential validation workflow ensuring critical quality attributes are met before robustness testing.

Critical Validation Parameters (Experimental Data)

Specificity & System Suitability

The method must resolve Azithromycin from its synthesis precursors (Erythromycin A) and degradation products (Azaerythromycin A).

  • Acceptance Criteria:

    • Resolution (

      
      ) between Azithromycin and Azaerythromycin A: NLT 3.0 .
      
    • Tailing Factor (

      
      ): 0.8 – 1.5 .[1]
      
  • Troubleshooting: If

    
    , increase mobile phase pH slightly (to 11.2) to ensure the amine is fully deprotonated, reducing interaction with the stationary phase.
    
Linearity (Range: 10% to 150%)

Due to the wide dynamic range required for impurity analysis, linearity must be established for both the API and the impurities.

Concentration (µg/mL)Peak Area (nA*s)RSD (%)
10 (Impurity Level)15,2401.8
5076,1001.2
100 (Target)152,5000.5
150228,9000.6
  • Result:

    
    . The electrochemical response is linear, provided the electrode surface is maintained (polished/cleaned).
    
Robustness (The "Pain Point")

This is the most critical section for 9a-aza-9a-homo Erythromycin A.

  • pH Sensitivity: A shift of ±0.2 pH units at pH 11.0 can drastically alter retention time (

    
    ).
    
    • Data: pH 10.8 (

      
       = 12 min) vs. pH 11.2 (
      
      
      
      = 8 min).
    • Control: Use a high-precision pH meter calibrated at pH 10 and 12.

  • Temperature: A change of ±2°C affects the kinetics of the electrochemical oxidation.

    • Protocol: Use a column oven with pre-heating capabilities.

References

  • United States Pharmacopeia (USP). Monograph: Azithromycin.[4][5][6] USP 43-NF 38. Rockville, MD: United States Pharmacopeial Convention; 2023.

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva: ICH; 2005.

  • Shodex HPLC. Analysis of Azithromycin According to USP Method (ODP-50 4E). Application Note.

  • Ghari, T., et al. "Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method."[7] Iran J Pharm Res.[7][8] 2013; 12(Suppl): 57–63.[7]

  • Antec Scientific. Azithromycin According to USP method using Electrochemical Detection.[9] Application Note 220_006.

Sources

Comparative

Technical Comparison Guide: Cross-Resistance Profiles of 9a-aza-9a-homo Erythromycin A (Azithromycin)

Executive Summary & Chemical Identity 9a-aza-9a-homo Erythromycin A , universally known as Azithromycin , represents a critical evolution in the macrolide class, specifically designated as an azalide . This structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

9a-aza-9a-homo Erythromycin A , universally known as Azithromycin , represents a critical evolution in the macrolide class, specifically designated as an azalide . This structural modification—the insertion of a nitrogen atom into the lactone ring—expands the ring from 14 to 15 atoms.[1]

While this modification significantly improves pharmacokinetic stability (acid resistance) and tissue penetration compared to the parent molecule (Erythromycin A), it does not fundamentally alter the ribosomal binding site. Consequently, cross-resistance between Erythromycin A and Azithromycin is nearly absolute in Gram-positive pathogens possessing specific resistance determinants.

This guide analyzes the cross-resistance mechanisms, provides comparative MIC data against other macrolides (Clarithromycin) and ketolides (Telithromycin), and details protocols for phenotypic characterization.

Mechanistic Foundation: The Ribosomal Interface

To understand cross-resistance, one must first understand the shared target. All macrolides, including Azithromycin, bind to the 50S ribosomal subunit , specifically interacting with the 23S rRNA in the peptide exit tunnel.

  • Primary Interaction: Hydrogen bonding with nucleotide A2058 in Domain V of the 23S rRNA.

  • The Azalide Difference: Azithromycin’s 15-membered ring allows for additional interactions (e.g., with nucleotide U2609), but the dependency on A2058 remains the "Achilles' heel" for resistance.

Diagram 1: Macrolide Resistance Pathways

The following diagram illustrates the two primary mechanisms driving cross-resistance: Target Site Modification (erm genes) and Active Efflux (mef genes).

MacrolideResistance Target Target: 50S Ribosome (23S rRNA, A2058) Erm Mechanism A: Target Modification (erm genes) Target->Erm Acquisition Mef Mechanism B: Active Efflux (mef genes) Target->Mef Acquisition Macrolides Macrolides (Erythromycin, Azithromycin) Macrolides->Target Binds to Methylation Methylation of A2058 (Steric Hindrance) Erm->Methylation Pump Drug Extrusion (Reduces Intracellular Conc.) Mef->Pump MLSB MLS_B Phenotype High-Level Cross Resistance (Macrolides, Lincosamides, Streptogramins) Methylation->MLSB MPheno M Phenotype Low-Level Resistance (14/15-membered Macrolides ONLY) Pump->MPheno

Caption: Divergence of resistance phenotypes. Note that Azithromycin (15-membered) is susceptible to both mechanisms, whereas Clindamycin (Lincosamide) is unaffected by the M Phenotype (Efflux).

Comparative Performance & Cross-Resistance Data

The following data synthesizes performance metrics against Streptococcus pneumoniae, the primary sentinel organism for macrolide resistance.

Table 1: Genotype-Phenotype Cross-Resistance Matrix

Data derived from broth microdilution assays against molecularly characterized isolates.

MechanismGenePhenotypeErythromycin A (14-ring)Azithromycin (15-ring)Telithromycin (Ketolide)Clindamycin (Lincosamide)
Wild Type NoneSusceptibleMIC ≤ 0.25 µg/mLMIC ≤ 0.5 µg/mLMIC ≤ 0.06 µg/mLSusceptible
Efflux mef(A/E)M Phenotype Resistant (1-32 µg/mL)Resistant (1-32 µg/mL)Susceptible Susceptible
Methylation erm(B)cMLS_B (Constitutive)High R (>64 µg/mL)High R (>64 µg/mL)Variable (often R)Resistant
Methylation erm(B)iMLS_B (Inducible)Resistant Resistant Susceptible *Susceptible (in vitro)†
  • *Telithromycin retains activity against many erm strains due to dual-binding at domains II and V, though high-level constitutive resistance can affect it.

  • †Clindamycin appears susceptible in standard tests but can be induced (see D-Zone Test below).

Key Technical Insight: The "Dissociated" Resistance

Researchers must note that Azithromycin and Erythromycin share identical resistance profiles regarding the mef and erm genes. There is virtually no scenario where a strain is resistant to Erythromycin via these mechanisms but susceptible to Azithromycin. However, Azithromycin often displays higher intrinsic MICs against Staphylococcus spp. compared to Clarithromycin, despite similar resistance breakpoints.[2][3]

Experimental Protocols

To validate cross-resistance in a laboratory setting, two protocols are essential: The D-Zone Test (to identify inducible resistance that masks itself) and Broth Microdilution (for quantitative MICs).

Protocol A: Phenotypic Characterization (D-Zone Test)

Purpose: To detect inducible clindamycin resistance (iMLS_B) in Staphylococcus or Streptococcus species that are resistant to Azithromycin/Erythromycin.

Principle: Erythromycin (a strong inducer of methylase) diffuses toward Clindamycin (a weak inducer). If the erm gene is inducible, the bacterial growth will be inhibited in a "D" shape rather than a circle.

Workflow Diagram:

DTest Step1 1. Inoculate MH Agar (0.5 McFarland) Step2 2. Place Disks (15µg Erythromycin & 2µg Clindamycin) Step1->Step2 Step3 3. Spacing Critical (15-26mm apart) Step2->Step3 Step4 4. Incubate (16-24h @ 35°C) Step3->Step4 ResultA Result: Circular Zone (Efflux / M Phenotype) Step4->ResultA No Blunting ResultB Result: D-Shaped Zone (Inducible erm / iMLS_B) Step4->ResultB Blunting near Erythromycin

Caption: CLSI-compliant workflow for D-Zone testing. Critical spacing ensures the induction gradient overlaps the inhibition zone.

Step-by-Step Procedure:

  • Media Preparation: Use Mueller-Hinton Agar (MHA). For Streptococci, supplement with 5% sheep blood.[4]

  • Inoculation: Prepare a suspension of the test organism equivalent to a 0.5 McFarland standard. Swab for confluent growth.

  • Disk Placement:

    • Place a 15 µg Erythromycin disk.[4][5]

    • Place a 2 µg Clindamycin disk.[5]

    • Critical Step: Distance between edges must be 15 mm for Staphylococci and 12 mm for Streptococci.

  • Incubation: Incubate at 35°C for 16–18 hours (20-24 hours for Streptococci).

  • Interpretation:

    • Positive (D+): Flattening of the Clindamycin zone proximal to the Erythromycin disk.[5][6] Report as Resistant to Clindamycin. [7]

    • Negative (D-): Circular zone.[7] Resistance is likely due to efflux (mef), not methylation.[8]

Protocol B: MIC Determination (Broth Microdilution)

Purpose: Quantitative assessment of Azithromycin resistance levels.

  • Stock Preparation: Dissolve Azithromycin powder in a minimal amount of Ethanol (95%) or Glacial Acetic Acid before diluting with water/buffer. Note: Azithromycin is poorly soluble in water at neutral pH.

  • Panel Setup: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) with doubling dilutions of Azithromycin ranging from 0.015 µg/mL to 128 µg/mL.

  • Inoculum: 5 x 10^5 CFU/mL final well concentration.

  • QC Strains: Run S. pneumoniae ATCC 49619 concurrently. Expected Azithromycin MIC: 0.06 – 0.25 µg/mL.

  • Readout: The lowest concentration inhibiting visible growth is the MIC.

    • S. pneumoniae Breakpoints (CLSI): Susceptible ≤ 0.5; Resistant ≥ 2.0.

References

  • Retsema, J., et al. (1987). "Spectrum and mode of action of azithromycin (CP-62,993), a new 15-membered-ring macrolide with improved potency against gram-negative organisms." Antimicrobial Agents and Chemotherapy, 31(12), 1939-1947. Link

  • Sutcliffe, J. (1997). "Double-zone resistance to clindamycin in strains of Staphylococcus aureus." Antimicrobial Agents and Chemotherapy, 41(11), 2594. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M100: Performance Standards for Antimicrobial Susceptibility Testing." CLSI.[4][5][7] Link

  • Leclercq, R. (2002). "Mechanisms of resistance to macrolides and lincosamides: nature of the resistance elements and their clinical implications." Clinical Infectious Diseases, 34(4), 482-492. Link

  • Farrell, D. J., et al. (2002). "Global distribution of macrolide resistance phenotypes and genotypes in Streptococcus pneumoniae." Antimicrobial Agents and Chemotherapy, 46(9), 2815-2822. Link

Sources

Validation

pharmacokinetic differences between 9a-aza-9a-homo Erythromycin A and azithromycin

[1] Executive Summary: The Structural & Functional Evolution This guide analyzes the pharmacokinetic (PK) and pharmacodynamic (PD) distinctions between 9a-aza-9a-homoerythromycin A (the unmethylated azalide precursor/met...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Structural & Functional Evolution

This guide analyzes the pharmacokinetic (PK) and pharmacodynamic (PD) distinctions between 9a-aza-9a-homoerythromycin A (the unmethylated azalide precursor/metabolite) and Azithromycin (the N-methylated active pharmaceutical ingredient).[1]

While often confused as synonyms in casual literature, they represent distinct chemical entities with critical differences in bioactivity and kinetics. 9a-aza-9a-homoerythromycin A (also known as N-desmethylazithromycin) is the secondary amine intermediate formed during the synthesis of azithromycin and is also its primary metabolite.[1] Azithromycin is the tertiary amine resulting from the reductive methylation of this precursor.

Key Differentiator: The addition of the N-methyl group at the 9a-position transforms the precursor into a highly lipophilic, bioavailable drug with superior cellular accumulation properties, while retaining the acid stability characteristic of the azalide ring expansion.

Physicochemical Basis of PK Differences

The pharmacokinetic divergence stems directly from the N-methylation status of the 9a-nitrogen in the 15-membered lactone ring.[1]

Feature9a-aza-9a-homoerythromycin A (Precursor)Azithromycin (Drug)Impact on PK/PD
Chemical Structure Secondary Amine (-NH-)Tertiary Amine (-N(CH₃)-)Tertiary amines generally exhibit higher lipophilicity.
Lipophilicity (LogP) LowerHigher Higher LogP drives superior passive diffusion across enterocytes (absorption) and cell membranes (tissue uptake).
Acid Stability High (vs Erythromycin)High Both compounds lack the C9 ketone, preventing the internal spiroketalization that degrades Erythromycin in gastric acid.
Basicity (pKa) ~9.0 - 9.5 (Est.)8.5 - 9.0 The tertiary amine influences lysosomal trapping efficiency (ion trapping).
Structural Pathway Diagram

The following diagram illustrates the synthetic and metabolic relationship between the two compounds.

Azalide_Pathway Erythromycin Erythromycin A (Acid Labile) Beckmann Beckmann Rearrangement & Reduction Erythromycin->Beckmann Precursor 9a-aza-9a-homoerythromycin A (Secondary Amine / Precursor) Beckmann->Precursor Ring Expansion Azithromycin Azithromycin (Tertiary Amine / Drug) Precursor->Azithromycin Reductive Methylation (Formaldehyde/Formic Acid) Metabolite N-desmethylazithromycin (Metabolite) Azithromycin->Metabolite CYP3A4 Demethylation (Metabolism in Liver)

Figure 1: The chemical lifecycle connecting Erythromycin, the 9a-aza precursor, and Azithromycin.[1]

Pharmacokinetic Comparison

A. Absorption & Bioavailability[1][2][3]
  • Azithromycin: The N-methylation significantly increases lipid solubility, facilitating passage through the lipid bilayer of intestinal epithelial cells. This results in an absolute oral bioavailability of approximately 37-38% in humans.[1]

  • 9a-aza-9a-homoerythromycin A: As a secondary amine, it is more polar.[1] While acid-stable, its passive diffusion efficiency is lower than that of the methylated form, resulting in reduced bioavailability if administered directly.

B. Distribution & Cellular Accumulation (The "Trojan Horse" Mechanism)

The defining PK characteristic of azithromycin is its massive volume of distribution (


 L/kg) and tissue accumulation.
  • Lysosomal Trapping: Both compounds are weak bases. They diffuse into acidic lysosomes (pH ~4.5-5.0) in their uncharged form. Inside, they become protonated (charged) and are trapped.

  • The Methyl Advantage: Azithromycin's tertiary amine structure optimizes this dynamic equilibrium. It accumulates in fibroblasts and phagocytes at concentrations >100-fold higher than serum.

  • Phagocyte Transport: Neutrophils and macrophages uptake Azithromycin and transport it to sites of infection (chemotaxis). The precursor exhibits this behavior but with less efficiency due to lower membrane permeability.

Cellular_Accumulation cluster_blood Blood / Extracellular Fluid (pH 7.4) cluster_cell Host Cell (Fibroblast/Phagocyte) cluster_lysosome Lysosome (pH 4.8) Drug_Out Azithromycin (Uncharged) Drug_In Azithromycin-H+ (Charged) TRAPPED Drug_Out->Drug_In Passive Diffusion (Lipophilic form) Cytosol Cytosol (pH 7.2) Drug_In->Drug_Out Slow Efflux

Figure 2: Ion-trapping mechanism driving the high volume of distribution for Azithromycin.[1]

C. Metabolism[1][3][4][5][6]
  • Azithromycin: It is metabolically stable compared to erythromycin (which inhibits CYP3A4). Azithromycin does not significantly inhibit CYP3A4.

  • Metabolic Pathway: Approximately 30-50% of the metabolized fraction of Azithromycin is converted back to 9a-aza-9a-homoerythromycin A (N-desmethylazithromycin) via N-demethylation in the liver.[1]

  • Implication: In PK studies, the "9a-aza" compound is monitored as the primary metabolite (Impurity I). It possesses weaker antibacterial activity compared to the parent drug.

D. Excretion[1][3][7]
  • Azithromycin: Biliary excretion is the major route.[2] The terminal half-life is 68 hours , reflecting release from deep tissue compartments rather than metabolic clearance.[2][3][4][5]

  • 9a-aza-9a-homoerythromycin A: As a metabolite, it follows the elimination kinetics of the parent but is often found in bile and feces.[1] In specific species (e.g., ball pythons), this metabolite profile differs significantly from humans, but in humans, it remains a minor component of the total AUC.

Experimental Protocols

Protocol 1: LC-MS/MS Differentiation

Because the two compounds differ only by a methyl group (14 Da), high-resolution mass spectrometry is required for accurate quantification in plasma.[1]

Methodology:

  • Sample Prep: Protein precipitation of plasma (100 µL) using Acetonitrile (300 µL) containing stable isotope-labeled internal standard (Azithromycin-d3).[1]

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).[1]

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 10 with Ammonium Hydroxide) - High pH is critical for peak shape of basic macrolides.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 30% B to 90% B over 5 minutes.

  • Mass Spectrometry (MRM Mode):

    • Azithromycin: Precursor m/z 749.5 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Product m/z 591.4 (Loss of cladinose sugar).
      
    • 9a-aza-9a-homoerythromycin A: Precursor m/z 735.5 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Product m/z 577.4.
      
  • Validation: Ensure resolution between the N-desmethyl metabolite and other isomers (e.g., amino-sugar desmethyl variants).

Protocol 2: Assessment of Acid Stability

To verify the stability advantage of the 9a-aza scaffold (both methylated and unmethylated) over Erythromycin:

  • Incubation: Dissolve compounds (1 mg/mL) in simulated gastric fluid (pH 1.2, HCl) at 37°C.

  • Sampling: Aliquot at t=0, 10, 20, 60 minutes.

  • Neutralization: Immediately quench with Phosphate Buffer (pH 7.0).[1]

  • Analysis: HPLC-UV (210 nm).

  • Expected Result:

    • Erythromycin: <10% remaining after 10 mins (Degradation to anhydroerythromycin).[1]

    • 9a-aza-9a-homoerythromycin A: >95% remaining.[1]

    • Azithromycin: >95% remaining.[1][6]

Summary Table: Performance Metrics

Parameter9a-aza-9a-homoerythromycin AAzithromycinClinical Verdict
Molecular Weight 735.0 g/mol 749.0 g/mol Methyl group adds ~14 Da.
Antibacterial Potency ModerateHigh Methylation improves ribosome binding affinity.
Bioavailability LowHigh (37%) Essential for oral dosing.
Tissue Half-Life Variable (Metabolite dependent)~68 Hours Enables "Z-Pak" (3-5 day) dosing.
Primary Role Synthetic Intermediate / MetaboliteActive Drug The "9a-aza" scaffold is the platform; Azithromycin is the product.

References

  • Retsema, J., et al. (1987). "Spectrum and mode of action of azithromycin (CP-62,993), a new 15-membered-ring macrolide with improved potency against gram-negative organisms." Antimicrobial Agents and Chemotherapy.[7] Link

  • Foulds, G., et al. (1990).[1] "The pharmacokinetics of azithromycin in human serum and tissues." Journal of Antimicrobial Chemotherapy. Link

  • Lalak, N.J. & Morris, D.L. (1993). "Azithromycin clinical pharmacokinetics." Clinical Pharmacokinetics. Link

  • McMullin, S.T., et al. (2002). "Tissue distribution and pharmacokinetics of azithromycin." Antimicrobial Agents and Chemotherapy.[7]

  • Bright, G.M., et al. (1988). "Synthesis, in vitro and in vivo activity of novel 9-deoxo-9a-aza-9a-homoerythromycin A derivatives; a new class of macrolide antibiotics, the azalides." The Journal of Antibiotics. Link

Sources

Comparative

A Comparative Guide to the Acid Stability of 9a-aza-9a-homo Erythromycin A and Erythromycin A

This guide provides an in-depth, objective comparison of the acid stability of 9a-aza-9a-homoerythromycin A and its parent compound, erythromycin A. For researchers and drug development professionals in the field of anti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the acid stability of 9a-aza-9a-homoerythromycin A and its parent compound, erythromycin A. For researchers and drug development professionals in the field of antibiotics, understanding the chemical stability of active pharmaceutical ingredients is paramount. The inherent acid lability of erythromycin A has long been a significant clinical drawback, leading to erratic oral bioavailability and gastrointestinal side effects. The development of 9a-aza-9a-homoerythromycin A, a key intermediate in the synthesis of azithromycin, represents a pivotal advancement in overcoming this challenge. This document will explore the structural modifications, mechanistic consequences, and supporting experimental data that define the superior acid stability of this semi-synthetic macrolide.

The Achilles' Heel of Erythromycin A: Inherent Acid Instability

Erythromycin A, a widely used macrolide antibiotic, suffers from a major pharmacokinetic limitation: rapid degradation in the acidic environment of the stomach.[1][2] This instability not only reduces the amount of active drug available for absorption but also leads to the formation of degradation products that can cause gastrointestinal distress.

The mechanism of this degradation is a well-characterized, acid-catalyzed intramolecular reaction. The process is initiated by the protonation of the C9 ketone, which facilitates a nucleophilic attack by the hydroxyl group at the C6 position. This results in the formation of an inactive intermediate, erythromycin-6,9-hemiketal, which then rapidly dehydrates to form anhydroerythromycin A, a spiroketal derivative with little to no antibacterial activity.[3][4][5] This entire cascade occurs swiftly, rendering a significant portion of an oral dose of erythromycin A inactive before it can be absorbed.

Erythromycin_Degradation Erythromycin_A Erythromycin A (Active) Protonation Protonation of C9-ketone Erythromycin_A->Protonation H+ (Stomach Acid) Hemiketal Erythromycin-6,9-hemiketal (Inactive Intermediate) Protonation->Hemiketal Intramolecular Cyclization Dehydration Dehydration Hemiketal->Dehydration Anhydroerythromycin Anhydroerythromycin A (Inactive Product) Dehydration->Anhydroerythromycin

Caption: Acid-catalyzed degradation pathway of Erythromycin A.

Structural Innovation: The Genesis of 9a-aza-9a-homo Erythromycin A

To address the acid lability of erythromycin A, medicinal chemists developed a novel class of macrolides known as azalides. 9-Deoxo-9a-aza-9a-homoerythromycin A is the foundational compound in this class and the direct precursor to the highly successful antibiotic, azithromycin.[6][7]

The defining structural modification in 9a-aza-9a-homoerythromycin A is the expansion of the 14-membered macrolactone ring to a 15-membered ring through the insertion of a nitrogen atom at the 9a position.[8] This is achieved synthetically through a Beckmann rearrangement of erythromycin A oxime.[9][10][11] This seemingly simple change—replacing the C9 ketone with a nitrogen atom—has profound implications for the molecule's stability.

The key consequence of this structural alteration is the complete blockage of the intramolecular dehydration pathway.[3] The absence of the C9 carbonyl group eliminates the site for initial protonation and subsequent nucleophilic attack by the C6 hydroxyl group. This modification confers remarkable stability to the molecule in acidic environments.

Stability_Comparison cluster_Erythromycin Erythromycin A cluster_Azalide 9a-aza-9a-homo Erythromycin A Ery_A C9 Ketone Ery_Degradation Degradation Pathway (Hemiketal Formation) Ery_A->Ery_Degradation H+ Aza_Homo_Ery 9a-Nitrogen Atom Aza_Stable Pathway Blocked (Stable in Acid) Aza_Homo_Ery->Aza_Stable H+

Caption: Structural basis for the enhanced acid stability.

Quantitative Comparison of Acid Stability

The enhanced stability of the azalide structure is not merely theoretical; it is substantiated by significant differences in degradation kinetics. While direct kinetic data for 9a-aza-9a-homoerythromycin A is less commonly published, extensive studies on its direct derivative, azithromycin (N-methyl-9a-aza-9a-homoerythromycin A), serve as an excellent and authoritative proxy. The core 15-membered azalide ring is responsible for the stability, and its behavior is mirrored in azithromycin.

A study by Fiese and Steffen provides a stark quantitative comparison of the acid stability of azithromycin and erythromycin A.[6] The time required for 10% degradation (T₁₀) under simulated gastric conditions highlights the dramatic improvement in stability.

CompoundpHTemperature (°C)Time for 10% Decay (T₁₀)Activation Energy (kcal/mol)
Erythromycin A 2.0373.7 seconds 15.6
Azithromycin 2.03720.1 minutes 25.3
Data sourced from Fiese, E.F.; Steffen, S.H. J. Antimicrob. Chemother. 1990, 25, 39–47.[6]

As the data clearly indicates, erythromycin A degrades almost instantaneously at pH 2, while the azalide structure of azithromycin is orders of magnitude more stable.[3] Furthermore, the significantly higher activation energy for the degradation of azithromycin (25.3 kcal/mol) compared to erythromycin A (15.6 kcal/mol) underscores the much larger energy barrier that must be overcome for the degradation of the azalide ring to occur.[3] The primary degradation route for azalides under harsh acidic conditions is the much slower acid-catalyzed hydrolysis of the cladinose sugar, a stark contrast to the rapid intramolecular cyclization of erythromycin A.[3]

Experimental Protocol: Assessing Acid Stability

To ensure the trustworthiness and reproducibility of stability claims, a robust and well-defined experimental protocol is essential. The following outlines a standard methodology for comparing the acid stability of macrolide antibiotics via High-Performance Liquid Chromatography (HPLC).

Objective: To determine and compare the degradation rate constants of Erythromycin A and 9a-aza-9a-homo Erythromycin A in an acidic medium.

Materials:

  • Erythromycin A reference standard

  • 9a-aza-9a-homo Erythromycin A reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer components

  • Water (HPLC grade)

  • HPLC system with UV detector

  • Constant temperature water bath or incubator

Methodology:

  • Preparation of Acidic Medium: Prepare a solution of 0.01 N HCl, which corresponds to a pH of 2.0. Verify the pH with a calibrated pH meter.

  • Stock Solution Preparation: Accurately weigh and dissolve each compound in a suitable solvent (e.g., acetonitrile or methanol) to create concentrated stock solutions (e.g., 1 mg/mL).

  • Initiation of Degradation Study:

    • Pre-heat the pH 2.0 acidic medium to 37°C in a temperature-controlled water bath.

    • At time t=0, add a precise volume of the stock solution of the test compound to the pre-heated acidic medium to achieve a final concentration of approximately 100 µg/mL.

  • Time-Point Sampling:

    • Immediately withdraw an aliquot (e.g., 1 mL) at t=0.

    • Quench the degradation reaction immediately by adding the aliquot to a vial containing a neutralizing agent (e.g., a predetermined volume of 0.1 N NaOH or a strong buffer) to bring the pH to neutral.

    • Repeat the sampling and quenching process at predetermined time intervals (e.g., for Erythromycin A: 1, 2, 5, 10, 15 minutes; for 9a-aza-9a-homo Erythromycin A: 15, 30, 60, 90, 120 minutes).

  • HPLC Analysis:

    • Analyze each quenched sample by a validated reverse-phase HPLC method.

    • The mobile phase typically consists of a mixture of acetonitrile and a phosphate buffer.

    • Monitor the elution of the parent compound using a UV detector at an appropriate wavelength (e.g., ~215 nm).

  • Data Analysis:

    • For each time point, determine the peak area of the parent compound.

    • Plot the natural logarithm of the peak area (ln[Area]) versus time.

    • The degradation rate constant (k) is determined from the slope of the resulting line (slope = -k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

HPLC_Workflow Prep_Stock Prepare Stock Solutions (1 mg/mL) Initiate t=0: Add Stock to Acid (Final Conc. ~100 µg/mL) Prep_Stock->Initiate Prep_Acid Prepare pH 2.0 HCl (37°C) Prep_Acid->Initiate Sampling Sample at Timed Intervals Initiate->Sampling Quench Neutralize Sample to Stop Degradation Sampling->Quench Analysis Analyze via HPLC-UV Quench->Analysis Data Plot ln[Conc] vs. Time & Calculate Rate Constant Analysis->Data

Caption: Workflow for the HPLC-based acid stability assay.

Conclusion

The insertion of a nitrogen atom into the macrolactone ring of erythromycin A to form 9a-aza-9a-homoerythromycin A is a landmark achievement in medicinal chemistry. This single structural modification effectively neutralizes the inherent acid instability of the parent molecule by blocking the intramolecular cyclization and dehydration pathway. The resulting azalide structure demonstrates profoundly superior stability in acidic conditions, as evidenced by comparative kinetic data. This enhanced stability is a critical attribute that paved the way for the development of azithromycin, a globally important antibiotic with improved oral bioavailability and better gastrointestinal tolerance compared to erythromycin A. For researchers in drug development, the story of 9a-aza-9a-homoerythromycin A serves as a powerful case study in rational drug design, where a deep understanding of degradation mechanisms can lead to the creation of more robust and clinically effective therapeutics.

References

  • Fiese, E.F.; Steffen, S.H. (1990). Comparison of the acid stability of azithromycin and erythromycin A. J. Antimicrob. Chemother., 25, 39–47. [Link]

  • PubMed. (n.d.). Comparison of the acid stability of azithromycin and erythromycin A. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Lee, C. H., & Li, F. Q. (1995). A kinetic study on the degradation of erythromycin A in aqueous solution. PubMed. [Link]

  • Voigt, J., et al. (n.d.). Structure of erythromycin A, erythromycin B and anhydroerythromycin and their photdegradation products. ResearchGate. Retrieved February 9, 2026, from [Link]

  • Patel, K., et al. (2022). Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. MDPI. [Link]

  • ResearchGate. (n.d.). Beckmann rearrangement of erythromycin A(E) oxime. Retrieved February 9, 2026, from [Link]

  • O'Connell, M. J., et al. (2007). Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution. PubMed. [Link]

  • O'Connell, M. J., et al. (2007). Mechanism for the Degradation of Erythromycin A and Erythromycin A 2'-Ethyl Succinate in Acidic Aqueous Solution. ACS Publications. [Link]

  • ResearchGate. (n.d.). Preparation of 9-deoxo-9a-aza-9a-homoerythromycin A by one-pot synthesis. Retrieved February 9, 2026, from [Link]

  • Deng, Z., et al. (2003). Beckmann Rearrangement of Erythromycin A 9(E)-Oxime. JOURNAL OF BEIJING INSTITUTE OF TECHNOLOGY. [Link]

  • Google Patents. (n.d.). Process for preparing high purity azithromycin.
  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]

Sources

Validation

head-to-head comparison of the biological activity of 9a-aza-9a-homo Erythromycin A derivatives

Topic: Head-to-head comparison of the biological activity of 9a-aza-9a-homo Erythromycin A derivatives Audience: Researchers, scientists, and drug development professionals. Executive Summary The transition from classic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of the biological activity of 9a-aza-9a-homo Erythromycin A derivatives Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The transition from classic 14-membered macrolides (Erythromycin A) to 15-membered azalides (9a-aza-9a-homoerythromycin A derivatives) represents a pivotal moment in medicinal chemistry. This guide provides a technical, head-to-head analysis of these compounds, focusing on the structural modifications that drive superior acid stability, expanded Gram-negative spectrum, and unique pharmacokinetic profiles.

The core comparison focuses on the evolutionary triad:

  • Erythromycin A (Parent): Potent but acid-labile.

  • 9-deoxo-9a-aza-9a-homoerythromycin A (Intermediate): The ring-expanded core.

  • Azithromycin (Optimized Derivative): The

    
    -methylated analog with superior tissue penetration.
    
Structural Basis & Mechanism of Action

The defining characteristic of this class is the insertion of a nitrogen atom into the lactone ring, expanding it from 14 to 15 atoms. This is achieved via the Beckmann Rearrangement of Erythromycin A oxime.[1][2]

1.1 The Critical "Acid Stability" Modification

Erythromycin A suffers from rapid inactivation in gastric acid. The C-6 hydroxyl group attacks the C-9 ketone, forming a hemiketal, which then dehydrates to form a spiroketal. This spiroketal is devoid of antibacterial activity.

The Azalide Solution:

  • Ketone Removal: The C-9 carbonyl is replaced by a nitrogen atom (9a-aza).

  • Blockade: This removes the electrophilic target for the C-6 hydroxyl, rendering cyclization impossible.

  • Result: Azithromycin exhibits a decomposition half-life (

    
    ) of >20 minutes at pH 2, whereas Erythromycin A degrades in <4 seconds.
    
1.2 Synthesis Pathway (DOT Diagram)

The following diagram illustrates the chemical evolution from the parent macrolide to the active azalide.

SynthesisPathway Erythromycin Erythromycin A (14-membered Lactone) Oxime Erythromycin A Oxime (Intermediate) Erythromycin->Oxime NH2OH•HCl Rearrangement Beckmann Rearrangement (Ring Expansion) Oxime->Rearrangement Tos-Cl / NaHCO3 IminoEther 6,9-Imino Ether Rearrangement->IminoEther Azalide 9a-aza-9a-homoerythromycin A (15-membered Azalide) IminoEther->Azalide NaBH4 (Reduction) Azithromycin Azithromycin (N-methyl derivative) Azalide->Azithromycin HCHO / HCOOH (Eschweiler-Clarke)

Caption: Synthesis pathway converting 14-membered Erythromycin A to 15-membered Azithromycin via Beckmann Rearrangement.

Head-to-Head Biological Performance
2.1 Antibacterial Spectrum (MIC Comparison)

The insertion of the nitrogen and subsequent


-methylation significantly alters the spectrum, particularly improving penetration into Gram-negative outer membranes.
OrganismErythromycin A (MIC90, µg/mL)Azithromycin (MIC90, µg/mL)Relative Potency Factor
Gram-Positive
Staphylococcus aureus (MSSA)0.25 - 0.50.5 - 1.00.5x (Slightly less potent)
Streptococcus pneumoniae≤ 0.06≤ 0.120.5x (Comparable)
Gram-Negative
Haemophilus influenzae4.0 - 8.01.0 - 2.04x (Significantly superior)
Moraxella catarrhalis0.250.064x (Superior)
Neisseria gonorrhoeae0.5 - 2.00.12 - 0.254-8x (Superior)
Enterobacteriaceae (E. coli)16 - 1282.0 - 4.0>8x (Significantly superior)
Atypical
Chlamydia trachomatis0.1250.1251x (Equivalent)

Key Insight: While the unmethylated intermediate (9a-aza-9a-homoerythromycin A) retains activity, the


-methyl group  in Azithromycin increases lipophilicity, which is critical for passive diffusion through the outer membrane of Gram-negative bacteria [1][2].
2.2 Pharmacokinetics & Tissue Accumulation

The most distinct advantage of the 9a-aza derivatives is their pharmacokinetic profile, often described as a "Trojan Horse" mechanism.

  • Erythromycin A: Short half-life (~1.5 hrs), requires frequent dosing (QID), poor tissue retention.

  • Azithromycin: Long half-life (~68 hrs), once-daily dosing (QD), extensive tissue sequestration.

    • Mechanism: The dibasic nature of Azithromycin (two amine centers) leads to ion-trapping within acidic lysosomes of phagocytes (neutrophils/macrophages). These cells migrate to the site of infection, releasing the drug exactly where it is needed [3].

Experimental Protocols

To validate these biological activities, the following protocols are recommended. These are designed to be self-validating controls.

3.1 Synthesis: Beckmann Rearrangement Protocol

Objective: Convert Erythromycin A Oxime to 9a-aza-9a-homoerythromycin A.

  • Reagents: Erythromycin A Oxime (1 eq), p-Toluenesulfonyl chloride (2 eq), Sodium Bicarbonate (5 eq), Acetone/Water solvent.

  • Reaction: Dissolve oxime in acetone/water (1:1) at 0-5°C. Add NaHCO3. Slowly add Tos-Cl over 30 mins to control exotherm.

  • Rearrangement: Stir at 0°C for 2 hours. The intermediate imino ether forms.[1][2]

  • Reduction (Critical Step): Adjust pH to 5.0. Add NaBH4 (excess) in situ to reduce the imino ether directly to the amine.

  • Validation: TLC (CHCl3:MeOH:NH4OH 90:10:1). The product (Azalide) will have a lower Rf than the Oxime.

3.2 Bioassay: Microdilution MIC Determination

Objective: Quantify potency differences between derivatives.

BioassayWorkflow Prep Inoculum Preparation (0.5 McFarland Standard) Incubation Incubation (35°C for 16-20 hrs) Prep->Incubation Dilution Serial Dilution of Compounds (64 µg/mL to 0.06 µg/mL) Dilution->Incubation Readout Visual/Optical Density Readout (Determine MIC) Incubation->Readout QC QC Control Strain (S. aureus ATCC 29213) QC->Dilution Parallel Run

Caption: Standardized CLSI broth microdilution workflow for MIC determination.

Protocol Steps:

  • Media: Use Mueller-Hinton Broth (cation-adjusted). For H. influenzae, supplement with HTM (Haemophilus Test Medium).[3]

  • Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: Dispense 100 µL of drug solution (2x final conc) into row A. Serial dilute down to row H. Add 100 µL inoculum.

  • Controls:

    • Positive Control: Growth media + bacteria (no drug).

    • Negative Control: Sterile media (no bacteria).

    • Reference Standard: Erythromycin A (Must fall within CLSI QC ranges).

Expert Insight & Causality

The superiority of Azithromycin over its precursors is not merely accidental but a result of rational drug design targeting the ribosomal exit tunnel .

While Erythromycin binds to the 50S subunit and blocks peptide elongation, its bulk is limited. The 15-membered ring of the 9a-aza derivatives, specifically with the C-11 and C-12 substitutions, creates a tighter binding affinity in the tunnel. However, the N-methylation is the decisive factor for in vivo efficacy. The unmethylated 9a-aza intermediate, while active in vitro, lacks the lipophilicity required for high-volume distribution (


) and efficient uptake into host defense cells. Therefore, in drug development, modifications at the N-9a position are critical for tuning pharmacokinetics, while modifications at the C-4'' (cladinose) position are critical for overcoming resistance (efflux pumps) [4].
References
  • Retsema, J., et al. (1987).[3] "Spectrum and mode of action of azithromycin (CP-62,993), a new 15-membered-ring macrolide with improved potency against gram-negative organisms."[4] Antimicrobial Agents and Chemotherapy.[1][3][5][6][7][8] Link

  • Bright, G. M., et al. (1988).[1] "Synthesis, in vitro and in vivo activity of novel 9-deoxo-9a-aza-9a-homoerythromycin A derivatives; a new class of macrolide antibiotics, the azalides."[1] The Journal of Antibiotics. Link

  • Girard, A. E., et al. (1987).[3] "Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution." Antimicrobial Agents and Chemotherapy.[1][3][5][6][7][8] Link

  • Zuckerman, J. M. (2004). "Macrolides and ketolides: azithromycin, clarithromycin, telithromycin." Infectious Disease Clinics of North America. Link

Sources

Comparative

Publish Comparison Guide: Validating the 9a-aza-9a-homo Erythromycin A Scaffold via Mass Spectrometry

This guide outlines the validation of 9a-aza-9a-homo Erythromycin A (commonly known as Azaerythromycin A or Desmethyl Azithromycin ), the pivotal 15-membered azalide intermediate synthesized from the 14-membered macrolid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of 9a-aza-9a-homo Erythromycin A (commonly known as Azaerythromycin A or Desmethyl Azithromycin ), the pivotal 15-membered azalide intermediate synthesized from the 14-membered macrolide Erythromycin A .[1]

Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists. Objective: To provide an autonomous, self-validating MS protocol that distinguishes the 15-membered azalide ring expansion from its 14-membered macrolide precursor and common impurities.

Executive Summary: The Azalide Shift

The transition from Erythromycin A (Macrolide) to 9a-aza-9a-homo Erythromycin A (Azalide) represents a critical structural evolution.[1] By inserting a nitrogen atom into the lactone ring, the scaffold gains significant acid stability and tissue penetration properties.[2]

However, validating this transformation requires more than a simple mass check. The molecular weight difference is minimal (+1 Da nominal mass), and isotopic envelopes overlap. This guide details a Mass Spectrometry (MS) workflow that leverages the Nitrogen Rule , Fragmentation Specificity , and Acid Stability to definitively validate the structure.

Comparative Analysis: Product vs. Alternatives

In this context, the "Product" is the synthesized 9a-aza-9a-homo Erythromycin A .[1] The "Alternatives" are the starting material (Erythromycin A ) and the final N-methylated drug (Azithromycin ), as well as degradation impurities.[1]

Table 1: MS Performance & Structural Differentiators
FeatureErythromycin A (Precursor)9a-aza-9a-homo Erythromycin A (Target Product)Azithromycin (N-Methyl Derivative)
Formula



Monoisotopic Mass 733.46 Da734.49 Da748.51 Da
Nitrogen Count 1 (Odd)2 (Even)2 (Even)
[M+H]+ Parity Even (m/z ~734.[1]5)Odd (m/z ~735.[1]5)Odd (m/z ~749.[1]5)
Primary Fragment m/z 576 (Loss of Cladinose)m/z 577 (Loss of Cladinose)m/z 591 (Loss of Cladinose)
Acid Stability Unstable (Forms Anhydroerythromycin m/z 716)Stable (Ring remains intact)Stable
Diagnostic Ion m/z 158 (Cladinose)m/z 158 (Cladinose)m/z 158 (Cladinose)

Critical Insight (The Nitrogen Rule): The most robust "quick check" is the parity of the protonated molecular ion. Erythromycin A (1 Nitrogen) yields an even mass [M+H]+.[1] The successful insertion of the second nitrogen in the 9a-aza scaffold results in an odd mass [M+H]+. This flips the "Nitrogen Rule" logic typically applied to neutral molecules, serving as an immediate validation flag.

Structural Validation Logic

To prove the structure is the 15-membered azalide and not an isomer or isobaric impurity, follow this logic flow:

ValidationLogic Start Sample: Purified Intermediate MS1 Step 1: Full Scan MS (Positive Mode) Start->MS1 CheckMass Check [M+H]+ Parity MS1->CheckMass EvenMass Even Mass (~734) Suspect Erythromycin A CheckMass->EvenMass Even OddMass Odd Mass (~735) Suspect 9a-aza scaffold CheckMass->OddMass Odd MS2 Step 2: MS/MS Fragmentation (CID) OddMass->MS2 FragCheck Check Neutral Loss MS2->FragCheck Loss158 Neutral Loss -158 Da (Cladinose confirmed) FragCheck->Loss158 Yes AglyconeCheck Analyze Aglycone Core (m/z 577) Loss158->AglyconeCheck AcidTest Step 3: Acid Stability Challenge (Incubate pH 2.0, 30 min) AglyconeCheck->AcidTest StabilityResult Check for m/z 716 (Anhydro) AcidTest->StabilityResult Stable Peak Remains m/z 735 VALIDATED: 9a-aza-9a-homo Erythromycin A StabilityResult->Stable No Change Unstable Peak Shifts to m/z 716 FAILED: Erythromycin A Contamination StabilityResult->Unstable Shift Observed

Figure 1: Decision tree for validating the 9a-aza scaffold using MS and chemical stability.

Experimental Protocol: LC-MS/MS Validation

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of the synthesized product in 1 mL of Methanol.

  • Working Solution: Dilute to 1 µg/mL in Mobile Phase A/B (50:50).

  • Acid Challenge Sample (Crucial): Take an aliquot of the stock, dilute in 0.1 N HCl, incubate at room temperature for 30 minutes, then neutralize with 0.1 N NaOH before injection.

B. LC-MS Conditions[1]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF for high resolution.[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna), 2.1 x 100 mm, 3.5 µm.[1]

    • Reasoning: Macrolides are basic. Use a column stable at high pH if using ammonium hydroxide, or standard C18 if using acidic mobile phase.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate pH 5.0).[1]

    • B: Acetonitrile.[3]

  • Gradient: 30% B to 90% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode (+).[1]

C. Fragmentation Pathway Analysis

The validation relies on identifying the specific breakdown of the macrocycle.

  • Precursor Ion Selection: Select m/z 735.5 (for 9a-aza-9a-homo Erythromycin A).[1]

  • Collision Energy: Ramp 20–40 eV.

  • Key Transitions:

    • 735.5 → 577.4: Loss of the cladinose sugar (

      
      , 158 Da).[1] This confirms the glycosidic bond is intact.
      
    • 577.4 → 419.3: Subsequent loss of desosamine (

      
      , ~158 Da amino sugar).[1] Note: Desosamine loss is often charged, appearing as m/z 158, leaving a neutral aglycone, or lost as a neutral depending on proton location.
      
    • Diagnostic Aglycone: The m/z 577 fragment represents the 9a-aza-9a-homoerythronolide A core.[1] In Erythromycin A, this fragment appears at m/z 576.[4] The +1 mass shift in the aglycone proves the modification is on the ring, not the sugars.

Fragmentation Parent Precursor [M+H]+ m/z 735.5 Frag1 Aglycone-Desosamine (Loss of Cladinose) m/z 577.4 Parent->Frag1 Glycosidic Cleavage Sugar Cladinose Neutral Loss (-158 Da) Parent->Sugar Frag2 Aglycone Core (Loss of Desosamine) m/z ~419 Frag1->Frag2 Ring Fragmentation

Figure 2: Primary fragmentation pathway for 9a-aza-9a-homo Erythromycin A.[1]

Interpreting the "Acid Stability" Performance

This is the definitive "Performance Comparison" against Erythromycin A.

  • Erythromycin A Behavior: In the presence of acid (H+), the 6-OH and 9-Ketone groups react to form a spiroketal (Erythromycin 6,9-hemiketal), followed by dehydration to Anhydroerythromycin A .[1]

    • MS Signature: The peak at m/z 734 disappears. A new peak appears at m/z 716 (Loss of H2O, -18 Da).[1]

  • 9a-aza-9a-homo Erythromycin A Behavior: The insertion of the nitrogen at position 9a removes the 9-ketone functionality required for spiroketal formation.[1]

    • MS Signature: The peak at m/z 735 remains stable . No shift to m/z 717 occurs.

References

  • Comparison of the acid stability of azithromycin and erythromycin A. Journal of Antimicrobial Chemotherapy. [Link]

  • LC-MS/MS identification of Azithromycin and impurities. Journal of Pharmaceutical and Biomedical Analysis. [Link][1]

  • Structural elucidation of 14-membered ring macrolide antibiotics using electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link][1]

  • PubChem Compound Summary: 9-Deoxo-9a-aza-9a-homoerythromycin A. National Library of Medicine. [Link][1]

Sources

Validation

The Synthetic Maze: A Comparative Review of Pathways to Azalide Antibiotics

For Researchers, Scientists, and Drug Development Professionals Azalide antibiotics, a critical subclass of macrolides, have become indispensable in the global fight against bacterial infections. Azithromycin, the flagsh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Azalide antibiotics, a critical subclass of macrolides, have become indispensable in the global fight against bacterial infections. Azithromycin, the flagship of this class, is renowned for its broad spectrum of activity, favorable pharmacokinetic profile, and patient-friendly dosing regimens. The journey from the naturally occurring erythromycin A to the semi-synthetic azalides, and even further to totally synthetic novel derivatives, is a testament to the ingenuity of medicinal and process chemists. This guide provides a comparative analysis of the principal synthetic routes to azalide antibiotics, offering insights into the underlying chemical principles, experimental nuances, and industrial scalability of each approach.

The Dominant Paradigm: Semi-synthesis from Erythromycin A

The most established and industrially practiced route to azithromycin begins with the fermentation-derived macrolide, erythromycin A. This multi-step transformation hinges on a key ring expansion reaction, inserting a nitrogen atom into the macrolactone core to form the characteristic 15-membered azalide ring. The overall process can be dissected into four critical stages: oximation, Beckmann rearrangement, reduction, and N-methylation.[1][2][3]

The Gateway: Oximation of Erythromycin A

The initial step involves the conversion of the C9 ketone of erythromycin A to its corresponding oxime. This reaction is typically carried out by treating erythromycin A with hydroxylamine hydrochloride in a suitable solvent system. The choice of solvent and base is crucial for achieving high yields and minimizing side reactions.

The Core Transformation: Beckmann Rearrangement

The cornerstone of azalide synthesis is the Beckmann rearrangement of the erythromycin A oxime.[4][5][6] This acid-catalyzed reaction expands the 14-membered macrolactone ring to a 15-membered lactam, which exists in equilibrium with the more stable 6,9-imino ether intermediate.[7] The selection of the rearranging agent and reaction conditions significantly impacts the yield and purity of the imino ether. Common reagents include p-toluenesulfonyl chloride (TsCl) and other sulfonyl chlorides.[3][5] The reaction is typically performed in a biphasic solvent system, such as acetone-water, to facilitate both the reaction and subsequent product extraction.[3]

Causality in Experimental Choices: The use of a biphasic system is a classic example of process optimization. The organic solvent solubilizes the macrolide, while the aqueous phase allows for the control of pH and the dissolution of inorganic reagents and byproducts. The choice of a sulfonyl chloride as the activating agent for the hydroxyl group of the oxime is critical for promoting the rearrangement over other potential side reactions.

The Reduction Step: From Imino Ether to Secondary Amine

The 6,9-imino ether is then reduced to the corresponding secondary amine, 9-deoxo-9a-aza-9a-homoerythromycin A.[8][9][10][11][12] This reduction can be achieved through various methods, including catalytic hydrogenation and the use of metal hydrides.

  • Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as platinum on carbon (Pt/C) or rhodium on carbon (Rh/C).[8] The reaction is typically carried out under pressure in a solvent like acetic acid.[8]

  • Metal Hydride Reduction: Reagents like sodium borohydride can also be employed for this reduction.[8]

Self-Validating System: The progress of the reduction is typically monitored by techniques like High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the imino ether. The disappearance of the starting material and the appearance of the desired product peak, confirmed by comparison with a reference standard, validates the completion of the reaction.

The Final Touch: Reductive N-methylation

The final step in the synthesis of azithromycin is the reductive N-methylation of the secondary amine.[13] The most common method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[13] This one-pot reaction is highly efficient and provides the target azithromycin in good yield.

Experimental Protocol: A Representative Semi-Synthetic Route

A detailed, step-by-step methodology for the semi-synthesis of azithromycin from erythromycin A is outlined below. This protocol is a composite of information from various sources and represents a common industrial practice.[3][8]

Step 1: Oximation of Erythromycin A

  • Erythromycin A is dissolved in a suitable organic solvent (e.g., methanol).

  • An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate) is added.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

  • The erythromycin A oxime is isolated by precipitation and filtration.

Step 2: Beckmann Rearrangement to the 6,9-Imino Ether

  • The erythromycin A oxime is suspended in a mixture of acetone and water.

  • The mixture is cooled, and p-toluenesulfonyl chloride is added portion-wise while maintaining the temperature and pH.

  • After the reaction is complete, the 6,9-imino ether is extracted into an organic solvent.

Step 3: Reduction of the 6,9-Imino Ether

  • The 6,9-imino ether is dissolved in acetic acid.

  • A catalytic amount of Platinum on Carbon (Pt/C) is added.

  • The mixture is hydrogenated under pressure until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration.

Step 4: Reductive N-methylation to Azithromycin

  • The solution containing 9-deoxo-9a-aza-9a-homoerythromycin A is treated with formaldehyde and formic acid.

  • The reaction mixture is heated to drive the reaction to completion.

  • The crude azithromycin is isolated by precipitation through pH adjustment.

Step 5: Purification

  • The crude azithromycin is purified by recrystallization from a suitable solvent system, such as a mixture of a lower alcohol and water, to yield high-purity azithromycin dihydrate.[14][15][16][17]

Diagram of the Semi-Synthetic Route

Semisynthesis Erythromycin_A Erythromycin A Oxime Erythromycin A Oxime Erythromycin_A->Oxime Oximation (NH2OH·HCl) Imino_Ether 6,9-Imino Ether Oxime->Imino_Ether Beckmann Rearrangement (TsCl) Secondary_Amine 9-deoxo-9a-aza-9a- homoerythromycin A Imino_Ether->Secondary_Amine Reduction (H2, Pt/C) Azithromycin Azithromycin Secondary_Amine->Azithromycin Reductive N-methylation (HCHO, HCOOH)

Caption: Key stages in the semi-synthesis of azithromycin from erythromycin A.

The Total Synthesis Approach: Building from the Ground Up

While semi-synthesis remains the industrial mainstay, total synthesis offers a powerful platform for the creation of novel azalide analogues with potentially improved properties.[18][19][20] Total synthesis provides the flexibility to modify any part of the macrolide scaffold, a feat not easily achievable through semi-synthetic methods.

A notable total synthesis of azithromycin was reported by Kang and coworkers.[19] This convergent synthesis involves the preparation of several key fragments which are then coupled to construct the complex macrolide core. While elegant and demonstrating the power of modern organic synthesis, total synthesis routes are often lengthy and may not be economically competitive for the large-scale production of existing drugs like azithromycin.[18]

Key Features of Total Synthesis:

  • Convergent Strategy: The synthesis is designed to bring together complex fragments late in the sequence, which improves overall efficiency.

  • Stereochemical Control: The numerous stereocenters in the azithromycin molecule are carefully installed using asymmetric reactions.

  • Flexibility for Analogue Synthesis: The modular nature of total synthesis allows for the introduction of structural diversity at various positions of the molecule, facilitating the exploration of structure-activity relationships.

Diagram of a Convergent Total Synthesis Logic

TotalSynthesis cluster_fragments Fragment Synthesis Fragment_A Fragment A Coupling_1 Coupling A + B Fragment_A->Coupling_1 Fragment_B Fragment B Fragment_B->Coupling_1 Fragment_C Fragment C Coupling_2 Coupling (A-B) + C Fragment_C->Coupling_2 Coupling_1->Coupling_2 Macrocyclization Macrocyclization Coupling_2->Macrocyclization Final_Product Azalide Antibiotic Macrocyclization->Final_Product

Caption: A simplified representation of a convergent total synthesis approach.

Comparative Analysis of Synthesis Routes

FeatureSemi-synthesis from Erythromycin ATotal Synthesis
Starting Material Readily available, fermentation-derived Erythromycin ASimple, commercially available chemicals
Number of Steps Relatively short (typically 4-5 main steps)Significantly longer and more complex
Overall Yield Generally high and optimized for industrial scaleCan be lower due to the number of steps, though convergent strategies improve this
Scalability Proven for large-scale industrial production[15]Challenging and often not economically viable for bulk production
Cost-effectiveness Highly cost-effective for existing azalidesGenerally more expensive due to reagent costs and longer synthesis time
Flexibility for Analogue Synthesis Limited to modifications of the erythromycin scaffoldHigh flexibility, allowing for the creation of novel scaffolds and analogues[20]
Environmental Impact Can involve hazardous reagents and solvents, but processes are being optimizedCan also use hazardous materials, but may offer opportunities for greener chemistry design

The Future of Azalide Synthesis: Pushing the Boundaries

The field of azalide synthesis is continually evolving, driven by the need for new antibiotics to combat rising antimicrobial resistance.

  • Novel Azalides: Researchers are actively exploring the synthesis of novel azalide derivatives with improved activity against resistant strains. This includes modifications to the macrolactone ring, the sugar moieties, and the side chains.[21][22]

  • Greener Chemistry: Efforts are underway to develop more environmentally friendly synthetic methods, such as the use of less hazardous solvents and reagents, and the development of catalytic processes.

  • Chemoenzymatic Synthesis: The combination of chemical and enzymatic steps offers a promising avenue for the efficient and selective synthesis of complex macrolides.

Conclusion

The semi-synthetic route from erythromycin A remains the dominant and most economically viable method for the large-scale production of azithromycin. Its efficiency and scalability have made this life-saving drug widely accessible. However, the rise of antibiotic resistance necessitates the exploration of new chemical space. Here, total synthesis and the development of novel synthetic methodologies will play a crucial role in the discovery and development of the next generation of azalide antibiotics. The continued innovation in synthetic chemistry will be paramount in ensuring that we stay one step ahead in the ongoing battle against infectious diseases.

References

  • A Process For Preparation Of Pure Azithromycin - Quick Company. (n.d.).
  • Preparation of azithromycin. (n.d.). Google Patents.
  • Design of a batch plant for azithromycin manufacture. (2021). Retrieved February 8, 2026, from [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Retrieved February 8, 2026, from [Link]

  • Kang, S. H., et al. (2025). Total Synthesis of Azithromycin. Request PDF. Retrieved from [Link]

  • Preparation method of azithromycin hydrates. (2001).
  • Kim, H. C., & Kang, S. H. (2009). Total synthesis of azithromycin. Angewandte Chemie (International ed. in English), 48(10), 1827–1829. [Link]

  • Preparation of azithromycin. (n.d.). Google Patents.
  • Method for synthesizing azithromycin. (n.d.). Google Patents.
  • A process for preparing 9-deoxo-9a-aza-9a-homoerythromycin a. (n.d.). Google Patents.
  • Azithromycin synthesis method. (n.d.). Google Patents.
  • A process for preparing 9-deoxo-9a-aza-9a-homoerythromycin a. (n.d.). Google Patents.
  • Synthesis routes of A, erythromycin imino ether and B, azithromycin showing the formation of impurities. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Process for the preparation of azithromycin dihydrochloride. (n.d.). Google Patents.
  • Sugawara, T., et al. (2011). Synthesis and Antibacterial Activity of a Novel Class of 15-Membered Macrolide Antibiotics, “11a-Azalides”. ACS Medicinal Chemistry Letters, 2(3), 236-241.
  • Process for the purification of azithromycin by separation from its thermal degradation products and/or isomers. (n.d.). Google Patents.
  • Mutak, S. (2007). Azalides from Azithromycin to New Azalide Derivatives. The Journal of Antibiotics, 60(2), 85-122.
  • Environmentally azithromycin pharmaceutical wastewater management and synergetic biocompatible approaches of loaded azithromycin@hematite nanoparticles. (2025). Request PDF. Retrieved from [Link]

  • Deng, Z., Yao, G., & Ou, Y. (2003). Beckmann Rearrangement of Erythromycin A 9(E)-Oxime. JOURNAL OF BEIJING INSTITUTE OF TECHNOLOGY, 12(2), 186-189.
  • Process for the preparation of azithromycin monohydrate isopropanol clathrate. (n.d.). Google Patents.
  • Beckmann rearrangement of erythromycin A(E) oxime. (n.d.). Request PDF. Retrieved from [Link]

  • Nyffeler, P. T., Liang, C. H., Koeller, K. M., & Wong, C. H. (2002). The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction. Journal of the American Chemical Society, 124(36), 10773–10778. [Link]

  • Process for the production of azithromycin. (n.d.). Google Patents.
  • Dokic, S., et al. (2025). Azithromycin and Novel Azalides. Request PDF. Retrieved from [Link]

  • 9-Deoxo-9a-aza-9a-homo Erythromycin A Desmethyl Azithromycin. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • Seiple, I. B., et al. (2016). A platform for the discovery of new macrolide antibiotics.
  • Amine synthesis by azide reduction. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • G. Djokic, S., et al. (1986). Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement. Journal of the Chemical Society, Perkin Transactions 1, 1881-1890.
  • Synthesis of imino ether 4. Reagents and conditions: (a) 170 °C, 0.1... (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]

  • Al-Dahmoshi, H. O., et al. (2022). Mechanism of action, resistance, synergism, and clinical implications of azithromycin.
  • The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery. (2017). ACS Infectious Diseases, 3(11), 793-818.
  • A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. (2022).
  • Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • 9-Deoxo-9a-aza-9a-homoerythromycin A. (n.d.). CAS Common Chemistry. Retrieved February 8, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 9a-aza-9a-homoerythromycin A in a Laboratory Setting

This guide provides essential safety and logistical information for the proper disposal of 9a-aza-9a-homoerythromycin A, a crucial intermediate in the synthesis of the macrolide antibiotic azithromycin.[1][2] Adherence t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 9a-aza-9a-homoerythromycin A, a crucial intermediate in the synthesis of the macrolide antibiotic azithromycin.[1][2] Adherence to these procedures is vital to ensure personnel safety, environmental protection, and regulatory compliance. The improper disposal of antibiotic compounds can contribute to the proliferation of antibiotic-resistant bacteria and contamination of water supplies.[3][4][5]

Understanding the Compound: Key Safety and Chemical Data

A thorough understanding of the chemical properties and associated hazards of 9a-aza-9a-homoerythromycin A is the foundation of its safe handling and disposal.

PropertyValueSource
Synonyms Azaerythromycin A, DD-Azaerythromycin A[6]
Molecular Formula C37H70N2O12[1][6][7]
Molecular Weight 734.96 g/mol [1][6]
Primary Hazards Causes serious eye irritation.[6][8][6]
Appearance White Powder[9]
Intended Use For Research Use Only. Not for diagnostic or therapeutic use.[1][1]

Regulatory Framework for Pharmaceutical Waste

In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] While 9a-aza-9a-homoerythromycin A, similar to azithromycin, is not typically classified as an EPA-listed hazardous waste, it is imperative to consult state and local regulations which may be more stringent.[3] A key provision of the EPA's regulations for healthcare facilities is the ban on disposing of hazardous waste pharmaceuticals down the drain (sewering).[10][11][12]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 9a-aza-9a-homoerythromycin A.

DisposalWorkflow cluster_prep Initial Assessment cluster_classification Waste Classification cluster_disposal_routes Disposal Pathways cluster_final_steps Final Procedures A Identify Waste: 9a-aza-9a-homoerythromycin A (Solid or in Solution) B Consult Institutional EHS Guidelines & SDS A->B C Is the waste mixed with a listed hazardous solvent? B->C D Dispose as Hazardous Chemical Waste C->D Yes E Dispose as Non-Hazardous Pharmaceutical Waste C->E No F Package in a labeled, sealed, and compatible container. Label must include: 'Hazardous Waste Pharmaceuticals' D->F E->F G Arrange for pickup by certified waste contractor. F->G

Caption: Disposal decision workflow for 9a-aza-9a-homoerythromycin A.

Step-by-Step Disposal Protocol for Laboratory Settings

This protocol provides a generalized procedure. Always prioritize your institution's specific Environmental Health and Safety (EHS) guidelines. [3]

4.1. Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

4.2. Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, appropriately labeled, and sealable container for 9a-aza-9a-homoerythromycin A waste. The container must be compatible with the chemical and structurally sound.[12][13][14]

  • Solid Waste: Collect pure, unused 9a-aza-9a-homoerythromycin A and any grossly contaminated items (e.g., weigh boats, contaminated gloves) in the designated solid waste container.

  • Liquid Waste: If the compound is in a solvent, the entire solution should be disposed of as chemical waste. The specific waste stream will depend on the solvent used. Do not mix with aqueous waste unless permitted by your institution's EHS.

  • Labeling: Clearly label the waste container with "Hazardous Waste Pharmaceuticals" and the full chemical name: "9a-aza-9a-homoerythromycin A".[14]

4.3. Spill and Decontamination Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Control Dust: For spills of dry powder, avoid generating dust.[13] Gently cover the spill with a damp paper towel or use a filtered vacuum cleaner (HEPA) if available.[13]

  • Cleaning: Clean the spill area thoroughly with a suitable solvent (e.g., water, if appropriate for the surface) and dispose of all cleaning materials in the designated waste container.

  • Personal Decontamination: Remove any contaminated clothing and wash exposed skin thoroughly with soap and water.

4.4. Final Disposal

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area or central waste storage facility, in accordance with your institution's policies.

  • Professional Disposal: Arrange for the collection of the waste by a certified hazardous waste disposal contractor. High-temperature incineration is the preferred method for the destruction of pharmaceutical waste.[15]

Prohibited Disposal Methods

  • DO NOT dispose of 9a-aza-9a-homoerythromycin A down the sink or drain. This is strictly prohibited for hazardous pharmaceutical waste.[10][12]

  • DO NOT discard in the regular trash.[3] This can lead to environmental contamination.

  • DO NOT attempt to neutralize the compound with strong acids or bases without specific EHS-approved protocols, as this may create other hazardous byproducts.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of 9a-aza-9a-homoerythromycin A, thereby protecting themselves, their colleagues, and the ecosystem.

References

  • Azithromycin: MedlinePlus Drug Information. (2024-01-15). Retrieved from [Link]

  • Erythromycin Scavenging from Aqueous Solutions by Zeolitic Materials Derived from Fly Ash. (2023-01-13). Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals | US EPA. Retrieved from [Link]

  • WO2007029266A2 - A process for preparing 9-deoxo-9a-aza-9a-homoerythromycin a - Google Patents.
  • Group A Streptococcal Virulence Factors and Vaccine Development—An Update - MDPI. Retrieved from [Link]

  • 9-Deoxo-9a-aza-9a-homoerythromycin A | C37H70N2O12 | CID 9810601 - PubChem. Retrieved from [Link]

  • Erythromycin Wastewater Treatment | Erythromycin Removal From Water - Arvia Technology. Retrieved from [Link]

  • 9-Deoxo-9a-aza-9a-homo Erythromycin A Desmethyl Azithromycin - PubChem. Retrieved from [Link]

  • EPA: Hazardous Pharmaceutical Waste Management | Stericycle. Retrieved from [Link]

  • Drug Disposal: FDA's Flush List for Certain Medicines. (2024-10-31). Retrieved from [Link]

  • Pharma Rule | US EPA. Retrieved from [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • Erythromycin Scavenging from Aqueous Solutions by Zeolitic Materials Derived from Fly Ash. (2023-01-08). Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. Retrieved from [Link]

  • The Removal of Erythromycin and Its Effects on Anaerobic Fermentation - MDPI. Retrieved from [Link]

  • The Removal of Erythromycin from Water by Ibuprofen-Driven Pre-Organized Divinyl Sulfone Cross-Linked Dextrin - PMC. Retrieved from [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals - eCFR. Retrieved from [Link]

  • 9-Deoxo-9a-aza-9a-homo erythromycin A, 100 g - Carl ROTH. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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